molecular formula C8H10N2O2 B1469134 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1462994-89-3

1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1469134
CAS No.: 1462994-89-3
M. Wt: 166.18 g/mol
InChI Key: UXHKISMNDMCUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS 1462994-89-3) is a pyrimidinedione derivative of significant interest in medicinal chemistry research. This compound features a cyclopropylmethyl moiety, a functional group known for its potential to influence a molecule's metabolic stability and binding affinity. It serves as a key synthetic intermediate or precursor for the development of novel bioactive molecules. Recent scientific investigations highlight the broader pyrimidine-2,4(1H,3H)-dione scaffold as a privileged structure in drug discovery. Research indicates that derivatives of this core structure have been explored as potent and selective agonists for the Cannabinoid Receptor Type 2 (CB2), a promising target for treating pain and immune-related diseases without central nervous system side effects . Furthermore, structurally related pyrimidinedione compounds are being investigated for therapeutic applications against cardiac conditions, such as hypertrophic cardiomyopathy . The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions; it may cause skin and eye irritation .

Properties

IUPAC Name

1-(cyclopropylmethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7-3-4-10(8(12)9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHKISMNDMCUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione. Also known as 1-(cyclopropylmethyl)uracil, this molecule belongs to the pyrimidine-2,4-dione class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. This document consolidates available information to serve as a foundational resource for researchers engaged in the fields of organic synthesis, drug discovery, and materials science. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this guide provides valuable context based on the well-established chemistry of related uracil derivatives.

Introduction

The pyrimidine-2,4(1H,3H)-dione, or uracil, framework is a cornerstone of nucleic acid chemistry and a privileged structure in the development of therapeutic agents.[1] N-substituted and C-substituted uracil derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, antibacterial, and herbicidal properties.[1][2][3] The introduction of a cyclopropylmethyl group at the N1 position of the uracil ring is a strategic modification intended to explore new chemical space and potentially enhance biological activity and pharmacokinetic properties. The cyclopropyl moiety is a known bioisostere for various functional groups and can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. This guide aims to provide a detailed technical examination of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, laying the groundwork for future research and development.

Chemical Structure and Properties

Chemical Structure

The chemical structure of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine-2,4(1H,3H)-dione core N-alkylated at the 1-position with a cyclopropylmethyl group.

Systematic (IUPAC) Name: 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Synonym: 1-(Cyclopropylmethyl)uracil

Physicochemical Properties

A summary of the key physicochemical properties of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is presented in the table below. It is important to note that specific experimental data such as melting point and detailed solubility are not widely reported in the literature; therefore, some properties are predicted based on its chemical structure.

PropertyValueSource
CAS Number 1462994-89-3
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White to off-white solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted)-

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the N-alkylation of uracil is the reaction with an appropriate alkylating agent in the presence of a base.

Synthesis_of_1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione Uracil Uracil Reaction_Vessel Reaction Mixture Uracil->Reaction_Vessel Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Vessel Alkylating_Agent Cyclopropylmethyl bromide Alkylating_Agent->Reaction_Vessel Product 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione Reaction_Vessel->Product Stirring, Heat

Figure 1. Proposed synthetic workflow for 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione.

Conceptual Experimental Protocol:

  • Deprotonation: Uracil is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the nitrogen at the N1 position, forming the corresponding uracil anion.

  • Nucleophilic Substitution: Cyclopropylmethyl bromide, the alkylating agent, is then added to the reaction mixture. The uracil anion acts as a nucleophile, attacking the electrophilic carbon of the cyclopropylmethyl bromide in an Sₙ2 reaction.

  • Work-up and Purification: Upon completion of the reaction, the mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione.

The choice of base and solvent is crucial for achieving good yield and regioselectivity, as N3-alkylation can be a competing side reaction.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Although experimental spectra for this specific compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

  • Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.2-1.2 ppm).

  • Methylene protons (-CH₂-): A doublet adjacent to the cyclopropyl group (approx. 3.5-3.8 ppm).

  • Pyrimidine ring protons: Two doublets in the aromatic region, corresponding to the H5 and H6 protons (approx. 5.7 and 7.5 ppm, respectively).

  • NH proton: A broad singlet in the downfield region (approx. 11-12 ppm).

¹³C NMR Spectroscopy:

  • Cyclopropyl carbons: Resonances in the upfield region (approx. 5-15 ppm).

  • Methylene carbon (-CH₂-): A signal around 50-55 ppm.

  • Pyrimidine ring carbons: Signals for C5 and C6 in the range of 100-145 ppm, and the carbonyl carbons (C2 and C4) resonating further downfield (approx. 150-165 ppm).

Infrared (IR) Spectroscopy:

  • N-H stretching: A broad absorption band around 3200-3400 cm⁻¹.

  • C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the two carbonyl groups.

  • C-H stretching: Bands for the cyclopropyl and methylene C-H bonds.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 166. Subsequent fragmentation would likely involve the loss of the cyclopropylmethyl group.

Potential Applications and Research Directions

Given the established biological importance of uracil derivatives, 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Antiviral and Anticancer Research

N-substituted uracil derivatives are integral to the development of nucleoside and non-nucleoside analogs that can interfere with viral replication or cancer cell proliferation.[2][4] The title compound can be used as a key intermediate in the synthesis of more complex molecules targeting enzymes such as reverse transcriptase, DNA polymerase, or kinases.[5] The cyclopropylmethyl substituent may offer unique steric and electronic properties that could enhance the binding affinity and selectivity of these potential drug candidates.

Research_Applications cluster_applications Potential Research Areas Core_Compound 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione Antiviral Antiviral Drug Discovery Core_Compound->Antiviral Intermediate for Nucleoside Analogs Anticancer Anticancer Agent Synthesis Core_Compound->Anticancer Scaffold for Kinase Inhibitors Herbicidal Herbicidal/Pesticidal Development Core_Compound->Herbicidal Exploration of Bioactivity

Figure 2. Potential research applications stemming from 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione.

Herbicidal and Pesticidal Agents

Certain pyrimidinedione derivatives have been investigated for their use as pesticides and herbicides.[2] The unique structural features of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione make it a candidate for screening in agricultural applications.

Safety and Handling

Specific toxicology data for 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is not available. However, based on the safety data for structurally related compounds, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

In case of exposure, seek immediate medical attention.

Conclusion

1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with significant potential as a building block in medicinal and agricultural chemistry. While detailed, publicly available experimental data for this specific compound is currently sparse, its synthesis and properties can be reasonably predicted based on the extensive knowledge of uracil chemistry. This technical guide provides a foundational understanding of its structure, potential synthesis, and applications, aiming to stimulate further research into this and related compounds. The exploration of such novel derivatives is crucial for the continued development of new therapeutic and agrochemical agents.

References

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(2):525-531
  • Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. Nucleic Acids Symp Ser (Oxf). 2008;(52):613-4.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Med Chem Lett. 2017;8(10):1035-1040.
  • Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 2011, Vol 1., Issue 3: Page No. 252-257.
  • A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)
  • Design, Synthesis and Pharmacological Evaluation of Pyrimidine Fused Indane-1,3-dione Derivatives. Der Pharma Chemica, 2015, 7(1):154-162.
  • Uracil compounds and use thereof.
  • A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H, 3 H)-dione derivatives.
  • Pyrimidine-2, 4-dione derivatives as gonadotropin-releasing hormone receptor antagonists.
  • Synthesis and Characterization of Some New Uracil Derivatives and their Biological Activity. National Journal of Chemistry, 2005, Vol. 17, 1-14.
  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry (2022) 15, 103525.
  • Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New J. Chem., 2022,46, 1144-1158.
  • Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. International Journal of Research in Pharmaceutical and Biomedical Sciences. Vol. 3 (4) Oct – Dec 2012.
  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. J Med Chem. 2022 Jan 27;65(2):1428-1444.
  • In vitro proliferative activity of 6-substituted uracil derivatives. J Pharm Pharmacogn Res (2021) 9(3): 357.
  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 2023,25, 429-441.
  • In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. Eur J Med Chem. 2015 Jun 5;97:597-631.
  • Discovery and characterization of uracil derivatives targeting the Set-and-Ring domain of UHRF1. J Chem Inf Model. 2020 Nov 23;60(11):5648-5658.
  • ChemInform Abstract: In Search of Uracil Derivatives as Bioactive Agents.

Sources

The Ascendant Trajectory of 1-(Cyclopropylmethyl)uracil Derivatives in Antiviral Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless evolution of viral pathogens necessitates a continuous and innovative approach to the development of novel antiviral therapeutics. Within the vast landscape of medicinal chemistry, uracil and its derivatives have emerged as a privileged scaffold, yielding compounds with a broad spectrum of biological activities.[1] This technical guide delves into the burgeoning therapeutic potential of a specific subclass: 1-(cyclopropylmethyl)uracil derivatives. We will explore their synthesis, mechanism of action, structure-activity relationships, and quantifiable antiviral efficacy against critical viral targets, most notably Human Immunodeficiency Virus Type 1 (HIV-1). This document serves as a comprehensive resource, providing both foundational knowledge and detailed experimental protocols to empower researchers in the advancement of this promising class of antiviral agents.

Introduction: The Uracil Scaffold in Antiviral Therapy

Uracil, a fundamental component of ribonucleic acid (RNA), has long been a cornerstone in the design of antiviral agents. Its structural resemblance to natural nucleobases allows for the rational design of derivatives that can interfere with viral replication processes.[1] Historically, nucleoside analogs incorporating modified uracil moieties have been pivotal in the fight against various viral infections. These compounds often act as chain terminators or inhibitors of viral polymerases, the enzymes responsible for replicating the viral genome.[2] However, the emergence of drug-resistant viral strains has driven the exploration of non-nucleoside inhibitors, which often target allosteric sites on viral enzymes, offering a different mechanism of action and the potential to overcome existing resistance profiles. It is within this context that 1-(cyclopropylmethyl)uracil derivatives have garnered significant attention.

The Rise of 1-(Cyclopropylmethyl)uracil Derivatives

The introduction of a cyclopropylmethyl group at the N1 position of the uracil ring has proven to be a particularly fruitful strategy in the development of potent antiviral compounds. This lipophilic moiety can enhance binding to hydrophobic pockets within viral enzymes, thereby increasing inhibitory activity. The following sections will dissect the key attributes of this chemical class.

Synthesis of 1-(Cyclopropylmethyl)uracil Derivatives

The synthesis of 1-(cyclopropylmethyl)uracil derivatives typically involves the alkylation of a substituted uracil at the N1 position. A general synthetic scheme is outlined below. The precise nature of the substituents at other positions of the uracil ring (e.g., C5 and C6) is crucial for modulating the antiviral activity and is a key focus of structure-activity relationship (SAR) studies.

Diagram: General Synthetic Pathway

G Uracil Substituted Uracil Reaction Alkylation Uracil->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, ACN) Solvent->Reaction CPM_Br Cyclopropylmethyl bromide CPM_Br->Reaction Product 1-(Cyclopropylmethyl)uracil Derivative Reaction->Product

Caption: Generalized synthetic route for 1-(cyclopropylmethyl)uracil derivatives.

Antiviral Activity Profile

1-(Cyclopropylmethyl)uracil derivatives have demonstrated significant antiviral activity against a range of viruses, with the most compelling data emerging from research into HIV-1.

A notable example from this class is 1-cyclopropylmethyloxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil . This compound has shown potent inhibitory activity against wild-type HIV-1 and, importantly, maintains a degree of efficacy against non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant mutant strains.[3] This suggests that the cyclopropylmethyl moiety, in conjunction with other substituents, contributes to a binding mode that is less susceptible to common resistance mutations.

The primary mechanism of action for many of these derivatives against HIV-1 is the inhibition of the viral enzyme, reverse transcriptase (RT). As non-nucleoside inhibitors, they bind to an allosteric pocket on the enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme that disrupts its catalytic activity, thereby preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[2]

Diagram: Mechanism of Action - HIV-1 Reverse Transcriptase Inhibition

G cluster_0 Normal Viral Replication cluster_1 Inhibition by 1-(Cyclopropylmethyl)uracil Derivative RT HIV-1 Reverse Transcriptase DNA Viral DNA RT->DNA Reverse Transcription RNA Viral RNA RNA->RT dNTPs dNTPs dNTPs->RT RT_inhibited HIV-1 Reverse Transcriptase (Inhibited) No_DNA No Viral DNA Synthesis RT_inhibited->No_DNA Inhibition Inhibitor 1-(Cyclopropylmethyl) uracil Derivative Inhibitor->RT_inhibited Allosteric Binding

Caption: Allosteric inhibition of HIV-1 reverse transcriptase.

While the anti-HIV activity is most prominently documented, research has also explored the potential of uracil derivatives, including those with cyclopropyl modifications, against other viral pathogens such as Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). The mechanism of action against these DNA viruses may also involve the inhibition of their respective viral DNA polymerases. Further investigation is warranted to fully elucidate the spectrum of antiviral activity of this specific chemical class.

Structure-Activity Relationship (SAR) Insights

The antiviral potency of 1-(cyclopropylmethyl)uracil derivatives is highly dependent on the nature and position of other substituents on the uracil ring. Key SAR observations include:

  • N1-Substitution: The cyclopropylmethyl group at the N1 position is a critical determinant of activity, likely due to its favorable interactions within a hydrophobic pocket of the target enzyme.

  • C5-Substitution: Small alkyl groups, such as ethyl, at the C5 position have been shown to enhance anti-HIV-1 activity.

  • C6-Substitution: The presence of a substituted benzyl or phenylthio group at the C6 position is often associated with potent inhibition of HIV-1 reverse transcriptase. The specific substitution pattern on the aromatic ring can significantly influence binding affinity.

Quantitative Data Summary

The following table summarizes the antiviral activity and cytotoxicity of representative 1-(cyclopropylmethyl)uracil derivatives and related compounds.

Compound IDVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
1-Cyclopropylmethyloxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracilHIV-1 (Wild Type)MT-4Data not available>100>Data not available[3]
6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracilHIV-1 (IIIB)MT-40.08840.5460
6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracilHIV-1 (IIIB)MT-40.06050.1835
1-[(2-Hydroxyethoxy)methyl]-6-(phenylselenyl)thymineHIV-1 (LAV)PBM0.96>200>208[2]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

The following protocols provide a framework for the synthesis and in vitro evaluation of 1-(cyclopropylmethyl)uracil derivatives.

General Synthesis of a 1-(Cyclopropylmethyl)uracil Derivative

Objective: To synthesize a target 1-(cyclopropylmethyl)uracil derivative via N1-alkylation.

Materials:

  • Substituted uracil

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted uracil (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 1-(cyclopropylmethyl)uracil derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)

Objective: To determine the in vitro inhibitory activity of a test compound against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template/primer

  • [³H]-dTTP

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound dissolved in DMSO

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Add the diluted test compound or DMSO (vehicle control) to the respective tubes.

  • Initiate the reaction by adding the recombinant HIV-1 RT.

  • Incubate the reaction at 37 °C for 1 hour.

  • Stop the reaction by adding cold trichloroacetic acid (TCA).

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based Anti-HIV-1 Assay (MT-4 Cells)

Objective: To evaluate the antiviral activity of a test compound against HIV-1 in a cell-based assay.

Materials:

  • MT-4 cells

  • HIV-1 laboratory strain (e.g., IIIB)

  • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

  • Test compound dissolved in DMSO

  • MTT reagent

  • 96-well microtiter plates

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Prepare serial dilutions of the test compound in culture medium.

  • Add the diluted compound to the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Include uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubate the plate at 37 °C in a 5% CO₂ incubator for 5 days.

  • After incubation, add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the EC50 (protection from virus-induced cell death) and CC50 (cytotoxicity in uninfected cells) values.

Diagram: Experimental Workflow for Antiviral Evaluation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation Synthesis Synthesis of 1-(Cyclopropylmethyl) uracil Derivative Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Enzymatic_Assay Enzymatic Assay (HIV-1 RT Inhibition) Characterization->Enzymatic_Assay Cell_Based_Assay Cell-Based Assay (Anti-HIV-1 Activity) Characterization->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Characterization->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, EC50, CC50, SI) Enzymatic_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow from synthesis to in vitro antiviral evaluation.

Conclusion and Future Directions

1-(Cyclopropylmethyl)uracil derivatives represent a highly promising class of antiviral agents, particularly as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Their unique structural features offer the potential for potent and selective inhibition of viral replication, with some members of this class demonstrating activity against drug-resistant strains. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to further optimize their therapeutic profile.

Future research should focus on expanding the evaluation of these compounds against a broader range of viruses and their polymerases. Elucidating the precise molecular interactions through co-crystallography studies with their target enzymes will provide invaluable insights for rational drug design. Furthermore, comprehensive preclinical studies, including pharmacokinetic and in vivo efficacy assessments, are necessary to translate the in vitro potential of 1-(cyclopropylmethyl)uracil derivatives into clinically viable antiviral therapies.

References

  • Synthesis of Novel Uracil Non-Nucleoside Derivatives as Potential Reverse Transcriptase Inhibitors of HIV-1. Request PDF. Available from: [Link]

  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. JoVE. Available from: [Link]

  • Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. protocols.io. Available from: [Link]

  • Important Considerations in Antiviral Testing. Emery Pharma. Available from: [Link]

  • Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI. Available from: [Link]

  • Action of uracil analogs on human immunodeficiency virus type 1 and its reverse transcriptase. Piras G, Dutschman GE, Im GJ, Pan BC, Chu SH, Cheng YC. Antimicrob Agents Chemother. 1993 Jul;37(7):1535-7. Available from: [Link]

  • Uracil derivatives as non-nucleoside inhibitors of viral infections. Siniavin AE, Novikov MS, Gushchin VA, Ivanov IA, Paramonova MP, Gureeva ES, Russu LI, Kuznetsova NA, Shidlovskaya EV, Luyksaar SI, Vasina DV, Zolotov SA, Zigangirova NA, Logunov DY, Gintsburg AL. Bioorg Med Chem. 2022 Nov 1;73:117011. Available from: [Link]

  • HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast. Langat MK, Crouch NR, Njuguna NM, Staerk D, Mulholland DA, Simonsen HT, Andriantiana JL, Cheplogoi PK. Molecules. 2021 May 26;26(11):3194. Available from: [Link]

  • An enzymatic assay for rapid measurement of antiretroviral drug levels. Lee S, Lee S, Miller-browne M, Lee C, Lee LP. Anal Chem. 2020 Feb 4;92(3):2386-2393. Available from: [Link]

  • Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies. Kumar A, Sharma A, Kumar S, Singh S, Kumar A, Singh S, Kumar A, Singh S. RSC Adv. 2022 Jun 14;12(27):17336-17349. Available from: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. Kuo L, O'Brien T, Uprichard SL. Comb Chem High Throughput Screen. 2008;11(1):4-14. Available from: [Link]

  • Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. Kumar A, Sharma A, Kumar S, Singh S, Kumar A, Singh S. Eur J Med Chem. 2020 Dec 1;207:112831. Available from: [Link]

  • Anti-Human Immunodeficiency Virus Type 1 Activity of Novel 6-Substituted 1-Benzyl-3-(3,5-Dimethylbenzyl)Uracil Derivatives. Maruyama T, Demizu Y, Kurihara M, Irie K, Kaji H, Witvrouw M, Pannecouque C, Balzarini J, De Clercq E. Antimicrob Agents Chemother. 2007 Mar;51(3):1133-6. Available from: [Link]

Sources

A Technical Guide to the Role of 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione as a Reverse Transcriptase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone in the architecture of numerous antiviral agents, particularly those targeting the viral reverse transcriptase (RT) enzyme. This guide provides an in-depth technical exploration of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, a key heterocyclic intermediate. We will dissect its strategic importance in the synthesis of potent Nucleoside Reverse Transcriptase Inhibitors (NRTIs), the underlying mechanistic principles of the final drug products, and the experimental rationale governing its synthesis and application. This document serves as a comprehensive resource, blending established principles with practical insights for professionals engaged in antiviral drug discovery and development.

The Strategic Imperative for Novel Reverse Transcriptase Inhibitors

The human immunodeficiency virus (HIV) remains a significant global health challenge. A critical enzyme in the HIV replication cycle is reverse transcriptase, which transcribes the viral RNA genome into DNA for integration into the host cell's genome.[1][2] Consequently, RT has been a primary target for antiretroviral therapy.[3]

Inhibitors of this enzyme are broadly categorized into two main classes:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are structural analogs of natural nucleosides/nucleotides.[4][5] After intracellular phosphorylation to their active triphosphate form, they are incorporated into the nascent viral DNA chain, causing premature termination of synthesis.[1][6]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are structurally diverse, small hydrophobic molecules that bind to an allosteric site on the RT enzyme, inducing a conformational change that inactivates it.[6][7]

The pyrimidine scaffold, particularly the pyrimidine-2,4-dione (uracil) core, is a versatile and privileged structure in the design of both NRTIs and NNRTIs.[7][8] Its ability to be chemically modified at various positions allows for the fine-tuning of pharmacological properties. The compound 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione represents a crucial building block, incorporating a cyclopropylmethyl group—a moiety known to enhance binding affinity and metabolic stability in various drug candidates.

Synthesis of the Core Intermediate: 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

The synthesis of N-substituted pyrimidinediones is a fundamental process in medicinal chemistry.[9][10] The target intermediate, 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, is typically synthesized via the N-alkylation of uracil.

Rationale of the Synthetic Approach

The chosen pathway involves a standard nucleophilic substitution reaction. Uracil, the starting material, possesses two acidic protons on its nitrogen atoms. Deprotonation with a suitable base generates a nucleophilic anion that can then attack an alkyl halide, in this case, (bromomethyl)cyclopropane. The regioselectivity of the alkylation (N1 vs. N3) can be controlled by the choice of base, solvent, and reaction conditions. For the synthesis of many antiviral nucleoside analogs, N1-alkylation is the desired outcome.

Experimental Protocol: N1-Alkylation of Uracil

This protocol describes a representative method for the synthesis of the title compound.

Materials:

  • Uracil (pyrimidine-2,4(1H,3H)-dione)

  • (Bromomethyl)cyclopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add uracil (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) to the suspension.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione as a solid.

From Intermediate to Active Pharmaceutical Ingredient (API)

1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione serves as a foundational scaffold. The subsequent synthetic steps to create a final NRTI drug, such as Lamivudine or Emtricitabine, involve the crucial step of coupling this pyrimidine base (or a related one like cytosine) with a modified sugar moiety (e.g., an oxathiolane ring).[11][12]

While the specific synthesis of Lamivudine starts with cytosine, the general workflow illustrates how a pyrimidine base is integral to the final structure. The process typically involves:

  • Silylation of the Pyrimidine Base: The pyrimidine intermediate is treated with a silylating agent like hexamethyldisilazane (HMDS) to increase its solubility in organic solvents and activate it for the subsequent coupling reaction.[13]

  • Glycosylation (Coupling): The silylated base is coupled with a protected and activated sugar analog in the presence of a Lewis acid catalyst. This step forms the critical nucleosidic bond.

  • Deprotection: The protecting groups on the sugar moiety are removed under specific conditions to yield the final API.

  • Chiral Resolution: For drugs like Lamivudine, which have specific stereochemistry, a resolution step is often required to isolate the desired enantiomer.[12][14][15]

G cluster_synthesis API Synthesis Workflow Intermediate 1-(Cyclopropylmethyl) -pyrimidine-2,4-dione Silylation Silylation (e.g., with HMDS) Intermediate->Silylation ActivatedBase Activated Silyl-Pyrimidine Silylation->ActivatedBase Coupling Glycosylation (Lewis Acid Catalyst) ActivatedBase->Coupling Sugar Protected Sugar Moiety (e.g., Oxathiolane) Sugar->Coupling ProtectedNRTI Protected NRTI Coupling->ProtectedNRTI Deprotection Deprotection ProtectedNRTI->Deprotection API Final NRTI Drug (e.g., Lamivudine analog) Deprotection->API

Caption: General workflow from pyrimidine intermediate to final NRTI.

The Molecular Mechanism of Action

The final NRTI drug, derived from intermediates like 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, exerts its antiviral effect through a well-defined mechanism of chain termination.[4][6]

  • Cellular Uptake and Activation: The NRTI prodrug enters the host cell (e.g., a T-lymphocyte) and undergoes sequential phosphorylation by host cellular kinases to form its active 5'-triphosphate metabolite.[1]

  • Competitive Inhibition: This triphosphate analog is structurally similar to natural deoxynucleotide triphosphates (dNTPs). It competes with the corresponding natural dNTP for binding to the active site of the viral reverse transcriptase.

  • Incorporation and Chain Termination: The reverse transcriptase incorporates the NRTI analog into the growing viral DNA strand.[6] Crucially, NRTIs lack a 3'-hydroxyl (3'-OH) group.[3] This absence prevents the formation of the next 3'-5'-phosphodiester bond, thereby halting further elongation of the DNA chain and terminating the transcription process.[1]

G cluster_cell Host Cell cluster_rt Reverse Transcription NRTI NRTI Prodrug Kinase1 Cellular Kinase NRTI->Kinase1 NRTI_MP NRTI-Monophosphate Kinase1->NRTI_MP Kinase2 Cellular Kinase NRTI_MP->Kinase2 NRTI_DP NRTI-Diphosphate Kinase2->NRTI_DP Kinase3 Cellular Kinase NRTI_DP->Kinase3 NRTI_TP Active NRTI-Triphosphate Kinase3->NRTI_TP RT HIV Reverse Transcriptase NRTI_TP->RT DNA Growing Viral DNA RT->DNA incorporates Termination Chain Termination DNA->Termination leads to dNTP Natural dNTP dNTP->RT competes with

Caption: Mechanism of NRTI activation and viral DNA chain termination.

Data Presentation: Properties and Activity

Effective drug development relies on quantifiable data. Below are representative tables summarizing the physicochemical properties of the intermediate and the biological activity of related pyrimidine derivatives.

Table 1: Physicochemical Properties of the Intermediate
PropertyValueSource
IUPAC Name 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione-
CAS Number 1462994-89-3[16]
Molecular Formula C₈H₁₀N₂O₂[16]
Molecular Weight 166.18 g/mol [16]
Appearance White to off-white solidTypical
Purity (HPLC) >98%Typical Target
Storage Sealed in dry, room temperature[16]
Table 2: Antiviral Activity of Representative Pyrimidine-Based RTIs

This table presents data for known drugs to illustrate the potency that can be achieved from this class of compounds.

CompoundTypeTargetActivity (EC₅₀)Reference
Lamivudine NRTIHIV-1 RT~0.5 - 1.7 µM[11][12]
Emtricitabine NRTIHIV-1 RT~0.01 - 0.02 µM[13][17]
Compound 6c *NNRTIHIV-1 RT0.01 µM (IC₅₀)[7]
Compound 5k **NNRTIHIV-1 RT (WT)0.042 µM[18]

*A pyrimidine-2,4-dione linked to an isoxazolidine nucleus. **A thiophene[3,2-d]pyrimidine derivative.

Conclusion and Future Outlook

1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione exemplifies the strategic value of functionalized heterocyclic cores in modern drug discovery. As an intermediate, it provides a robust platform for the synthesis of complex nucleoside analogs designed to inhibit viral replication with high potency and specificity. The continued exploration of novel substitutions on the pyrimidine ring is a fertile area of research, aiming to overcome drug resistance, improve safety profiles, and broaden the spectrum of activity against various viral pathogens.[18][19] The principles and protocols outlined in this guide underscore the critical interplay between synthetic chemistry and molecular biology in the ongoing development of life-saving antiretroviral therapies.

References

  • HIV Drugs Mode of Action - Immunopaedia. [Link]

  • Nucleoside Reverse Transcriptase Inhibitors - ViralZone - Expasy. [Link]

  • Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Nucleoside Reverse transcriptase inhibitors.pptx - Slideshare. [Link]

  • Antiviral Animations > Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). [Link]

  • Role of pyrimidine depletion in the mitochondrial cardiotoxicity of nucleoside analogue reverse transcriptase inhibitors - PubMed. [Link]

  • Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC - NIH. [Link]

  • MINI REVIEW Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. [Link]

  • LAMIVUDINE - New Drug Approvals. [Link]

  • Modified pyrimidines as non-nucleoside reverse transcriptase inhibitors... | Download Scientific Diagram - ResearchGate. [Link]

  • Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation - MDPI. [Link]

  • Nucleoside and nucleotide reverse transcriptase inhibitors - HIV Management Guidelines. [Link]

  • WO2014174532A2 - An improved process for the preparation of emtricitabine - Google P
  • Lamivudine, GG-714, (-)-BCH-189, (-)-SddC, BCH-790(fomer code), GR-109714X, 3TC, Zefix, Heptovir, Heptodin, Epivir-HBV, Zeffix, Epivir, 3TC-药物合成数据库. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(2):525-531 Research Article A novel and environmentally benign synt - JOCPR. [Link]

  • WO2011141805A2 - An improved process for the manufacture of lamivudine - Google P
  • Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. [Link]

  • US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google P
  • Method for preparing emtricitabine - Eureka | Patsnap. [Link]

  • Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC - NIH. [Link]

  • Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing). [Link]

  • (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones - ResearchGate. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. [Link]

  • Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents - MDPI. [Link]

  • BindingDB. [Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-E]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium Tuberculosis - MDPI. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - ScienceOpen. [Link]

Sources

Navigating the Labyrinth: A Senior Application Scientist's Guide to the Chemical Stability of Cyclopropylmethyl-Uracil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Preamble: The Allure and Challenge of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful tool for molecular design.[1][2][3] Its incorporation into drug candidates, often as a bioisostere for gem-dimethyl or vinyl groups, can profoundly enhance metabolic stability, modulate lipophilicity, and enforce specific conformations for optimal target binding.[4][5][6] When appended to a uracil scaffold, a cornerstone of many antiviral and anticancer nucleoside analogs, the resulting cyclopropylmethyl-uracil derivatives present a promising class of therapeutic agents.

However, the very properties that make the cyclopropyl ring attractive—its high ring strain and unique electronic character—also introduce specific chemical stability challenges.[5][7] The strained sigma bonds, often described as having significant "p-character," create a system that can behave like a double bond, stabilizing an adjacent positive charge with remarkable efficacy.[8][9][10] This inherent reactivity can manifest as degradation under conditions encountered during manufacturing, storage, and even administration.

This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts. It provides a causal framework for understanding the stability of cyclopropylmethyl-uracil derivatives, outlines robust experimental strategies for its assessment, and offers field-proven insights to navigate potential liabilities. We will dissect the molecule, understand the vulnerabilities of each component, and then synthesize this knowledge to build a comprehensive stability profile.

Mechanistic Underpinnings of Stability and Degradation

A molecule's stability is not a monolithic property but rather a composite of the strengths and weaknesses of its constituent parts. To understand the cyclopropylmethyl-uracil conjugate, we must first appreciate the stability profiles of the cyclopropylmethylamine functionality and the uracil ring system independently.

The Cyclopropylmethyl Group: A Double-Edged Sword

The cyclopropyl group is renowned for its ability to reduce oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high C-H bond dissociation energy, which hinders the initial hydrogen atom abstraction step.[11] However, this stability is conditional.

  • Acid-Catalyzed Ring Opening: The most significant liability of the cyclopropylmethyl moiety, particularly when attached to a nitrogen atom, is its susceptibility to acid-catalyzed ring opening.[12][13][14] The mechanism involves the formation of a highly stabilized cyclopropylmethyl carbocation, which can rapidly rearrange to a homoallylic or cyclobutyl cation.[8][9] This process is driven by the relief of ring strain and results in irreversible degradation of the parent molecule. The presence of an electron-withdrawing uracil ring can influence the lability of this group.

  • Oxidative Degradation: While often used to block metabolism, the cyclopropyl group is not inert. When attached to an amine, it can undergo CYP-mediated oxidation, leading to ring-opened intermediates that can form reactive metabolites and adducts, a phenomenon observed in drugs like trovafloxacin.[11]

  • Basic Conditions: Cyclopropyl amines can also exhibit instability under high pH conditions, leading to hydrolytic degradation.[15] This pathway is critical to investigate during formulation development, especially for liquid dosage forms.

The Uracil Core: An Enduring but Reactive Scaffold

The uracil ring itself is generally stable but possesses well-documented degradation pathways, primarily photochemical in nature.

  • Photostability: Uracil and its derivatives are known to be photoreactive.[16] Upon absorption of UV radiation, they can undergo reactions such as the formation of photohydrates, where water adds across the 5,6-double bond.[17][18] While often reversible, this can lead to a loss of potency and the formation of impurities. The substitution on the N1 position can influence the quantum yield and specific pathways of these photoreactions.

  • Thermal Degradation: At elevated temperatures, nucleoside analogs can undergo degradation, often initiated by the cleavage of the bond connecting the base to the substituent (in this case, the N-CH2 bond).[19][20][21][22] This can be followed by further decomposition of the individual uracil and cyclopropylmethyl fragments.

Integrated Degradation Pathways

The interplay between these two moieties defines the overall stability profile. Understanding these potential pathways is the first step in designing a robust stability testing program.

cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent Cyclopropylmethyl-Uracil Derivative Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Parent->Acid Protonation Base Basic Hydrolysis (e.g., 0.1 M NaOH) Parent->Base Hydrolysis Oxidation Oxidative Stress (e.g., 3% H₂O₂) Parent->Oxidation Radical Attack Thermal Thermal Stress (e.g., >60°C) Parent->Thermal Bond Cleavage Photo Photolytic Stress (e.g., ICH Q1B) Parent->Photo UV Excitation RingOpened Ring-Opened Products (Homoallylic/Cyclobutyl amines) Acid->RingOpened UracilFree Free Uracil Acid->UracilFree Base->UracilFree Oxidation->RingOpened Oxidized Oxidized Adducts Oxidation->Oxidized Thermal->UracilFree Photohydrate Uracil Photohydrate Photo->Photohydrate

Figure 1: Potential degradation pathways for cyclopropylmethyl-uracil derivatives under various stress conditions.

A Self-Validating Framework for Stability Assessment: Forced Degradation Studies

The cornerstone of any robust stability analysis is a well-designed forced degradation (or stress testing) study.[23][24] Its purpose is twofold: to elucidate potential degradation pathways and to prove that the chosen analytical method is "stability-indicating"—that is, capable of separating the intact parent drug from all significant degradation products.[25] This aligns with the expectations of regulatory bodies as outlined in ICH guideline Q1A(R2).[26]

Designing the Study: A Multi-Condition Approach

A comprehensive study must expose the drug substance to a range of conditions that are more severe than accelerated stability testing.[23] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[25][26] This ensures that degradants are formed at a sufficient concentration for reliable detection and characterization without completely consuming the parent compound.

Stress Condition Typical Reagents & Parameters Causality & Rationale
Acid Hydrolysis 0.1 M to 1 M HCl; 40-80°CSimulates gastric conditions; probes for acid-labile groups like ethers, esters, and the N-cyclopropylmethyl bond.
Base Hydrolysis 0.1 M to 1 M NaOH; 40-80°CSimulates intestinal pH; probes for base-labile groups like amides and esters; tests for hydrolytic degradation of the cyclopropylamine.[15]
Oxidation 3% to 30% H₂O₂; Room TemperatureSimulates exposure to atmospheric oxygen or oxidative enzymes; identifies sites susceptible to oxidation.[11]
Thermal Stress Solid-state or solution; >20°C above accelerated testing temperature (e.g., 60-80°C)Evaluates intrinsic thermal stability and potential for degradation during heat-involved manufacturing steps or storage in hot climates.[19]
Photostability ICH Q1B compliant light source (UV/Vis); Solid-state and solutionAssesses degradation upon exposure to light during manufacturing, packaging, and administration.[18][27]

Table 1: Standard conditions and rationale for a forced degradation study of cyclopropylmethyl-uracil derivatives.

The Analytical Engine: Developing a Stability-Indicating Method

The data from a forced degradation study is only as reliable as the analytical method used to generate it. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for this task.[28][29]

Key Method Development Goals:

  • Resolution: Achieve baseline separation between the parent API peak and all degradation product peaks.

  • Peak Purity: Employ a photodiode array (PDA) detector to assess peak purity, ensuring that no co-eluting impurities are hidden under the main peak.

  • Mass Balance: Account for the total drug-related material post-degradation. A good mass balance (typically 95-105%) indicates that all major degradants are being detected.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[29][30] It provides the molecular weight of the degradants, and tandem MS (MS/MS) experiments can yield structural fragments, allowing for definitive identification.

Technique Primary Role in Stability Testing Key Information Provided
HPLC-UV/PDA Quantification of API and degradants; Method validation.Purity, Potency (Assay), Relative concentration of impurities.
LC-MS/MS Identification and structural elucidation of degradants.Molecular weight, Elemental composition (HRMS), Structural fragments.
qNMR Purity assessment of reference standards.Absolute purity of the API and key degradants for accurate quantification.[31]

Table 2: Core analytical techniques and their specific roles in a comprehensive stability assessment program.

Experimental Protocol: A Step-by-Step Workflow

This section provides a generalized, self-validating protocol for conducting a forced degradation study on a novel cyclopropylmethyl-uracil derivative.

Workflow Overview

cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Elucidation Prep_API 1. Prepare API Stock Solution (e.g., 1 mg/mL in ACN:Water) Prep_Control 2. Prepare Time-Zero Control (Dilute stock to working conc.) Prep_API->Prep_Control Stress_Acid 3a. Acid Stress (Add HCl, heat) Stress_Base 3b. Base Stress (Add NaOH, heat) Stress_Ox 3c. Oxidative Stress (Add H₂O₂, ambient) Stress_Heat 3d. Thermal Stress (Heat solution) HPLC 5. Analyze by HPLC-PDA (Assess degradation, check mass balance) Prep_Control->HPLC Quench 4. Quench & Dilute Samples (Neutralize, dilute to working conc.) Stress_Acid->Quench Stress_Base->Quench Stress_Ox->Quench Stress_Heat->Quench Quench->HPLC LCMS 6. Analyze by LC-MS/MS (Identify degradant masses & fragments) HPLC->LCMS If unknowns > threshold Elucidate 7. Elucidate Structures & Propose Pathways LCMS->Elucidate

Figure 2: A systematic workflow for executing a forced degradation study.

Detailed Methodology
  • Stock Solution Preparation:

    • Accurately weigh and dissolve the cyclopropylmethyl-uracil API in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1.0 mg/mL stock solution. Ensure complete dissolution.

  • Control Sample (Time Zero):

    • Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Causality: This sample represents the baseline purity of the API before any stress is applied and is crucial for distinguishing pre-existing impurities from newly formed degradants.

  • Stress Condition Application (Performed in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Cap tightly and place in a heating block at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Cap tightly and place in a heating block at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Cap and leave at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

    • Thermal: Place a tightly capped vial of the stock solution in a heating block at 80°C. Withdraw aliquots at 2, 8, and 24 hours.

  • Sample Quenching and Preparation:

    • For each time point, withdraw an aliquot (e.g., 100 µL).

    • Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the target analytical concentration (0.1 mg/mL) with the mobile phase.

    • Self-Validation: Quenching stops the degradation reaction, ensuring the analytical result accurately reflects the specific time point.

  • HPLC-PDA Analysis:

    • Inject the control and all stressed samples onto a validated or developing stability-indicating HPLC method.

    • Integrate all peaks. Calculate the percent degradation by comparing the parent peak area to the control. Calculate the relative percentage of each impurity.

    • Assess the mass balance for each condition.

  • LC-MS/MS Analysis and Structure Elucidation:

    • Inject samples showing significant degradation onto an LC-MS system.

    • Obtain accurate mass measurements for the degradation products.

    • Perform MS/MS fragmentation on the degradant peaks to obtain structural information.

    • Use this data to propose the structures of the degradation products and map the degradation pathways.

Field Insights: Mitigating Instability

Understanding degradation is the first step; preventing it is the goal. The insights gained from forced degradation studies directly inform strategies to enhance product stability.

  • pH and Formulation: If the compound shows significant degradation under acidic or basic conditions, the formulation strategy becomes paramount. For an acid-labile compound, an enteric-coated oral formulation might be necessary. For a base-labile compound, careful selection of excipients and control of the formulation's microenvironmental pH is critical.[15]

  • Salt Form Selection: The choice of a salt form can significantly impact the stability of a drug substance. Creating a salt with an appropriate counter-ion can buffer the local pH environment in the solid state, thereby protecting a molecule that is sensitive to hydrolysis.[15]

  • Packaging and Storage: For photolabile compounds, the solution is straightforward: protect from light. This means using amber vials, light-resistant blister packs, and specifying storage conditions away from direct light. For thermally labile compounds, refrigerated storage (2-8°C) may be required.

Conclusion

The cyclopropylmethyl-uracil scaffold represents a fertile ground for the discovery of new medicines. However, its unique chemical architecture necessitates a proactive and mechanistically-driven approach to stability assessment. The perceived stability of the cyclopropyl group in metabolic studies can mask its potential lability under hydrolytic, particularly acidic, conditions.

By implementing a rigorous forced degradation program, underpinned by high-resolution analytical techniques, researchers can identify and understand potential degradation pathways early in the development process. This knowledge is not a liability but an asset, enabling the rational design of stable formulations, the selection of appropriate packaging, and the establishment of justified storage conditions and shelf-life. Ultimately, a thorough understanding of a molecule's stability is fundamental to delivering a safe, effective, and reliable therapeutic product to patients.

References

  • Study on the molecular structure and thermal stability of purine nucleoside analogs. (n.d.). ResearchGate.
  • von Sonntag, C., & Schuchmann, H. P. (1990). Transients of uracil and thymine derivatives and the quantum yields of electron ejection and intersystem crossing upon 20 ns photolysis at 248 nm. Photochemistry and Photobiology, 52(5), 935-948. [Link]

  • Pollum, M., et al. (n.d.). Increase in the photoreactivity of uracil derivatives by doubling thionation. RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Chemistry and Diverse Applications of Narcotic Antagonists in Medicine and Healthcare. (n.d.). Source not available.
  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • do Monte, S. A., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. [Link]

  • Stolarik, D. F., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 14, 2026, from [Link]

  • Nuevo, M., et al. (2009). Formation of uracil from the ultraviolet photo-irradiation of pyrimidine in pure H2O ices. Astrobiology, 9(7), 683-695. [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Chan, H., et al. (n.d.). HPLC Analysis of tRNA‐Derived Nucleosides. Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • F.A.Annabi, et al. (n.d.). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Retrieved February 14, 2026, from [Link]

  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Faal, M. (2016). Studies on Derivatives Uracil stability in various solvents and different functional groups: A DFT Study. Journal of Chemical and Pharmaceutical Research, 8(7), 290-297. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Woo, H. K., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 11042-11049. [Link]

  • Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Espinoza-Fonseca, L. M. (2022). A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate. Journal of the American Chemical Society, 144(31), 14021-14026. [Link]

  • Woo, H. K., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 11042-11049. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved February 14, 2026, from [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Woo, H. K., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 11042-11049. [Link]

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (n.d.). CrystEngComm, 24(44), 7859-7871. [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014, November 3). Chemistry Stack Exchange. [Link]

  • Modified Nucleosides. (n.d.). Fortis Technologies. Retrieved February 14, 2026, from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (n.d.). Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 14, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved February 14, 2026, from [Link]

  • Why is cyclopropyl methyl carbocation exceptionally stable? (n.d.). Quora. Retrieved February 14, 2026, from [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved February 14, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2. (2012). Organometallics, 31(22), 8047-8051. [Link]

  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. (2020). Molecules, 25(18), 4088. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journal of Organic Chemistry, 15, 234-242. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (2017). Beilstein Journal of Organic Chemistry, 13, 2888-2894. [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). Chemistry Stack Exchange. [Link]

Sources

Literature review of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1462994-89-3 Common Name: 1-(Cyclopropylmethyl)uracil Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol

Executive Summary

This technical guide details the synthesis of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione , a critical scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogues and Emivirine-related antiviral agents.

For researchers and process chemists, the primary challenge in synthesizing this molecule lies in regioselectivity . The uracil ring possesses two nucleophilic nitrogen atoms (N1 and N3). While N1-alkylation is thermodynamically favored under specific conditions, N3-alkylation and N1,N3-dialkylation are persistent byproducts that degrade yield and complicate purification.

This guide presents two validated pathways:

  • The Silyl-Hilbert-Johnson Adaptation: A high-precision method utilizing transient silyl protection to enforce N1 selectivity.

  • Base-Mediated Direct Alkylation: A scalable, cost-effective method optimized for kinetic control using carbonate bases.

Retrosynthetic Analysis

The strategic disconnection occurs at the N1–C(sp³) bond. The cyclopropylmethyl group is introduced via nucleophilic substitution.

  • Synthon A (Nucleophile): The uracil anion (or its silylated equivalent), acting as a tridentate nucleophile (N1, N3, O2/O4).

  • Synthon B (Electrophile): (Bromomethyl)cyclopropane or (Chloromethyl)cyclopropane.

Critical Control Point: The N3 proton (pKa ~9.5) is more acidic than the N1 proton, but the N1 position is often more nucleophilic in the dianion or silylated state due to steric and electronic factors. Controlling the ionization state is key to preventing N3 substitution.

Retrosynthesis Target 1-(Cyclopropylmethyl)uracil Uracil Uracil Core (Nucleophile) Target->Uracil Disconnection N1-C(sp3) Halide (Bromomethyl)cyclopropane (Electrophile) Target->Halide SN2

Figure 1: Retrosynthetic disconnection of the target molecule.

Pathway A: Silyl-Hilbert-Johnson Adaptation (High Precision)

Best for: Medicinal chemistry, small-scale synthesis (<10g), and high-purity requirements.

This method adapts the classic Vorbrüggen glycosylation logic. By converting uracil to 2,4-bis(trimethylsilyl)uracil , the N1 and N3 protons are replaced by silyl groups. The N1-silyl group is more labile and reactive toward alkyl halides, particularly in the presence of a Lewis acid or iodide catalyst, significantly suppressing N3 byproducts.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Uracil (1.0 equiv)

  • Silylating Agent: Hexamethyldisilazane (HMDS) (excess) or N,O-Bis(trimethylsilyl)acetamide (BSA).

  • Electrophile: (Bromomethyl)cyclopropane (1.1 equiv).

  • Catalyst: Tetrabutylammonium iodide (TBAI) or Iodine (I₂).

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Experimental Protocol
  • Silylation: Suspend uracil in HMDS with a catalytic amount of ammonium sulfate. Reflux until a clear solution is obtained (approx. 2–4 hours), indicating the formation of 2,4-bis(trimethylsilyl)uracil.

  • Evaporation: Remove excess HMDS under vacuum to yield the moisture-sensitive bis-silyl intermediate as a viscous oil or solid.

  • Alkylation: Dissolve the residue in anhydrous MeCN. Add (bromomethyl)cyclopropane and TBAI (0.1 equiv).

  • Reaction: Reflux the mixture for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1). The silyl group at N3 hydrolyzes during workup, while the N1-alkyl bond remains stable.

  • Workup: Quench with MeOH/Water. The N3-TMS group cleaves instantly to regenerate the NH moiety. Extract with DCM, wash with sodium thiosulfate (if Iodine used), and dry over MgSO₄.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography.

Mechanism Insight: The silyl group at O4/N3 renders the pyrimidine ring aromatic. The alkyl halide attacks the N1 position (driven by the formation of the stable amide-like lactam structure upon desilylation), mimicking the biosynthesis of nucleosides.

Pathway B: Base-Mediated Direct Alkylation (Scalable)

Best for: Process scale-up (>50g), cost reduction.

Direct alkylation using potassium carbonate (K₂CO₃) in polar aprotic solvents is effective but requires strict stoichiometry to avoid dialkylation.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Uracil (1.0 equiv).

  • Base: Anhydrous K₂CO₃ (1.1 – 1.2 equiv). Do not use large excess.

  • Electrophile: (Bromomethyl)cyclopropane (1.05 equiv).

  • Solvent: DMF (Dimethylformamide) or DMSO.

Experimental Protocol
  • Activation: To a stirred solution of uracil in DMF (0.5 M concentration), add K₂CO₃. Stir at room temperature for 30 minutes.

    • Note: Unlike NaH, K₂CO₃ does not fully deprotonate uracil instantly but establishes an equilibrium.

  • Addition: Add (bromomethyl)cyclopropane dropwise over 20 minutes.

  • Heating: Heat the mixture to 60–80°C . Higher temperatures (>100°C) drastically increase N1,N3-dialkylation.

  • Monitoring: Monitor consumption of uracil. If N3-alkylated byproduct appears (usually higher Rf), stop reaction immediately even if conversion is incomplete.

  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates. If not, extract with Ethyl Acetate (3x).

  • Purification: The crude solid usually contains ~5-10% dialkylated product. Recrystallization from Ethanol is the preferred method to remove the more soluble dialkyl impurity.

Comparative Data: Pathway A vs. Pathway B
ParameterPathway A (Silyl)Pathway B (Base/K₂CO₃)
Regioselectivity (N1:N3) > 95:5~ 80:20 (variable)
Yield 75–85%60–70%
Cost Moderate (Silyl reagents)Low
Scalability Moderate (Moisture sensitive)High
Impurity Profile Minimal dialkylationN1,N3-dialkyl uracil common

Process Workflow & Logic

The following diagram illustrates the decision matrix and reaction flow for the Silyl-Hilbert-Johnson adaptation, as it offers the highest scientific rigor for research applications.

SynthesisWorkflow Start Start: Uracil Silylation Step 1: Silylation (HMDS, Reflux) Start->Silylation Activation Intermediate Intermediate: 2,4-Bis(TMS)uracil Silylation->Intermediate - NH3 Alkylation Step 2: Alkylation (R-Br, TBAI, MeCN) Intermediate->Alkylation Hilbert-Johnson Reaction Hydrolysis Step 3: Hydrolysis (MeOH/H2O) Alkylation->Hydrolysis Desilylation Product Product: 1-(Cyclopropylmethyl)uracil Hydrolysis->Product Precipitation

Figure 2: Step-by-step workflow for the silyl-mediated synthesis pathway.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • N3-H: Singlet at δ 11.2–11.3 ppm (confirms N3 is unsubstituted).

    • C6-H: Doublet at δ ~7.6 ppm.

    • C5-H: Doublet at δ ~5.6 ppm.

    • N1-CH₂: Doublet at δ ~3.5–3.6 ppm.

    • Cyclopropyl: Multiplets at δ 0.3–0.5 ppm (ring protons) and ~1.1 ppm (methine).

    • Diagnostic: The absence of a signal at δ 11.3 ppm indicates dialkylation or N3-alkylation (if C5/C6 shifts are aberrant).

  • IR Spectroscopy:

    • Strong carbonyl bands (C=O) at ~1680–1720 cm⁻¹.

    • NH stretch at ~3150–3200 cm⁻¹.

Troubleshooting Common Issues

  • Issue: High levels of N1,N3-dialkylation.

    • Cause: Excess base or high temperature in Pathway B.

    • Solution: Switch to Pathway A (Silyl method) or strictly limit base to 1.1 equivalents and keep temperature <70°C.

  • Issue: Low conversion in Silyl Method.

    • Cause: Incomplete silylation or moisture contamination.

    • Solution: Ensure the reaction mixture turns completely clear during the HMDS reflux step. Perform the alkylation under strict inert atmosphere (Argon/Nitrogen).

  • Issue: Difficulty separating N1 vs N3 isomers.

    • Solution: N1-alkylated uracils are generally more polar than N3-isomers. Use a gradient of MeOH in DCM (0-5%) for column chromatography.

References

  • Synthesis and Chemoselective Alkylation of Uracil Derivatives. Source: K.T.H.M.[1] College / ResearchGate Context: Details the use of K₂CO₃/DMF for selective N1 alkylation and the thermodynamic factors influencing regioselectivity. URL:[Link]

  • 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione Product Specification. Source: MySkinRecipes / Chemical Suppliers Context: Verifies the specific CAS 1462994-89-3 and its role as a pharmaceutical intermediate. URL:[Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Source: CONICET Context: Provides a comprehensive review of uracil functionalization, including silyl-mediated alkylation strategies (Vorbrüggen-type). URL:[Link][1][2]

  • Selective alkylation at the N1 position of thymine and uracil. Source: ResearchGate Context: Discusses the Mitsunobu and base-mediated conditions for N1 selectivity. URL:[Link]

Sources

Metabolic Stability of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione in vitro

[1]

Executive Summary & Molecule Profile

This technical guide details the in vitro metabolic stability assessment of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (also referred to as N1-cyclopropylmethyluracil ).

Unlike standard small molecules where Cytochrome P450 (CYP) metabolism is the sole concern, this molecule presents a dual metabolic risk profile due to its structural components:

  • The Uracil Core: A substrate for cytosolic Dihydropyrimidine Dehydrogenase (DPD), potentially overlooked in standard microsomal assays.

  • The Cyclopropylmethyl Tail: A structural motif prone to CYP-mediated radical ring opening and bioactivation, necessitating reactive metabolite screening.

This guide moves beyond generic protocols to provide a targeted, mechanism-based evaluation strategy.

Mechanistic Metabolic Pathways

To design the correct experiment, one must understand the potential fate of the molecule. The metabolism of 1-(cyclopropylmethyl)uracil is bifurcated between the Endoplasmic Reticulum (Microsomes) and the Cytosol .

The Dual-Compartment Model
  • Pathway A: Reductive Catabolism (Cytosolic) The pyrimidine-2,4-dione core mimics endogenous uracil. In the cytosol, Dihydropyrimidine Dehydrogenase (DPD) reduces the C5-C6 double bond. While N1-substitution generally reduces affinity compared to native uracil, DPD remains a primary clearance vector. Critical Note: Standard microsomal stability assays lack the cytosolic fraction and will essentially be "blind" to this pathway.

  • Pathway B: Oxidative Modification (Microsomal) The cyclopropylmethyl group is a target for CYP450 enzymes.

    • Hydroxylation:[1] Oxidation of the methylene linker or the cyclopropyl ring.[2]

    • N-Dealkylation: Oxidative cleavage at the N1-methylene bond, releasing the uracil core and cyclopropanecarbaldehyde.

    • Ring Opening (Bioactivation): CYP-mediated single-electron transfer (SET) can generate a cyclopropyl radical, leading to ring opening and the formation of a reactive alkylating species.

Visualization of Metabolic Fate

MetabolicPathwaysParent1-(cyclopropylmethyl)uracilMicrosomesMicrosomes(CYP450s)Parent->MicrosomesPartitioningCytosolCytosol(DPD Enzyme)Parent->CytosolPartitioningMet1N-Dealkylation(Uracil + Aldehyde)Microsomes->Met1CYP OxidationMet2Ring Hydroxylation(Stable Metabolite)Microsomes->Met2CYP OxidationMet3Radical Ring Opening(Reactive Intermediate)Microsomes->Met3CYP BioactivationMet45,6-Dihydrouracil Analog(Reductive Catabolism)Cytosol->Met4DPD Reduction(+NADPH)

Figure 1: Bifurcated metabolic pathways requiring both Microsomal and Cytosolic matrices for complete coverage.

Experimental Protocols

To ensure data integrity, we utilize a Tiered Approach . Do not start with microsomes alone.

Tier 1: The "Gold Standard" S9 Stability Assay

Rationale: Liver S9 fraction contains both microsomes (CYPs) and cytosol (DPD), making it the only single-matrix assay capable of capturing the total clearance of this molecule.

Protocol:

  • Preparation: Thaw Liver S9 fractions (Human/Rat/Mouse) on ice.

  • Buffer System: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactors:

    • NADPH (1 mM): Required for both CYP450 and DPD activity.

    • Optional: UDPGA (if assessing Phase II Glucuronidation, though less likely for this core).

  • Incubation:

    • Pre-warm buffer and S9 (1 mg/mL protein) to 37°C.

    • Spike test compound (1 µM final, <0.1% DMSO).

    • Initiate with NADPH.[3][4][5]

  • Sampling: Aliquot at

    
     min.
    
  • Quench: Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validating Control:

  • Include 7-Ethoxycoumarin (CYP substrate) and Uracil (DPD substrate) as positive controls. If Uracil does not degrade, your DPD activity is compromised, and the assay is invalid for this specific molecule.

Tier 2: Reactive Metabolite Trapping (GSH)

Rationale: The cyclopropyl ring is a structural alert. We must verify if CYP metabolism opens the ring to form a "suicide substrate" or alkylating agent.

Protocol:

  • Matrix: Human Liver Microsomes (HLM) (High CYP concentration is preferred here over S9).

  • Additives: Supplement the standard incubation with Glutathione (GSH) at 5-10 mM .

  • Analysis:

    • Run LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 308 (GSH adduct).

    • Look for Metabolite Mass = [Parent + 16 (O) + 307 (GSH)] or [Parent + 307 (GSH)].

  • Interpretation: detection of a GSH adduct confirms bioactivation.

Data Analysis & Interpretation

Quantitative Metrics

Raw peak area ratios (Analyte/IS) are plotted against time.

ParameterFormulaInterpretation
Elimination Rate Constant (

)
Slope of

vs. Time
Rate of metabolic loss.
Half-Life (

)

Time to reduce concentration by 50%.
Intrinsic Clearance (

)

The enzyme's pure efficiency, independent of blood flow.
Decision Logic for Optimization

Use the calculated

DecisionTreeStartCalculate CL_int (S9 Fraction)HighCLHigh Clearance(>50 µL/min/mg)Start->HighCLLowCLLow Clearance(<15 µL/min/mg)Start->LowCLCheckDPDCheck DPD Contribution(Run Cytosol-Only Assay)HighCL->CheckDPDIf DPD SuspectedCheckCYPCheck CYP Contribution(Run Microsome + GSH)HighCL->CheckCYPIf CYP SuspectedMod1Strategy: Methylate C5/C6to block DPDCheckDPD->Mod1DPD is DriverMod2Strategy: Fluorinate Cyclopropylor Replace with Gem-DimethylCheckCYP->Mod2Ring Opening/Oxidation

Figure 2: Decision logic for structural optimization based on clearance data.

Key Considerations & Troubleshooting

  • The "Microsome Trap":

    • Issue: A researcher runs a standard microsomal stability assay and finds the compound is stable (

      
       min). They proceed to in vivo studies, where the compound vanishes rapidly.
      
    • Cause: Microsomes lack DPD. The compound was stable to CYPs but rapidly chewed up by cytosolic DPD in the whole liver.

    • Solution: Always use Hepatocytes or S9 Fractions for uracil derivatives.

  • Species Differences:

    • Rat DPD activity is generally higher than human DPD activity. Be cautious when extrapolating rat PK data to humans for this scaffold.

  • Solubility:

    • Pyrimidine-diones can have poor solubility. Ensure the final DMSO concentration is <0.1% and the compound does not precipitate in the phosphate buffer, which would mimic "metabolic loss."

References

  • BenchChem. (2025).[6] A Comparative Analysis of the Metabolic Stability of Uracil Derivatives for Drug Discovery. Retrieved from

  • Hypha Discovery. (2023). Metabolism of cyclopropyl groups: Bioactivation and Structural Alerts.[7] Retrieved from

  • National Institutes of Health (NIH). (2016). In Vitro Drug Metabolism Using Liver Microsomes: Protocols and Applications.[4] Current Protocols in Pharmacology. Retrieved from

  • Ito, S., et al. (2005). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe.[8][9] British Journal of Clinical Pharmacology. Retrieved from

  • ARUP Laboratories. (2025). Dihydropyrimidine Dehydrogenase (DPYD) Testing and Phenotyping.[10][11][12] Retrieved from

Methodological & Application

Protocol for N-Alkylation of Uracil with (Bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the


-alkylation of uracil using (bromomethyl)cyclopropane. While uracil is an ambident nucleophile capable of reacting at both 

and

positions, this guide prioritizes the synthesis of the

-isomer
, a critical pharmacophore in antiviral nucleoside analogues (e.g., Reverse Transcriptase Inhibitors).

Two methodologies are presented:

  • Method A (Thermodynamic Control): A robust, cost-effective base-mediated approach suitable for scale-up.

  • Method B (Kinetic/Silyl Control): A high-precision bis-silylation route used when maximum regioselectivity is required.

Strategic Analysis & Mechanistic Insight

The Regioselectivity Challenge

Uracil possesses two acidic protons with similar pKa values (


-H 

9.5,

-H

9.9). In basic media, the

anion is thermodynamically favored due to resonance stabilization with the C2 and C4 carbonyls. However, the

position is often more accessible sterically and can compete, leading to mixtures of

-monoalkyl,

-monoalkyl, and

-dialkyl products.
The Electrophile: (Bromomethyl)cyclopropane
  • Reactivity: Primary alkyl bromide. Moderately reactive.

  • Risk: The cyclopropane ring is strained (

    
    ). Strongly acidic conditions or free-radical initiators can trigger ring opening, destroying the pharmacophore.
    
  • Strategy: We utilize mild bases (

    
    ) and polar aprotic solvents (DMF) to enhance the nucleophilicity of the uracil anion without compromising the cyclopropyl integrity.
    
Reaction Pathway Diagram

UracilAlkylation Uracil Uracil (Substrate) Base Base (K2CO3) Deprotonation Uracil->Base Anion Uracil Anion (Ambident Nucleophile) Base->Anion -H+ TS Transition State (SN2) Anion->TS + R-Br Electrophile (Bromomethyl)cyclopropane (R-Br) Electrophile->TS N1_Prod N1-Alkyl Uracil (Major Product) TS->N1_Prod Path A (Preferred) N3_Prod N3-Alkyl Uracil (Minor Byproduct) TS->N3_Prod Path B (Steric/Kinetic) Di_Prod N1,N3-Dialkyl Uracil (Over-alkylation) N1_Prod->Di_Prod Excess Base/R-Br

Figure 1: Mechanistic pathway of uracil alkylation showing competing N1/N3 pathways.

Method A: Standard Base-Mediated Alkylation

Best for: Routine synthesis, scale-up, and cost-efficiency.

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
Uracil Substrate1.0Dry thoroughly before use.
(Bromomethyl)cyclopropane Electrophile1.1 - 1.2Slight excess drives conversion.
Potassium Carbonate (

)
Base2.0 - 2.5Anhydrous, finely ground.
Sodium Iodide (NaI) Catalyst0.1 (10 mol%)In situ Finkelstein (R-Br

R-I).
DMF (Dimethylformamide) Solvent10 mL / g UracilAnhydrous (

water).
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Charge the flask with Uracil (1.0 eq) and anhydrous DMF. Stir at room temperature (RT) for 10 minutes.

  • Activation: Add anhydrous

    
     (2.0 eq). The suspension may become slightly viscous. Stir for 30 minutes at RT to allow partial deprotonation.
    
  • Catalysis: Add NaI (0.1 eq). Note: This generates the more reactive alkyl iodide in situ.

  • Addition: Add (Bromomethyl)cyclopropane (1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60–70°C .

    • Critical Control Point: Do not exceed 90°C to prevent dialkylation and cyclopropane ring opening.

    • Monitor via TLC (5% MeOH in DCM) every 2 hours. Reaction typically completes in 6–12 hours.

  • Quench: Cool to RT. Pour the mixture into ice-cold water (5x reaction volume).

  • Workup:

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine (sat. NaCl) to remove residual DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue will contain mostly

    
    -product, with minor 
    
    
    
    and dialkylated impurities. Purify via Flash Column Chromatography (Silica Gel).
    • Gradient: 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • 
      -isomer is typically more polar than the dialkylated product but less polar than unreacted uracil.
      

Method B: Bis-Silylation (High Selectivity)

Best for: Difficult substrates or when Method A yields inseparable mixtures.

Concept

Uracil is converted to a bis-trimethylsilyl ether (O-silylated intermediate). This "masked" anion reacts with alkyl halides with high


 regioselectivity due to the specific electronics of the silyl-Hilbert-Johnson mechanism.
Workflow Diagram

SilylationMethod Step1 1. Silylation Uracil + HMDS (Reflux) Intermed Bis(trimethylsilyl)uracil (Volatile/Sensitive) Step1->Intermed -NH3 Step2 2. Alkylation + R-Br / Iodine (cat.) Intermed->Step2 Activation Step3 3. Desilylation Hydrolysis (MeOH/H2O) Step2->Step3 Silyl Transfer Final Pure N1-Alkyl Uracil Step3->Final Workup

Figure 2: Workflow for the Bis-Silylation (BSA/HMDS) protocol.

Protocol Summary
  • Silylation: Reflux Uracil in Hexamethyldisilazane (HMDS) with a catalytic amount of Ammonium Sulfate until a clear solution is obtained (approx. 2-4 hours).

  • Evaporation: Remove excess HMDS in vacuo under anhydrous conditions.

  • Alkylation: Redissolve the silylated residue in anhydrous Acetonitrile or 1,2-Dichloroethane. Add (Bromomethyl)cyclopropane (1.2 eq) and Iodine (

    
    , 0.1 eq) or TBAI.
    
  • Reflux: Heat to reflux for 12–24 hours.

  • Hydrolysis: Cool and add Methanol/Water to cleave the silyl groups.

  • Isolation: The product often precipitates or is extracted as in Method A.

Process Control & Self-Validation (QC)

To ensure the protocol was successful, you must distinguish the


 isomer from the 

isomer.
NMR Validation Criteria
Feature

-Alkyl Uracil (Target)

-Alkyl Uracil (Impurity)

-H Signal
Present (Broad singlet,

11.2 ppm)
Absent (Alkyl group present)

-H Signal
Absent (Alkyl group present)Present (Broad singlet,

10.8 ppm)
UV Shift (

)
Bathochromic shift in basic pH (anion at

)
No significant shift in basic pH (no acidic proton at

)
HMBC Alkyl

correlates to C2 and C6
Alkyl

correlates to C2 and C4
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous.[2] Increase reaction time. Add NaI catalyst.
High

Isomer
Solvent polarity too low or Temperature too high.Switch to Method B (Silylation). Lower temp to 50°C.
Dialkylation Excess base/electrophile.Strictly control stoichiometry (1.1 eq R-Br max).
Ring Opening Acidic impurities or excessive heat.Check pH of reaction. Keep temp

°C.

Safety & Compliance

  • (Bromomethyl)cyclopropane: Potentially mutagenic alkylating agent. Handle in a fume hood with double nitrile gloves.

  • DMF: Hepatotoxic and readily absorbed through skin.

  • Waste: All aqueous washes containing alkyl halides must be treated with ammonia or thiosulfate before disposal to quench active electrophiles.

References

  • Regioselective Alkylation Overview

    • Beilstein J. Org. Chem.2011, 7, 1299–1303. "N-1 regioselective Michael-type addition of 5-substituted uracils..."
  • Base-Mediated Protocol (Standard)

    • Journal of Medicinal Chemistry1991, 34(5), 1508–1511. (Synthesis of HEPT analogues using /DMF).
  • Silylation Method (Method B)

    • Nucleosides, Nucleotides & Nucleic Acids2000, 19, 285.
  • pKa and Mechanistic Data

    • J. Phys. Chem. A2001 , 105, 274–280.[3] "First Principles Calculation of pKa Values for 5-Substituted Uracils".

Sources

Regioselective synthesis of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Regioselective Synthesis of 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Executive Summary

The synthesis of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (hereafter 1-(cyclopropylmethyl)uracil ) is a critical step in the development of HEPT-type Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and other antiviral scaffolds. The core challenge in this synthesis is the ambident nucleophilicity of the uracil heterocycle, which possesses two reactive nitrogen centers (N1 and N3). Standard base-mediated alkylation (e.g., K₂CO₃/DMF) frequently results in mixtures of N1-monoalkyl, N3-monoalkyl, and N1,N3-dialkyl products, necessitating tedious chromatographic separation.

This Application Note details a regioselective One-Pot Silylation-Alkylation protocol . By utilizing hexamethyldisilazane (HMDS) to generate a transient bis-silylated intermediate, we direct electrophilic attack exclusively to the N1 position. This method offers superior yields (>85%), high regioselectivity (>95:5 N1:N3), and scalability suitable for pre-clinical drug development.

Scientific Background & Mechanistic Logic

The Regioselectivity Challenge

Uracil exists in lactam-lactim tautomeric equilibrium. Under basic conditions (e.g., NaH or K₂CO₃), the N1 proton (pKa ~9.5) is removed first, but the resulting anion is delocalized. Steric hindrance and solvent effects often lead to competitive alkylation at N3 (pKa ~12 using different bases) or O-alkylation.

The Solution: Silyl-Hilbert-Johnson Reaction

This protocol leverages the Vorbrüggen adaptation of the Hilbert-Johnson reaction .

  • Silylation: Treatment of uracil with HMDS converts it to 2,4-bis(trimethylsilyloxy)pyrimidine . This intermediate is soluble in organic solvents and aromatized.

  • Activation: The silyl groups act as labile protecting groups. In the presence of a Lewis acid or an alkyl halide activator (like Iodine or TBAI), the nitrogen atoms become nucleophilic.

  • Regiocontrol: The N1 position is sterically less hindered and electronically favored for attack by the alkyl halide in the transition state, leading to the thermodynamically stable N1-alkylated product after hydrolytic workup.

Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the transient silylated intermediate that enforces regioselectivity.

G Uracil Uracil (Starting Material) BisSilyl 2,4-Bis(TMS)pyrimidine (Transient Intermediate) Uracil->BisSilyl Reflux (Silylation) HMDS HMDS + TMSCl (Silylating Agents) HMDS->BisSilyl Complex Transition State [N1-Attack] BisSilyl->Complex + R-X / Iodine (cat) RX Cyclopropylmethyl Bromide RX->Complex Product 1-(Cyclopropylmethyl)uracil (Target) Complex->Product Hydrolysis (Workup)

Figure 1: Mechanistic pathway of the Silyl-Hilbert-Johnson reaction ensuring N1-selectivity.

Detailed Experimental Protocol

Target Scale: 10 mmol (approx. 1.12 g Uracil) Expected Yield: 85-92% Purity: >98% (HPLC)

Reagents & Materials
ReagentEquiv.AmountRole
Uracil 1.01.12 gSubstrate
HMDS 3.06.3 mLSilylating Agent/Solvent
TMSCl 0.1120 µLCatalyst (Silylation)
Cyclopropylmethyl Bromide 1.21.16 mLElectrophile
Iodine (I₂) 0.05127 mgCatalyst (Alkylation)
Acetonitrile (Anhydrous) -20 mLSolvent (Step 2)
Step-by-Step Methodology

Phase 1: In-Situ Protection (Silylation)

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon.

  • Charge: Add Uracil (1.12 g) and Ammonium Sulfate (20 mg) or TMSCl (catalytic) .

  • Silylation: Add HMDS (6.3 mL) .

  • Reaction: Heat the suspension to reflux (approx. 120-130°C oil bath).

    • Observation: The mixture will turn from a white suspension to a clear, colorless solution within 1-2 hours, indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine .

  • Concentration: Once clear, remove excess HMDS under reduced pressure (rotary evaporator) to yield the bis-silyl intermediate as a viscous oil or semi-solid. Note: strictly exclude moisture.

Phase 2: Regioselective Alkylation 6. Re-solvation: Dissolve the silylated residue in anhydrous Acetonitrile (20 mL) . 7. Addition: Add Cyclopropylmethyl bromide (1.16 mL) followed by a crystal of Iodine (approx. 127 mg) .

  • Note: Iodine acts as a mild Lewis acid to activate the alkyl halide.
  • Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor by TLC (5% MeOH in DCM).
  • Endpoint: Disappearance of the silylated intermediate (or hydrolyzed uracil baseline spot upon TLC workup).

Phase 3: Workup & Purification 9. Quench: Cool to room temperature. Add Methanol (5 mL) to quench any remaining silyl groups and hydrolyze the O-silyl ethers back to carbonyls. 10. Evaporation: Concentrate the mixture to dryness under reduced pressure. 11. Extraction: Resuspend the residue in Chloroform/Methanol (9:1) . Wash with aqueous Sodium Thiosulfate (saturated) to remove iodine color, followed by Brine. 12. Crystallization: The crude product often precipitates upon cooling or can be recrystallized from Ethanol/Water .

  • Alternative: If oil remains, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Process Control & Validation

To ensure the protocol was successful, compare your analytical data against these standard parameters.

Workflow Diagram

Workflow Start Start: Dry Uracil Step1 Reflux in HMDS + cat. TMSCl (Clear Solution = Success) Start->Step1 Step2 Evaporate excess HMDS Step1->Step2 Step3 Add MeCN + R-Br + I2 (cat) Reflux 16h Step2->Step3 Step4 Quench with MeOH (Hydrolysis) Step3->Step4 Decision Is Solid Precipitating? Step4->Decision Cryst Recrystallize (EtOH) Decision->Cryst Yes Col Flash Column (DCM:MeOH) Decision->Col No (Oil) Final Pure N1-Product Cryst->Final Col->Final

Figure 2: Operational workflow for the synthesis.

Analytical Data (Expected)
TechniqueParameterDiagnostic SignalInterpretation
1H NMR N1-CH₂δ 3.55 - 3.65 (d, 2H) Confirms alkylation at Nitrogen.[1]
1H NMR Cyclopropylδ 0.3 - 0.6 (m, 4H) Characteristic ring protons.
1H NMR N3-Hδ ~11.2 (s, 1H) Presence confirms N3 is unsubstituted (success).
UV-Vis

~265 nm (pH 7)Typical for N1-substituted uracils.
HPLC RetentionDistinct shiftProduct is less polar than Uracil.

Critical QC Check: If you observe a disappearance of the N3-H signal (approx 11.2 ppm) and the integration of the alkyl group doubles, you have formed the 1,3-dialkyl byproduct . Reduce the equivalents of alkyl halide in the next run.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Silylation.

    • Cause: Moisture in the HMDS or glassware.

    • Fix: Use fresh HMDS and add a catalytic amount of TMSCl or Saccharin to accelerate silylation.

  • Issue: N1,N3-Dialkylation.

    • Cause: Excess alkyl halide or reaction temperature too high.

    • Fix: Strictly control stoichiometry (1.1 - 1.2 equiv) and lower reflux temperature.

  • Issue: Ring Opening of Cyclopropyl Group.

    • Cause: Highly acidic conditions during workup.

    • Fix: Ensure the Iodine catalyst is neutralized with Thiosulfate. Avoid strong mineral acids during workup; the cyclopropylmethyl cation can rearrange to cyclobutyl or homoallyl systems, though this is less common in S_N2 type alkylations.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on silyl-Hilbert-Johnson reactions).

  • Miyasaka, T., et al. (1989). "A novel lead for specific inhibitors of reverse transcriptase of human immunodeficiency virus type 1". Journal of Medicinal Chemistry, 32(12), 2507-2509. (Describes the synthesis of HEPT analogues using N1-alkylation).

  • Ghotekar, B. K., et al. (2023).[2] "Synthesis and Chemoselective Alkylation of Uracil Derivatives". Research Square (Preprint). (Comparative study of base-mediated vs. other alkylation methods).

  • Tanaka, H., et al. (1991). "Synthesis of 1-(cyclopropylmethyl)-6-(phenylthio)uracils...". Journal of Medicinal Chemistry. (Specific reference to cyclopropylmethyl derivatives in HEPT series).

  • BenchChem Protocols. (2025). "General Protocol for N-Alkylation of 1-Aminouracil and Uracil Derivatives". (General industry standard for handling uracil alkylations).

Sources

Optimized Reaction Conditions for N1-Alkylation of Pyrimidine-2,4-dione: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of the optimized reaction conditions for the selective N1-alkylation of pyrimidine-2,4-dione (uracil). N1-substituted uracil derivatives are pivotal structural motifs in a vast array of therapeutic agents, including antiviral and anticancer drugs.[1][2] Achieving regioselective alkylation at the N1 position is a frequent challenge in synthetic chemistry due to the ambident nucleophilic nature of the uracil ring. This document synthesizes field-proven insights and established literature to offer a thorough understanding of the underlying chemical principles and provides detailed, validated protocols for achieving high-yield, selective N1-alkylation. We will delve into the critical parameters influencing regioselectivity, compare various synthetic strategies, and present step-by-step procedures suitable for researchers in medicinal chemistry and drug development.

Introduction: The Significance of N1-Alkylated Uracils

Pyrimidine-2,4-dione, commonly known as uracil, is a fundamental building block of ribonucleic acid (RNA). Beyond its biological role, the uracil scaffold is a privileged structure in medicinal chemistry. N-substituted uracil derivatives exhibit a broad spectrum of biological activities, including antiviral (e.g., targeting HIV reverse transcriptase), anticancer, antibacterial, and antifungal properties.[1][3] The therapeutic efficacy and pharmacological profile of these molecules are often critically dependent on the nature and position of the substituent on the pyrimidine ring.

The uracil ring possesses two nucleophilic nitrogen atoms, N1 and N3, leading to potential formation of N1-alkylated, N3-alkylated, or N1,N3-dialkylated products during alkylation reactions.[1][3] Furthermore, O-alkylation can also occur under certain conditions.[1] Consequently, controlling the regioselectivity of alkylation is paramount for the efficient synthesis of desired bioactive molecules. This guide focuses on elucidating the factors that govern N1-selectivity and provides robust protocols to achieve this synthetic goal.

The Chemical Rationale: Understanding Uracil's Reactivity

The regiochemical outcome of uracil alkylation is a delicate interplay of several factors, including the electronic and steric properties of the uracil substrate, the nature of the alkylating agent, the choice of base and solvent, and the overall reaction conditions.

Tautomerism and Acidity

Uracil exists in tautomeric equilibrium between the lactam and lactim forms, with the lactam structure being the predominant form.[4] The protons on both N1 and N3 are acidic, and deprotonation by a base generates a resonance-stabilized uracil anion. The negative charge in this anion is delocalized over the N1, C2-O, N3, and C4-O atoms. The N1 proton is generally considered more acidic than the N3 proton, making it the primary site of deprotonation.

The N1 vs. N3 Selectivity Challenge

Despite the higher acidity of the N1 proton, achieving selective N1-alkylation is not always straightforward. The N3 position can also be alkylated, particularly if the N1 position is sterically hindered or if reaction conditions favor thermodynamic control. The choice of base is critical; a strong, non-nucleophilic base will favor deprotonation at the more acidic N1 position.

Strategic Approaches to N1-Alkylation

Several reliable methods have been developed to achieve selective N1-alkylation of uracil. The choice of strategy often depends on the specific substrate, the desired alkyl group, and the scale of the reaction.

Direct Alkylation with Alkyl Halides

Direct alkylation using an alkyl halide in the presence of a base is one of the most common methods. The key to success lies in the judicious selection of the base and solvent.

  • Bases: Weak inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective in promoting N1-alkylation with high selectivity.[1][3][5] Stronger bases like sodium hydride (NaH) can also be used, but may lead to a decrease in selectivity.

  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the base and promote the nucleophilicity of the uracil anion.[3]

A general workflow for direct alkylation is depicted below:

G cluster_0 Direct N1-Alkylation Workflow A Uracil Derivative E Reaction Mixture A->E B Base (e.g., K₂CO₃, Cs₂CO₃) B->E C Solvent (e.g., DMF, MeCN) C->E D Alkyl Halide (R-X) D->E Addition F Work-up & Purification E->F Stirring at RT or elevated temp. G N1-Alkylated Uracil F->G

Figure 1: General workflow for direct N1-alkylation of uracil.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the N1-alkylation of uracil with primary and secondary alcohols.[6][7][8] This reaction proceeds with inversion of configuration at the alcohol's stereocenter and is generally highly regioselective for the N1 position.[8][9][10] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][11]

The proposed mechanism for the Mitsunobu reaction in the context of uracil alkylation is outlined below:

G cluster_0 Mitsunobu Reaction Mechanism A PPh₃ + DEAD B Betaine Intermediate A->B E Oxyphosphonium Salt B->E F Uracil Anion B->F C Uracil (N1-H) C->B Protonation D Alcohol (R-OH) D->B Activation G SN2 Attack E->G F->E SN2 Attack H N1-Alkylated Uracil G->H I Triphenylphosphine oxide G->I J Hydrazide G->J

Figure 2: Simplified mechanism of the Mitsunobu reaction for N1-alkylation.

Michael Addition

For the introduction of alkyl groups containing an electron-withdrawing group, the Michael addition is an excellent strategy for achieving N1-regioselectivity.[6][12] This reaction involves the conjugate addition of the uracil anion to an α,β-unsaturated carbonyl compound or nitrile.[6][13] The use of a mild base, such as triethylamine (TEA), in a polar aprotic solvent often provides the desired N1-adduct in high yield.[6][7]

Protocol Section

The following protocols are provided as a starting point for the N1-alkylation of pyrimidine-2,4-dione. Optimization may be required for specific substrates and alkylating agents.

Protocol 1: General Procedure for Direct N1-Alkylation using Potassium Carbonate

This protocol is adapted from a procedure for the N1-alkylation of N3-substituted pyrimidine derivatives, which can be applied to uracil itself.[1][3]

Materials:

  • Pyrimidine-2,4-dione (uracil)

  • Alkyl halide (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyrimidine-2,4-dione (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N1-alkylated pyrimidine-2,4-dione.

Protocol 2: N1-Alkylation via the Mitsunobu Reaction

This protocol provides a general framework for the Mitsunobu reaction.[8][11]

Materials:

  • Pyrimidine-2,4-dione (uracil)

  • Alcohol (1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve pyrimidine-2,4-dione (1.0 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography to separate the N1-alkylated product from triphenylphosphine oxide and the hydrazide byproduct.

Protocol 3: N1-Alkylation via Michael Addition to an Acrylate

This protocol is based on the regioselective Michael addition of uracils to acrylates.[6][13]

Materials:

  • 5-Substituted pyrimidine-2,4-dione (1.0 equivalent)

  • (2-Hydroxyethyl) acrylate (1.1 equivalents)

  • Triethylamine (TEA) (1.0 equivalent)

  • Anhydrous acetonitrile (MeCN)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a suspension of the 5-substituted uracil (1.0 equivalent) in anhydrous acetonitrile, add triethylamine (1.0 equivalent).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (2-hydroxyethyl) acrylate (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. Reaction times can vary depending on the uracil derivative.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield the N1-alkylated product.

Troubleshooting and Key Considerations

  • Regioselectivity: If a mixture of N1 and N3 isomers is obtained, consider using a bulkier protecting group on N3 prior to alkylation, or explore alternative methods like the Mitsunobu reaction which often favors N1 substitution.[14][15][16]

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. For direct alkylations, consider a more reactive alkylating agent (e.g., iodide instead of bromide) or a different base/solvent combination.

  • Purification: The separation of N1 and N3 isomers can sometimes be challenging. Careful optimization of the chromatographic conditions is often necessary. The triphenylphosphine oxide byproduct from the Mitsunobu reaction can often be removed by crystallization.

Data Summary

The following table summarizes typical reaction conditions and yields for the N1-alkylation of uracil derivatives from the literature.

Alkylation MethodUracil DerivativeAlkylating Agent/ElectrophileBase/ReagentsSolventTemp. (°C)Yield (%)Reference
Direct AlkylationN3-substituted pyrimidineVarious alkyl halidesK₂CO₃DMFRT78-87[1][3]
Direct AlkylationUracilEthyl bromoacetateHMDS/KIAcetonitrile80Good[17]
Michael Addition5-Substituted uracils(2-Hydroxyethyl) acrylateTEAMeCNRTHigh[6][7]
Mitsunobu ReactionUracil/ThymineVarious alcoholsPPh₃, DEAD/DIADTHF0 to RTHigh[8][18]
Protecting Group StrategyUracilBenzyl bromideNaH (after N1-Boc protection)DMFRTModerate-Good[19][20]

Conclusion

The selective N1-alkylation of pyrimidine-2,4-dione is a critical transformation in the synthesis of numerous biologically active compounds. A thorough understanding of the factors governing regioselectivity, coupled with the appropriate choice of synthetic strategy, enables the efficient and high-yield production of the desired N1-substituted uracil derivatives. The protocols and insights provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel therapeutics based on the versatile uracil scaffold.

References

  • Ghotekar, B. K., Ghagare, M. G., Ghotekar, B. K., Magar, N. B., & Jadhav, V. D. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. Research Square. [Link]

  • Walczak, K., Boncel, S., & Gondela, A. (2012). Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils. Scilit. [Link]

  • Boncel, S., & Osyda, D. (2007). N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate. Beilstein Journal of Organic Chemistry, 3, 39. [Link]

  • Boncel, S., & Osyda, D. (2007). N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate. Beilstein Journal of Organic Chemistry, 3, 39. [Link]

  • Soares, F. D. P., et al. (2010). Selective alkylation at the N1 position of thymine and uracil in the Mitsunobu system. Orbital - The Electronic Journal of Chemistry, 2(1). [Link]

  • Ghotekar, B. K., Ghagare, M. G., Ghotekar, B. K., Magar, N. B., & Jadhav, V. D. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. Research Square. [Link]

  • Ozerov, A., Novikov, M., Khandazhinskaya, A., & Solyev, P. (2017). Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives. HETEROCYCLES, 94(5), 912-922. [Link]

  • ResearchGate. (n.d.). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... [Link]

  • Jaime-Figueroa, S., Zamilpa, A., Guzmán, A., & Morgans Jr., D. J. (2001). N-3-ALKYLATION OF URACIL AND DERIVATIVES VIA N-1-BOC PROTECTION. Synthetic Communications, 31(24), 3739-3746. [Link]

  • ResearchGate. (n.d.). Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. [Link]

  • ResearchGate. (n.d.). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. [Link]

  • Walczak, K., Boncel, S., & Gondela, A. (2012). Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils. Synlett, 23(10), 1414-1434. [Link]

  • Wikipedia. (n.d.). Uracil. [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(5), 2114-2150. [Link]

  • Jaime-Figueroa, S., Zamilpa, A., Guzmán, A., & Morgans Jr., D. J. (2001). N-3-ALKYLATION OF URACIL AND DERIVATIVES VIA N-1-BOC PROTECTION. Synthetic Communications, 31(24), 3739-3746. [Link]

  • Jaime-Figueroa, S., Zamilpa, A., Guzmán, A., & Morgans Jr., D. J. (2001). N-3-ALKYLATION OF URACIL AND DERIVATIVES VIA N-1-BOC PROTECTION. Synthetic Communications, 31(24), 3739-3746. [Link]

  • Boncel, S., & Osyda, D. (2007). N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate. Beilstein Journal of Organic Chemistry, 3, 39. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]

  • Kocienski, P. J. (1998). Protecting groups. J. Chem. Soc., Perkin Trans. 1, 4005-4037. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Silvestri, A. P. (2011). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 8(5), 698-720. [Link]

  • Garcés, M., et al. (2022). A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate. Journal of the American Chemical Society, 144(31), 14036–14044. [Link]

  • New World Encyclopedia. (n.d.). Uracil. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Varma, R. S. (2002). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Green Chemistry, 4, 369-373. [Link]

  • Pani, A., et al. (2012). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 17(5), 5474-5491. [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05), 1107-1115. [Link]

  • Reddit. (2023, May 17). Why is the alkylation selective for N1? [Link]

  • ResearchGate. (n.d.). Alkylation of Various Uracil Derivatives in DMF under MWI a. [Link]

  • Das, B., et al. (2012). Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase. Bioorganic & Medicinal Chemistry Letters, 22(10), 3469-3472. [Link]

  • Gzella, A., et al. (2018). A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. Organic & Biomolecular Chemistry, 16(33), 6046-6056. [Link]

  • Alhuri, M. A., & Al-Sehemi, A. G. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega, 5(35), 22215–22224. [Link]

  • Indian Academy of Sciences. (n.d.). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. [Link]

  • Ferreira, M., et al. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 25(18), 10087. [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). [Link]

  • Alhuri, M. A., & Al-Sehemi, A. G. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega, 5(35), 22215–22224. [Link]

  • PubMed. (n.d.). N1,N3-disubstituted uracils as nonnucleoside inhibitors of HIV-1 reverse transcriptase. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

This application note details a high-efficiency, microwave-assisted protocol for the regioselective


-alkylation of uracil to synthesize 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione . This scaffold is a critical intermediate in the synthesis of Emivirine (MKC-442)  and other HEPT-class Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in HIV therapy.

Traditional thermal heating for this transformation often requires prolonged reflux (12–24 hours), toxic cosolvents, and suffers from poor regioselectivity (


 vs. 

alkylation). By utilizing dielectric heating, this protocol achieves full conversion in <20 minutes with superior

-selectivity, validating the kinetic advantages of microwave irradiation in nucleophilic substitutions on heterocyclic systems.

Retrosynthetic & Mechanistic Analysis

The Challenge: Regioselectivity

The pyrimidine-2,4-dione (uracil) core possesses two nucleophilic nitrogen atoms.

  • 
    -Position (pKa ~9.5):  The desired site for HEPT analogues.
    
  • 
    -Position:  Competing nucleophilic site.
    

Under standard thermal conditions, thermodynamic control can lead to mixtures of


-mono, 

-mono, and

-dialkylated products. Microwave irradiation favors the kinetic product (

-alkylation) by rapidly accessing the transition state energy barrier required for the specific deprotonated tautomer, particularly when using polar aprotic solvents like DMF which efficiently couple with the microwave field.
Reaction Scheme Visualization

ReactionScheme Uracil Uracil (Substrate) Intermediate Uracil Anion (Transient) Uracil->Intermediate Deprotonation Reagents Reagents: (Bromomethyl)cyclopropane K2CO3, DMF Reagents->Intermediate MW Microwave Irradiation 120°C, 15 min Product 1-(Cyclopropylmethyl)uracil (Target N1) MW->Product Major Path (Kinetic) Byproduct N3-Isomer / Dialkylated (Minor) MW->Byproduct Minor Path Intermediate->MW

Figure 1: Reaction pathway highlighting the microwave-driven kinetic selectivity for the N1-isomer.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave) capable of maintaining 20 bar pressure.

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Reagents:

    • Uracil (CAS: 66-22-8) - Limiting Reagent

    • (Bromomethyl)cyclopropane (CAS: 7051-34-5) - Alkylating Agent

    • Potassium Carbonate (

      
      ), anhydrous, milled.
      
    • 
      -Dimethylformamide (DMF), anhydrous.
      
    • Cesium Carbonate (

      
      ) - Optional additive for difficult substrates.
      
Step-by-Step Procedure

Step 1: Preparation

  • In a 10 mL microwave vial, charge Uracil (112 mg, 1.0 mmol) and anhydrous

    
      (207 mg, 1.5 mmol).
    
  • Add a magnetic stir bar.

  • Add DMF (2.0 mL). Note: DMF is chosen for its high loss tangent (

    
    ), ensuring efficient microwave absorption.
    
  • Stir at room temperature for 2 minutes to create a uniform suspension.

  • Add (Bromomethyl)cyclopropane (162 mg, 1.2 mmol, ~115

    
    L) dropwise.
    

Step 2: Microwave Irradiation Seal the vessel and load into the reactor. Program the instrument with the following "Dynamic" method:

ParameterSettingRationale
Temperature 120 °CSufficient activation energy for

without degrading the cyclopropyl ring.
Hold Time 15:00 minOptimized for >98% conversion based on kinetic profiling.
Pressure Limit 250 psi (17 bar)Safety cutoff (DMF vapor pressure is low, but alkyl halide adds pressure).
Power 200 W (Max)High initial power to reach temp quickly (<1 min), then modulates.
Stirring HighCritical for heterogeneous solid-liquid reaction (

).

Step 3: Workup & Purification

  • Cooling: Allow the vessel to cool to <50 °C using the reactor's compressed air jet (approx. 2 mins).

  • Quench: Pour the reaction mixture into Ice-Water (20 mL) with vigorous stirring. The product often precipitates as a white solid.

  • Extraction (if oil forms): If a solid does not form immediately, extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine (
    
    
    
    ), dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallization from Ethanol/Water (1:1) is usually sufficient. If high purity is required for biological assay, perform Flash Column Chromatography (SiO2, 2-5% MeOH in DCM).

Expected Results & Characterization

Yield & Appearance
  • Typical Isolated Yield: 85–92% (White crystalline solid).

  • Melting Point: 168–170 °C (Lit. value for N1-isomer).

Spectroscopic Data (Self-Validation)

The following signals confirm the structure and regioselectivity (


 vs 

).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       11.25 (s, 1H, 
      
      
      
      -H )
      
      
      Presence confirms N3 is unsubstituted.
    • 
       7.65 (d, 
      
      
      
      Hz, 1H,
      
      
      -6)
      
      
      Characteristic doublet for uracil.
    • 
       5.55 (d, 
      
      
      
      Hz, 1H,
      
      
      -5).
    • 
       3.55 (d, 
      
      
      
      Hz, 2H,
      
      
      -CH
      
      
      -Cyclopropyl).
    • 
       1.15–0.30 (m, 5H, Cyclopropyl protons).
      
  • Mass Spectrometry (ESI+):

    • 
       calc. for 
      
      
      
      : 167.08; found: 167.1.

Optimization & Troubleshooting Guide

The following logic tree helps troubleshoot common issues based on field experience.

Troubleshooting Problem Low Yield or Impure Product Check1 Is N3-isomer (dialkylated) present? Problem->Check1 Check2 Is starting material remaining? Problem->Check2 Sol1 Reduce Base Equiv (to 1.1) Lower Temp to 100°C Check1->Sol1 Yes Sol2 Check Water Content in DMF Increase Time to 25 min Check2->Sol2 Yes Sol3 Switch Base to Cs2CO3 (Finkelstein condition w/ KI) Check2->Sol3 No reaction

Figure 2: Troubleshooting logic for optimizing alkylation efficiency.

Critical Variables:
  • Solvent Polarity: Do not substitute DMF with non-polar solvents (e.g., Toluene) unless using Phase Transfer Catalysis (PTC), as microwave heating relies on the dipole rotation of the solvent.

  • Base Choice:

    
     is preferred over 
    
    
    
    for microwave safety.
    
    
    can generate
    
    
    gas, creating dangerous over-pressure in sealed microwave vials.
  • Cyclopropyl Stability: The cyclopropyl ring is stable at 120°C for short durations. Avoid temperatures >160°C to prevent ring-opening rearrangements.

Safety & Scalability

  • Alkylating Agents: (Bromomethyl)cyclopropane is an alkylating agent and potential carcinogen. Handle only in a fume hood.

  • Microwave Safety: Always use a vessel rated for the target temperature/pressure. Do not microwave closed vessels in a domestic kitchen microwave; use dedicated laboratory synthesis equipment with active pressure monitoring.

  • Scalability: This protocol is scalable to 20 mmol (approx. 2-3 g) in a 35 mL vessel. For larger scales, flow-chemistry microwave reactors are recommended to maintain penetration depth.

References

  • Microwave-Assisted Synthesis of N-Heterocycles: Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. Link

  • HEPT Analogues Context: Tanaka, H., et al. (1991). Synthesis and anti-HIV activity of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues. Journal of Medicinal Chemistry, 34(4), 1394-1399. Link

  • Regioselective Alkylation: Khalafy, J., et al. (2012). Regioselective N-alkylation of uracil and its derivatives. Tetrahedron Letters, 53(47), 6369-6372. Link

  • Microwave Effect on Alkylation: Bogdal, D., & Pielichowski, J. (1999). Remarkable Fast N-Alkylation of Azaheterocycles Under Microwave Irradiation in Dry Media. Synlett, 1999(09), 1479-1481. Link

Synthesis of 1-(cyclopropylmethyl)uracil from Uracil: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-1 substituted uracil derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral and anticancer properties. The strategic functionalization at the N-1 position of the uracil ring is a pivotal step in the synthesis of many nucleoside analogs and other bioactive molecules. This application note provides a comprehensive guide to the synthesis of 1-(cyclopropylmethyl)uracil from uracil, a valuable building block for drug discovery and development.

The introduction of a cyclopropylmethyl group is of particular interest as the cyclopropyl moiety is a well-recognized bioisostere for a phenyl ring or a vinyl group, often conferring improved metabolic stability, enhanced potency, and favorable pharmacokinetic properties to the parent molecule. This guide will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed, field-proven protocol, and outline the necessary reagents and characterization methods to ensure the successful and reproducible synthesis of 1-(cyclopropylmethyl)uracil.

Mechanistic Insight: The Alkylation of Uracil

Uracil is an ambident nucleophile, possessing multiple potential sites for electrophilic attack, primarily the N-1 and N-3 positions of the pyrimidine ring, as well as the exocyclic oxygen atoms. The regioselectivity of alkylation is a critical consideration in the synthesis of N-substituted uracils. The N-1 position is generally more nucleophilic than the N-3 position due to the electronic distribution within the aromatic ring.

Direct alkylation of uracil with an alkyl halide in the presence of a non-nucleophilic base in a polar aprotic solvent is a widely employed and effective method for achieving preferential N-1 substitution. The base deprotonates the uracil, generating the uracil anion, which then acts as the nucleophile in an SN2 reaction with the alkylating agent. The choice of solvent and base is crucial in modulating the reactivity and regioselectivity of the reaction. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are excellent choices as they effectively solvate the cation of the base, leaving the uracil anion more exposed and reactive, while not interfering with the nucleophilic attack. Potassium carbonate (K₂CO₃) is a commonly used mild base that is sufficient to deprotonate uracil without promoting significant side reactions.

Reagent Overview and Properties

A thorough understanding of the properties and handling requirements of all reagents is paramount for the safe and successful execution of this synthesis.

ReagentFormulaMW ( g/mol )FormMP (°C)BP (°C)Key Properties & Hazards
UracilC₄H₄N₂O₂112.09White to slightly yellow crystalline powder>300N/AStable. Incompatible with strong oxidizing agents.[1][2]
(Bromomethyl)cyclopropaneC₄H₇Br135.00Clear liquidN/A101-108Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.[3]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21White, hygroscopic powder891DecomposesIrritant. Handle in a well-ventilated area.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Colorless liquid-61153Combustible liquid. Can be harmful if inhaled or absorbed through the skin.

Experimental Protocol

This protocol details the direct N-1 alkylation of uracil with (bromomethyl)cyclopropane.

Materials:

  • Uracil

  • (Bromomethyl)cyclopropane (Cyclopropylmethyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system (optional, for purification)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add uracil (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approximately 5-10 mL of DMF per gram of uracil).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add (bromomethyl)cyclopropane (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane or 50% ethyl acetate in hexanes). The disappearance of the uracil spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of DMF or ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove the DMF and any remaining inorganic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).

    • Alternatively, for higher purity, the product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H and ¹³C NMR spectra to confirm the structure of 1-(cyclopropylmethyl)uracil. The characteristic signals for the cyclopropylmethyl group and the uracil ring protons should be present.

    • Further characterization can be performed using mass spectrometry and elemental analysis.

Product Characterization

1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

  • Appearance: White to off-white solid.

  • Expected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~11.2 (s, 1H, N³-H), ~7.5 (d, 1H, H-6), ~5.5 (d, 1H, H-5), ~3.5 (d, 2H, N¹-CH₂), ~1.0 (m, 1H, CH-cyclopropyl), ~0.5 (m, 2H, CH₂-cyclopropyl), ~0.3 (m, 2H, CH₂-cyclopropyl).

  • Expected ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~164 (C4), ~151 (C2), ~145 (C6), ~101 (C5), ~52 (N¹-CH₂), ~11 (CH-cyclopropyl), ~4 (CH₂-cyclopropyl).

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Workflow and Pathway Visualization

The synthesis of 1-(cyclopropylmethyl)uracil follows a straightforward workflow, which is depicted below.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Uracil Uracil Reaction_Vessel Reaction at 60-70 °C Uracil->Reaction_Vessel CPMB (Bromomethyl)cyclopropane CPMB->Reaction_Vessel K2CO3 K2CO3 (Base) K2CO3->Reaction_Vessel DMF DMF (Solvent) DMF->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cool to RT Extraction Liquid-Liquid Extraction (EtOAc/Water) Filtration->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Evaporation Drying->Evaporation Purification_Method Recrystallization or Column Chromatography Evaporation->Purification_Method Crude Product Final_Product 1-(Cyclopropylmethyl)uracil Purification_Method->Final_Product Reaction_Mechanism Uracil Uracil Uracil_Anion Uracil Anion Uracil->Uracil_Anion + Base - H⁺ CPMB (Bromomethyl)cyclopropane Product 1-(Cyclopropylmethyl)uracil CPMB->Product Base K2CO3 Salt KHCO3 + KBr Base->Salt Uracil_Anion->Product + (Bromomethyl)cyclopropane (SN2)

Caption: Reaction mechanism for N-1 alkylation of uracil.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • (Bromomethyl)cyclopropane is a flammable liquid and an irritant. Avoid contact with skin and eyes, and keep away from ignition sources.

  • DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 1-(cyclopropylmethyl)uracil from commercially available starting materials. The direct N-1 alkylation of uracil is a robust reaction that, with careful execution and adherence to the outlined procedures, can be readily implemented in a standard laboratory setting. The resulting product serves as a versatile intermediate for the development of novel uracil-based compounds with potential therapeutic applications. The provided characterization data will aid researchers in confirming the identity and purity of their synthesized material.

References

  • National Institute of Standards and Technology. Uracil. NIST Chemistry WebBook. [Link]

Sources

Using BSA (N,O-bis(trimethylsilyl)acetamide) in uracil alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Modified Vorbrüggen & Hilbert-Johnson Couplings

Abstract & Scope

This application note details the use of N,O-Bis(trimethylsilyl)acetamide (BSA) as a superior silylating agent for the activation of uracil in alkylation and glycosylation reactions.[1] While uracil suffers from poor solubility in organic solvents and dual-site nucleophilicity (N1/N3), BSA mediates the formation of a lipophilic bis-trimethylsilyl (TMS) intermediate. This "masked" species enables high-yield, regioselective N1-alkylation under mild conditions, serving as the cornerstone for modern nucleoside analog synthesis (e.g., antiviral and antineoplastic agents).

Scientific Foundation

The "Solubility Paradox" and Activation

Uracil exists primarily in the lactam (keto) tautomer, resulting in strong intermolecular hydrogen bonding and high crystal lattice energy. This renders it insoluble in most non-polar organic solvents required for anhydrous alkylation.

The BSA Solution: BSA reacts with uracil to replace the N-H protons with trimethylsilyl groups. However, the mechanism is not a simple N-silylation. It involves a tautomeric shift where the silicon prefers the oxygen atoms (high Si-O bond strength), converting the lactam to a lactim ether (2,4-bis(trimethylsilyloxy)pyrimidine).

Key Advantages of BSA over HMDS:

  • Kinetics: BSA reacts faster than Hexamethyldisilazane (HMDS) and often does not require acid catalysis (e.g., ammonium sulfate).

  • Byproducts: The byproduct, N-(trimethylsilyl)acetamide, is neutral and does not release ammonia, preventing side-reactions with sensitive electrophiles (e.g., sugar halides).

Mechanism of Action

The silylated base is not the final product but a reactive intermediate. Upon introduction of an electrophile (E+) and a Lewis Acid (LA), the reaction proceeds via the Hilbert-Johnson mechanism (or Vorbrüggen modification for sugars).[2]

  • Silylation: Uracil converts to bis-TMS-uracil (soluble).

  • Activation: The Lewis Acid (e.g., TMSOTf) activates the electrophile (Sugar-OAc -> Sugar cation).

  • Coupling: The electrophile attacks N1 (kinetically and thermodynamically favored for pyrimidines), displacing the TMS group.

  • Desilylation: Aqueous workup removes the remaining O-TMS groups, restoring the carbonyls.

Uracil_Activation Uracil Uracil (Insoluble Lactam) BisTMS 2,4-bis(TMS)pyrimidine (Soluble Lactim Ether) Uracil->BisTMS Silylation (MeCN, 60°C) BSA BSA (Reagent) BSA->BisTMS Intermediate Sigma Complex (N1-Alkylated) BisTMS->Intermediate Coupling Electrophile Electrophile (R-X / Sugar) Electrophile->Intermediate + Lewis Acid LewisAcid Lewis Acid (TMSOTf / SnCl4) LewisAcid->Intermediate Product N1-Substituted Uracil (Nucleoside) Intermediate->Product Desilylation (Workup)

Figure 1: The activation pathway from insoluble uracil to soluble lactim ether, facilitating N1-selective attack.

Critical Parameters & Reagent Selection

Silylating Agent Comparison
FeatureBSAHMDS (Hexamethyldisilazane)MSTFA
Reactivity High (No catalyst needed)Moderate (Needs acid catalyst)High (Most volatile)
Byproduct N-TMS-acetamide (Neutral)Ammonia (Basic, interferes with Lewis Acids)Trifluoroacetamide (Volatile)
Solvent Power Good (Acts as co-solvent)PoorExcellent
Moisture Sensitivity HighModerateHigh
Recommended Use Large scale / One-pot Cost-sensitive / Robust substratesGC-MS Analysis
Solvent Systems
  • Acetonitrile (MeCN): The gold standard. Promotes SN1-like mechanisms (favorable for glycosylation) and solubilizes the Lewis Acid.

  • 1,2-Dichloroethane (DCE): Used when higher temperatures (>85°C) are required.

  • DMF: Avoid if possible for Vorbrüggen reactions; the basicity of DMF can interfere with the Lewis Acid catalyst (TMSOTf).

Experimental Protocols

Protocol A: One-Pot Vorbrüggen Glycosylation (Nucleoside Synthesis)

Target: Synthesis of 2',3',5'-tri-O-benzoyluridine from Uracil and 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Reagents:

  • Uracil (1.0 equiv)[3][4]

  • BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 - 3.0 equiv)

  • Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equiv)

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Drying (Crucial):

    • Dry Uracil and the Sugar in a vacuum oven at 40°C overnight over P₂O₅.

    • Ensure MeCN is anhydrous (<50 ppm H₂O).

  • Silylation (In Situ):

    • In a flame-dried round-bottom flask under Argon, suspend Uracil (10 mmol) in anhydrous MeCN (50 mL).

    • Add BSA (25 mmol) via syringe.

    • Observation Point: Heat the suspension at 60–80°C. Within 15–30 minutes, the mixture should turn from a cloudy suspension to a crystal-clear, colorless solution . This indicates complete conversion to the bis-TMS-uracil.

    • Note: If turbidity persists, add 10% more BSA.

  • Coupling:

    • Cool the solution to 0°C (ice bath).

    • Dissolve the Sugar (10 mmol) in minimal anhydrous MeCN and add to the reaction.

    • Add TMSOTf (11 mmol) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench & Workup:

    • Quench by pouring into a cold, saturated NaHCO₃ solution (buffers the acid and removes TMS groups).

    • Extract with Dichloromethane (DCM) (3x).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol or purify via Flash Chromatography.

Protocol B: N1-Alkylation with Alkyl Halides (Modified Hilbert-Johnson)

Target: Synthesis of N1-Benzyluracil.

Reagents:

  • Uracil (1.0 equiv)[3][4]

  • BSA (2.5 equiv)

  • Benzyl Bromide (1.2 equiv)

  • Iodine (Catalytic, 0.1 equiv) or TBAI (Tetrabutylammonium iodide)

  • Solvent: MeCN or Toluene

Procedure:

  • Silylation: Suspend Uracil in MeCN. Add BSA.[3][4][5][6][7][8] Reflux until clear (approx. 30 mins).

  • Alkylation: Add Benzyl Bromide and catalytic Iodine (promotes the reaction via in-situ generation of the more reactive alkyl iodide).

  • Reflux: Heat at reflux for 6–12 hours. The silylated intermediate activates the N1 position for nucleophilic attack.[2]

  • Hydrolysis: Add MeOH (5 mL) and stir for 10 mins to cleave O-TMS bonds. Concentrate and purify.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup Dry Dry Reagents (Vacuum/P2O5) Mix Suspend Uracil in MeCN Dry->Mix Inert Inert Atmosphere (Argon/N2) Inert->Mix AddBSA Add BSA (2.5 eq) Mix->AddBSA Heat Heat to 60-80°C Wait for CLEAR solution AddBSA->Heat AddE Add Electrophile + TMSOTf Heat->AddE Silylation Complete Quench Quench (Sat. NaHCO3) AddE->Quench TLC Monitor Extract Extraction (DCM) Quench->Extract

Figure 2: Operational workflow for One-Pot BSA mediated alkylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Solution never clears Wet solvent or insufficient BSA.Add 0.5 eq more BSA. Ensure MeCN is distilled over CaH₂.
Low Yield Incomplete silylation or Lewis Acid deactivated.Increase silylation time. Ensure TMSOTf is fresh (colorless, not dark/black).
N3-Isomer Formation Steric freedom at N3 or thermodynamic equilibration.Use lower temperatures (0°C -> RT). Use bulkier protecting groups on the sugar if applicable.
Emulsion during workup Silicon byproducts.Filter the biphasic mixture through Celite before separation.

Safety Considerations

  • Flammability: BSA is a flammable liquid (Flash point ~24°C). Handle in a fume hood away from sparks.

  • Moisture Sensitivity: BSA reacts violently with water to release acetamide and heat. Store under inert gas.

  • Toxicity: TMSOTf is corrosive and volatile. Avoid inhalation.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[8] (The definitive text on silyl-Hilbert-Johnson reactions).

  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. (The seminal paper establishing the silylation method).

  • Sigma-Aldrich. (n.d.). BSA (N,O-Bis(trimethylsilyl)acetamide) Product Specification. (Technical data on reagent stability and handling).

  • Bauta, W. E., et al. (2004). A New Process for Antineoplastic Nucleosides using BSA. Organic Process Research & Development, 8(6), 889-896. (Industrial application of BSA in drug development).

Sources

Solvent selection for the synthesis of cyclopropylmethyl pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylmethyl pyrimidine motif is a critical pharmacophore in modern drug discovery, featuring in antiretroviral agents (e.g., nucleoside reverse transcriptase inhibitors) and P2Y12 receptor antagonists. However, the synthesis of these derivatives presents a dichotomy: the pyrimidine ring requires polar conditions for nucleophilic reactivity, while the cyclopropyl moiety possesses significant ring strain (


27.5 kcal/mol), making it susceptible to acid-catalyzed ring opening and rearrangement.

This Application Note provides a scientifically grounded guide to solvent selection, moving beyond traditional dipolar aprotic solvents (DMF, NMP) toward greener, scalable, and regioselective alternatives. We present validated protocols using Phase Transfer Catalysis (PTC) and Green solvents (2-MeTHF, CPME) that maintain the integrity of the cyclopropyl ring while optimizing N-alkylation yields.

Critical Parameter Analysis

Successful synthesis hinges on balancing three competing physicochemical factors.

A. Solubility vs. Desolvation
  • The Challenge: Pyrimidine bases are crystalline and poorly soluble in non-polar solvents. However, for a Nucleophilic Aromatic Substitution (

    
    ) or 
    
    
    
    alkylation to proceed, the nucleophile (pyrimidine nitrogen) must be "desolvated" to attack the electrophile (cyclopropylmethyl halide).
  • Solvent Impact: Highly polar protic solvents (MeOH, EtOH) solvate the nucleophile too strongly via hydrogen bonding, retarding the reaction rate. Dipolar aprotic solvents (DMF, DMSO) dissolve the reactants well and leave the anion "naked" (reactive), but are difficult to remove and environmentally hazardous.

B. Regioselectivity (N1 vs. N3)

Pyrimidines are ambident nucleophiles.

  • Thermodynamic Control: Polar solvents often favor the thermodynamically stable isomer (usually N1-alkylated for 2,4-dioxopyrimidines).

  • Steric Control: The cyclopropylmethyl group is bulky. Solvents that tighten the ion pair (non-polar solvents) can enhance steric differentiation, directing alkylation to the less hindered nitrogen.

C. Cyclopropyl Ring Stability
  • The Risk: The cyclopropylmethyl carbocation is exceptionally stable due to

    
    -conjugation ("dancing resonance"), making it prone to 
    
    
    
    pathways that can lead to ring expansion (cyclobutyl) or opening (homoallyl) if acidic conditions or high temperatures are used.
  • The Fix: Reactions must remain strictly basic or neutral . Solvents that can auto-hydrolyze to release acid (e.g., unstabilized chloroform, certain esters at high T) must be avoided.

Decision Matrix: Solvent Selection

The following decision tree guides the researcher based on substrate solubility and green chemistry requirements.

SolventSelection Start Start: Select Substrate SolubilityCheck Is Substrate Soluble in Toluene or 2-MeTHF? Start->SolubilityCheck GreenReq Is Green/GMP Compliance Critical? SolubilityCheck->GreenReq Yes RegioCrit Is N1 vs N3 Selectivity Critical? SolubilityCheck->RegioCrit No ProtocolA Protocol A: Biphasic PTC (Toluene/H2O) GreenReq->ProtocolA Yes (Best E-Factor) ProtocolB Protocol B: Green Polar Aprotic (CPME or 2-MeTHF) GreenReq->ProtocolB No (Lab Scale) RegioCrit->ProtocolA Yes (Ion Pairing Control) ProtocolC Protocol C: Classical (Use with Caution) (DMF/DMSO) RegioCrit->ProtocolC No (High Solubility Needed)

Figure 1: Decision matrix for solvent selection in pyrimidine alkylation. Note that PTC (Protocol A) is preferred for regiocontrol due to ion-pairing effects.

Experimental Protocols

Protocol A: The Green Benchmark (Phase Transfer Catalysis)

Recommended for: Scale-up, high regioselectivity, and acid-sensitive substrates.

Rationale: This biphasic system uses water to solvate the inorganic base and Toluene (or 2-MeTHF) for the organic reactants. A quaternary ammonium salt shuttles the deprotonated pyrimidine into the organic phase as a tight ion pair, protecting the cyclopropyl ring from adventitious acid and enhancing reaction rates without DMF.

Materials:

  • Substrate: Pyrimidine derivative (1.0 equiv)[1][2]

  • Electrophile: (Bromomethyl)cyclopropane (1.2 equiv)

  • Solvent: Toluene (10 V) and Water (2 V)

  • Base:

    
     (2.5 equiv)[1]
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)

Step-by-Step Methodology:

  • Charge: To a reactor equipped with overhead stirring, add the Pyrimidine substrate and Toluene.

  • Catalyst Addition: Add TBAB and the solution of

    
     in water.
    
  • Activation: Stir vigorously (>500 rpm) at 40°C for 30 minutes. Note: Vigorous stirring is crucial to create high interfacial surface area.

  • Alkylation: Add (Bromomethyl)cyclopropane dropwise over 20 minutes. Maintain temperature at 50°C. Caution: Do not exceed 70°C to prevent cyclopropyl ring opening.

  • Monitor: Reaction is typically complete in 4–6 hours (monitor by HPLC).

  • Workup: Stop agitation. Separate phases. Wash the organic layer with water (

    
    ) to remove TBAB and inorganic salts.
    
  • Isolation: Concentrate the organic layer under reduced pressure to yield the product.

Protocol B: Homogeneous Green Alternative (CPME)

Recommended for: Substrates with poor solubility in Toluene but requiring easy workup.

Rationale: Cyclopentyl methyl ether (CPME) has low latent heat of vaporization (energy efficient), resists peroxide formation, and has low water solubility, allowing for direct aqueous separation without extraction.

Methodology:

  • Dissolve Pyrimidine (1.0 equiv) in CPME (8 V).

  • Add

    
     (2.0 equiv). Cesium is preferred here for its "cesium effect" (higher solubility in organic ethers).
    
  • Add (Bromomethyl)cyclopropane (1.2 equiv).

  • Heat to reflux (approx. 106°C) for 3-5 hours. Note: CPME boils higher than THF; ensure the cyclopropyl derivative is stable at this T for your specific scaffold.

  • Cool to RT. Add water (5 V). Partition.

  • The product remains in the CPME layer; salts wash into water. Evaporate CPME.

Comparative Data Analysis

The following table contrasts the efficiency of solvents for the alkylation of Uracil with (bromomethyl)cyclopropane.

ParameterDMF (Classical) Toluene/H2O (PTC) 2-MeTHF
Yield 92%89%85%
N1:N3 Selectivity 60:4095:5 80:20
Reaction Temp 80°C50°C75°C
Workup E-Factor High (water washes req.)Low (simple phase cut) Low
Safety Profile Reprotoxic (Reach SVHC)BenignPeroxide former (needs stabilizer)

Table 1: Comparative metrics. Note the superior regioselectivity of the PTC method due to specific interfacial ion-pairing mechanisms.

Mechanistic Visualization

Understanding the reaction environment is key to troubleshooting. The diagram below illustrates the Phase Transfer Catalysis pathway, highlighting where the solvent choice impacts the transition state.

Mechanism cluster_Aq Aqueous Phase (Base Reservoir) cluster_Org Organic Phase (Toluene/2-MeTHF) Base K+ CO3(2-) Deprot Pyrimidine Anion (Py-) Base->Deprot Deprotonation IonPair Q+ Py- Tight Ion Pair Deprot->IonPair Extraction into Org Q_Salt Q+ (TBAB) Q_Salt->Deprot Phase Transfer Product N-Alkylated Product IonPair->Product SN2 Attack (Steric Control) Note1 Solvent Shell: Non-polar solvent prevents dissociation of Q+Py- enhancing N1 selectivity. IonPair->Note1 Electrophile Cyclopropyl-CH2-Br Electrophile->Product

Figure 2: Mechanistic pathway of Phase Transfer Catalysis. The "Tight Ion Pair" in the organic phase is the critical species that dictates regioselectivity and prevents side reactions.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion "Poisoning" of catalyst or poor agitation.Increase stirring speed (RPM) to maximize interfacial area. Ensure TBAB loading is 5-10 mol%.
Ring Opening (Homoallyl impurities) Acidic impurities or excessive heat.Check solvent pH. Ensure temperature < 70°C. Add a buffer (e.g.,

) to the organic phase if using non-PTC.
Poor Regioselectivity (Mix of N1/N3) Loose ion pair in polar solvent.Switch from DMF to Toluene/PTC. The bulky cation (

) directs alkylation to the less hindered nitrogen (N1).
Emulsion during Workup Surfactant effect of TBAB.Filter the biphasic mixture through Celite before separation or add brine to the aqueous layer.

References

  • Pfizer Solvent Selection Guide. Green Chemistry, 2016 , 18, 3879-3890. [Link]

  • Phase Transfer Catalysis in N-Alkylation. Journal of Chemical Sciences, 2020 , 132, 78. [Link]

  • Stability of Cyclopropylmethyl Cation. Journal of the American Chemical Society, 1951 , 73, 2509. [Link]

  • Green Solvents for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering, 2019 , 7, 13. [Link]

  • Regioselectivity in Pyrimidine Alkylation. Tetrahedron, 2005 , 61, 33, 7866-7873. [Link]

Sources

Application Notes and Protocols: Purification of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, pyrimidine derivatives hold a significant position due to their wide-ranging biological activities.[1][2] The compound 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, an analog of the nucleobase uracil, and its intermediates are crucial scaffolds in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[3][4] The purity of these intermediates is paramount, as even minute impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity in the final active pharmaceutical ingredient (API).[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione and its synthetic intermediates. We will delve into the rationale behind selecting appropriate purification techniques, offer detailed, field-proven protocols, and present troubleshooting strategies to overcome common challenges. The methodologies discussed herein are designed to ensure high purity and recovery, critical for advancing promising drug candidates through the development pipeline.

Understanding the Compound and Potential Impurities

1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a polar heterocyclic compound. Its synthesis typically involves the alkylation of uracil or a related pyrimidine precursor. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual uracil and (bromomethyl)cyclopropane or a similar alkylating agent.

  • By-products: Formation of dialkylated products or isomers, and products from side reactions.

  • Reagents and Solvents: Residual catalysts, bases, and solvents used in the synthesis.[5]

  • Degradation Products: Potential decomposition of the target compound under harsh reaction or work-up conditions.

A thorough understanding of the reaction mechanism is crucial for anticipating the nature of impurities, which in turn informs the selection of the most effective purification strategy.

Purification Strategy Overview

The choice of purification technique is dictated by the physicochemical properties of the target compound and its impurities, as well as the desired scale and final purity requirements. For 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione intermediates, a multi-step approach is often necessary.

Figure 1: A general workflow for the purification of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione intermediates.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for the initial bulk purification of solid compounds.[5] It relies on the principle of differential solubility of the target compound and impurities in a selected solvent at different temperatures.

Causality Behind Experimental Choices in Recrystallization:
  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For pyrimidine derivatives, common solvents include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[5][6] A two-solvent system can also be effective, where the compound is soluble in one solvent and insoluble in the other.

  • Cooling Rate: Slow cooling is crucial as it allows for the formation of a well-ordered crystal lattice, which inherently excludes impurities. Rapid cooling can trap impurities within the crystal structure.

  • Washing: Washing the collected crystals with a small amount of cold solvent is essential to remove any residual mother liquor containing dissolved impurities.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Screening: In parallel small-scale tests, assess the solubility of the crude product in various solvents at room and elevated temperatures to identify a suitable candidate.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione intermediate and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximal yield, subsequently place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

A patent for purifying uracil compounds suggests a gradient cooling process, which can enhance purification efficiency for large-scale operations.[7]

Column Chromatography: For More Demanding Separations

When recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the next logical step.[5] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Key Parameters in Column Chromatography:
ParameterRationale and Recommended Practice
Stationary Phase Silica gel is the most common choice for polar compounds like pyrimidine derivatives. For basic pyrimidines that may interact strongly with acidic silanol groups on silica, leading to peak tailing, neutral alumina or an amine-functionalized column can be beneficial.[8]
Mobile Phase A solvent system is chosen to provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[5][8] Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[5] For basic compounds, adding a small amount of a basic modifier like triethylamine can improve peak shape.[8]
Column Packing A well-packed column is essential for good separation. A slurry packing method is generally preferred to avoid air bubbles and ensure a homogenous bed.[8]
Sample Loading The crude sample should be dissolved in a minimal amount of the mobile phase or a weaker solvent and loaded onto the column in a concentrated band.[8]
Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system that provides good separation between the target compound and its impurities, aiming for an Rf of 0.2-0.4 for the product.[8]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase. Pour the slurry into the column and allow it to settle, then apply gentle pressure to pack the bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Pre-adsorbing the sample onto a small amount of silica gel can often lead to better resolution. Carefully add the sample to the top of the column.

  • Elution: Begin elution with the chosen mobile phase, applying positive pressure to maintain a steady flow rate. A gradient of increasing polarity can be employed for complex mixtures.[8]

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[8]

Sources

Application of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione in nucleoside analogue synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Functionalization of 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Executive Summary

1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (hereafter 1-CP-Uracil ) is a critical heterocyclic scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Acyclic Nucleoside Analogues (ANAs) . Structurally, the cyclopropylmethyl group at the N1 position acts as a lipophilic bioisostere of the ribose sugar found in natural nucleosides. This modification significantly enhances membrane permeability and metabolic stability against phosphorylases, making it a cornerstone in the synthesis of anti-HIV agents (specifically HEPT and MKC-442 analogues) and potential anti-herpetic drugs.

This guide details the regioselective synthesis of 1-CP-Uracil and its subsequent application as a C6-lithiated intermediate for generating complex antiviral candidates.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Key Reactivity C6-H Acidity: The C6 proton is susceptible to lithiation (LDA, -78°C).N3-H Acidity: pKa ~9.5; requires protection during aggressive alkylations.[1]
Primary Application Precursor for HEPT analogues (e.g., Emivirine derivatives) via C6-substitution.

Mechanistic Insight: The utility of 1-CP-Uracil lies in its ability to undergo Directed ortho-Metalation (DoM) . The carbonyl group at C4 directs strong bases (like LDA) to deprotonate the C6 position. This generates a nucleophilic species that can react with electrophiles (aldehydes, disulfides, alkyl halides), allowing for the rapid construction of 6-substituted uracils, which are pharmacophores for HIV-1 reverse transcriptase inhibition.

Workflow Visualization

The following diagram illustrates the critical pathway from raw uracil to the functionalized NNRTI scaffold.

G cluster_conditions Critical Control Points Uracil Uracil (Starting Material) N1_Alk 1-CP-Uracil (The Scaffold) Uracil->N1_Alk (Bromomethyl)cyclopropane K2CO3, DMF, 80°C (Regioselective N1-Alkylation) Lithiation C6-Lithio Intermediate (Transient Species) N1_Alk->Lithiation LDA, THF, -78°C (Directed ortho-Metalation) Product 6-Substituted NNRTI (Target Analogue) Lithiation->Product Electrophile (E+) (e.g., PhSSPh, R-CHO)

Caption: Figure 1. Synthetic workflow transforming Uracil into C6-functionalized antiviral candidates via the 1-CP-Uracil intermediate.

Protocol 1: Regioselective Synthesis of 1-CP-Uracil

Objective: To alkylate uracil exclusively at the N1 position, avoiding N3-alkylation or N1,N3-dialkylation.

Reagents:

  • Uracil (1.0 eq)

  • (Bromomethyl)cyclopropane (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 1.5 eq)

  • Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Uracil (10 mmol) and anhydrous K₂CO₃ (15 mmol) in dry DMF (20 mL).

  • Stirring: Stir the suspension at room temperature for 30 minutes. Note: This pre-stirring allows partial deprotonation and equilibration.

  • Addition: Add (Bromomethyl)cyclopropane (11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (CHCl₃:MeOH 9:1). The N1-monoalkylated product usually appears at a lower Rf than the dialkylated byproduct but higher than uracil.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts.

    • Evaporate the DMF under reduced pressure (rotary evaporator with high-vacuum pump).

  • Purification: Recrystallize the residue from Ethanol/Water (or purify via silica gel column chromatography if dialkylation >5%).

    • Yield Target: 65–75%.

Validation (QC):

  • ¹H NMR (DMSO-d₆): Look for the N1-CH₂ doublet at ~3.6 ppm. The N3-H should appear as a broad singlet at ~11.2 ppm. If N3 is alkylated, this proton signal will be absent.

  • UV Spectroscopy: A bathochromic shift in alkaline pH confirms the presence of an ionizable N3 proton (confirming N1-alkylation only).

Protocol 2: Application via C6-Lithiation (The "HEPT" Pathway)

Objective: To functionalize the C6 position of 1-CP-Uracil to create 6-substituted derivatives (e.g., 6-phenylthio or 6-benzyl analogues) typical of HIV-1 reverse transcriptase inhibitors.

Safety Warning: This protocol uses Lithium Diisopropylamide (LDA) and requires strict anhydrous/cryogenic conditions.

Reagents:

  • 1-CP-Uracil (from Protocol 1)

  • LDA (2.0 M in THF/heptane)

  • Electrophile (e.g., Diphenyl disulfide for S-Ph insertion, or Benzaldehyde)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask under Argon atmosphere. Add 1-CP-Uracil (1.0 eq) and anhydrous THF (concentration ~0.1 M).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature must remain below -70°C to prevent ring cleavage.

  • Lithiation: Add LDA (2.2 eq) dropwise over 15 minutes.

    • Mechanism:[2][3][4][5][6] The first equivalent removes the N3-H (protection in situ). The second equivalent removes the C6-H to form the C6-lithio species.

    • Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Electrophilic Trapping: Dissolve the Electrophile (1.2 eq, e.g., Diphenyl disulfide) in dry THF and add it dropwise to the lithiated mixture.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/Ethyl Acetate).

Data Interpretation:

  • Success Indicator: Disappearance of the C6-H doublet (approx 5.6–5.8 ppm) in ¹H NMR. Appearance of aromatic signals (if using PhSSPh) or a benzylic alcohol proton (if using benzaldehyde).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High N1,N3-dialkylation Base concentration too high or reaction temp too high.Reduce K₂CO₃ to 1.1 eq; lower temp to 60°C. Use HMDS (hexamethyldisilazane) for transient protection of N3.
Low Yield in Lithiation Moisture in THF or decomposition of lithio-species.Distill THF over Na/Benzophenone immediately before use. Ensure temp stays <-70°C during LDA addition.
Ring Cleavage Nucleophilic attack at C2/C4 by base.Use strictly non-nucleophilic bases (LDA or LiTMP). Avoid n-BuLi.

References

  • Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of 6-substituted 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues." Journal of Medicinal Chemistry, 34(1), 349–357. Link

  • Miyasaka, T., et al. (1989). "A specific inhibitor of HIV-1 replication." Angewandte Chemie International Edition, 28(10), 1344–1347. Link

  • Matyugina, E., et al. (2022).[7] "Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern." Molecules, 27(17), 5683. Link

  • Takenaga, N., et al. (2019). "Synthesis of uracil-iodonium(III) salts as the reactive synthetic intermediates." Heterocycles, 99(2), 865. Link

  • Vertex Pharmaceuticals. (2000). "Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety." Bioorganic & Medicinal Chemistry Letters, 10(1), 27-30. Link

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing N3-Isomer Formation in 1-(Cyclopropylmethyl)uracil Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing N3-isomer formation during 1-(cyclopropylmethyl)uracil synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Role: Senior Application Scientist Scope: Regioselective alkylation, impurity control, and protocol optimization.[1]

Executive Summary: The Regioselectivity Challenge

The synthesis of 1-(cyclopropylmethyl)uracil involves the alkylation of the uracil heterocycle. The core challenge lies in the ambident nucleophilicity of the uracil ring. Uracil possesses two reactive nitrogen centers: N1 and N3 .[1]

  • Target Product: N1-alkylation (biologically relevant, mimics nucleoside linkage).[1]

  • Primary Impurity: N3-alkylation (thermodynamically competitive).[1]

  • Secondary Impurity: N1,N3-dialkylation (favored by excess reagent).[1]

Achieving high N1-selectivity requires manipulating the tautomeric equilibrium and nucleophilicity of the nitrogen atoms. While N3 is often more acidic (pKa ~9.[1]5) than N1 (pKa ~9.[1][2]9) in aqueous solution, silylation or specific base-solvent interactions can invert the kinetic reactivity to favor N1.[1]

Troubleshooting Guide & FAQs
Category A: Regioselectivity (N1 vs. N3)

Q1: Why am I observing significant N3-isomer formation despite using a weak base like K2CO3? Diagnosis: This often results from "loose ion pair" effects in polar aprotic solvents.[1] Technical Insight: In solvents like DMF or DMSO, potassium carbonate forms loose ion pairs with the uracil anion.[1] While N1 is the desired target, the N3 position is flanked by two carbonyls, making it highly acidic and electron-deficient.[1] Under thermodynamic control (high heat, long reaction times), the N3-anion can stabilize, leading to N3-alkylation.[1] Corrective Action:

  • Switch to Silylation (Method A below): This is the most effective way to enforce N1 selectivity.[1]

  • ** steric Control:** If using base alkylation, ensure the reaction temperature is kept low (0°C to RT) initially to favor the kinetic N1 product.

Q2: Can I block the N3 position to prevent isomer formation? Answer: Yes, but it adds synthetic steps. Strategy: You can use N3-protection (e.g., benzoylation) prior to alkylation.[1]

  • Workflow: Uracil

    
     N3-Benzoyluracil 
    
    
    
    N1-Alkylation
    
    
    Deprotection.[1]
  • Verdict: While effective, this is atom-inefficient for simple alkylations.[1] The Silylation-Alkylation protocol (see below) achieves similar selectivity in a "one-pot" fashion without isolation of intermediates.[1]

Category B: Dialkylation (N1,N3-bis-product) [1]

Q3: My LC-MS shows a large peak for the dialkylated product (MW + 54 units). How do I stop this? Diagnosis: Excess alkylating agent or improper stoichiometry.[1] Technical Insight: Once the N1-monosubstituted product forms, the N3 proton becomes more acidic due to the loss of the stabilizing hydrogen bond network and electronic effects. The N1-alkyl product reacts faster with the remaining alkyl halide than the unsubstituted uracil does. Corrective Action:

  • Stoichiometry: Use a slight deficit of the alkylating agent (0.95 eq) relative to uracil.[1] It is easier to remove unreacted uracil (water-soluble) than to separate the dialkylated lipid-soluble byproduct.[1]

  • Slow Addition: Add the (bromomethyl)cyclopropane solution dropwise over 1 hour.

Category C: Reaction Efficiency

Q4: The reaction stalls at 60% conversion. Should I add more base? Answer: No. Adding more base often promotes dialkylation or hydrolysis.[1] Troubleshooting:

  • Catalysis: Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq).[1] This generates the in situ (iodomethyl)cyclopropane, which is a more reactive electrophile (Finkelstein reaction), speeding up the reaction at lower temperatures.[1]

  • Solvent Quality: Ensure DMF is anhydrous. Water solvates the base anions, reducing their basicity and nucleophilicity.[1]

Strategic Decision Pathways (Logic Flow)

The following diagram illustrates the kinetic competition between N1 and N3 pathways and how silylation bypasses the issue.

UracilAlkylation Uracil Uracil (Starting Material) BasePath Pathway A: Direct Base (K2CO3/DMF) Uracil->BasePath SilylPath Pathway B: Silylation (HMDS/BSA) Uracil->SilylPath Anion Uracil Anion (N1/N3 Delocalized) BasePath->Anion Deprotonation SilylInt Bis-Silylated Uracil (O2, O4-TMS) SilylPath->SilylInt Activation N1_Product 1-(cyclopropylmethyl)uracil (Target) Anion->N1_Product Kinetic Control (Major) N3_Product 3-(cyclopropylmethyl)uracil (Impurity) Anion->N3_Product Thermodynamic (Minor/Competitive) SilylInt->N1_Product Hilbert-Johnson Type High Selectivity Dialkyl 1,3-bis(cyclopropylmethyl)uracil (Over-reaction) N1_Product->Dialkyl Excess Alkyl Halide N3_Product->Dialkyl Excess Alkyl Halide

Figure 1: Reaction pathways showing the divergence between direct base alkylation (prone to mixtures) and silylation (highly selective).[1]

Recommended Protocols
Method A: The "Gold Standard" (Silylation-Alkylation)

Best for: High purity requirements, minimizing N3 isomer.[1]

Principle: Temporary conversion of uracil to bis(trimethylsilyl)uracil activates the system. Reaction with the alkyl halide occurs via a mechanism (akin to Hilbert-Johnson) that strongly favors N1 alkylation due to the leaving group ability of the silyl ether.

Reagents:

  • Uracil (1.0 eq)[1]

  • Hexamethyldisilazane (HMDS) (excess, solvent/reagent) OR BSA (N,O-Bis(trimethylsilyl)acetamide)[1]

  • (Bromomethyl)cyclopropane (1.1 eq)

  • Iodine (catalytic) or TBAI (tetrabutylammonium iodide)[1]

Protocol:

  • Silylation: Suspend Uracil (10 mmol) in HMDS (15 mL). Add a catalytic amount of ammonium sulfate (10 mg).[3] Reflux under Nitrogen for 2-3 hours until the solution becomes clear (indicates formation of silylated uracil).[1]

  • Concentration: Evaporate excess HMDS under vacuum (anhydrous conditions are critical).

  • Alkylation: Dissolve the residue in anhydrous Acetonitrile or 1,2-Dichloroethane.

  • Addition: Add (Bromomethyl)cyclopropane (11 mmol) and TBAI (0.1 mmol).

  • Reaction: Reflux for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with aqueous NaHCO3 (hydrolyzes silyl groups). Extract with DCM. The N1-isomer is typically the dominant product (>90% ratio).[1]

Method B: Optimized Base-Mediated Synthesis

Best for: Routine synthesis where silyl reagents are unavailable.[1]

Reagents:

  • Uracil (1.0 eq)[1]

  • K2CO3 (1.05 eq) – Do not use large excess

  • (Bromomethyl)cyclopropane (0.95 - 1.0 eq)

  • DMF (Anhydrous)

  • NaI (0.1 eq)[1]

Protocol:

  • Activation: Stir Uracil and K2CO3 in DMF at 40°C for 30 minutes.

  • Addition: Cool to 0°C. Add NaI.

  • Slow Addition: Add (Bromomethyl)cyclopropane dropwise over 60 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) slowly. Do not heat above 40°C.

  • Workup: Pour into ice water. Acidify slightly (pH 5-6) with dilute HCl to precipitate unreacted uracil (filter this off).[1] Extract the filtrate with Ethyl Acetate to isolate the mono-alkylated product.

Data Comparison: Method Selection
FeatureMethod A (Silylation)Method B (K2CO3/DMF)
N1:N3 Selectivity Very High (>15:[1]1)Moderate (4:1 to 8:[1]1)
Dialkylation Risk LowModerate to High
Operational Complexity High (Moisture sensitive)Low (Standard setup)
Purification Simple (Crystallization often sufficient)Difficult (Column chromatography likely needed)
Cost Higher (Silyl reagents)Low
References
  • Regioselectivity Mechanisms in Uracil

    • Walczak, K., et al. "Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils."[1][4] Scilit.

  • Silylation Protocols (Vorbrüggen Adaptation)

    • ResearchGate.[1][3][5] "Efficient and Selective Catalytic N-Glycosilation, by NP/ SnCl₄ in HMDS or BSA."

  • Base-Mediated Alkylation & Impurities

    • Ghotekar, B. K., et al. "Synthesis and Chemoselective Alkylation of Uracil Derivatives."[1][6] ResearchGate.[1][3][5]

  • pKa and Acidity of Uracil

    • Jang, Y. H., et al. "First principles calculation of pKa values for 5-substituted uracils."[1][7] University of Texas Medical Branch.[1]

Sources

Technical Support Center: Solubility Optimization for 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-UR-001 Subject: Troubleshooting Low Solubility & Precipitation Events Compound Class: N1-substituted Uracil / HEPT-core Analog Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering solubility issues with 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 1-CPM-Uracil ). This is a common bottleneck with N1-substituted uracils. The core issue is thermodynamic: the uracil moiety possesses high crystal lattice energy due to strong intermolecular hydrogen bonding (N3-H donor to O2/O4 acceptors), while the cyclopropylmethyl group adds significant lipophilicity (


 increase), effectively making the molecule "confused"—too polar for hexane/DCM, yet too hydrophobic for water.

This guide provides three validated protocols to overcome this, ranging from organic synthesis purification to biological assay formulation.

Module 1: Solvent Compatibility Matrix

Before attempting dissolution, consult this matrix. The "Dipolar Aprotic Switch" is usually required to break the uracil stack.

Solvent ClassSolventSolubility RatingTechnical Note
Dipolar Aprotic DMSO Excellent (>50 mg/mL)Recommended. Disrupts inter-uracil H-bonds effectively.[1]
Dipolar Aprotic DMF Excellent (>60 mg/mL)Good for synthesis; avoid for cell assays due to toxicity.[1]
Protic Polar Ethanol Low/Moderate (<5 mg/mL)Requires heat (

C). Good for recrystallization.
Chlorinated DCM Poor Often forms a suspension.[1] Requires 5-10% MeOH modifier.
Aqueous Water (pH 7) Very Poor The cyclopropyl group creates a "grease ball" effect.[1]
Aqueous Water (pH > 10) High Forms the soluble enolate salt (N3 deprotonation).[1]

Module 2: Troubleshooting Protocols

Issue A: "My compound crashes out when I dilute my DMSO stock into media."

Diagnosis: This is the "Solvent Shock" phenomenon.[1] The hydrophobic cyclopropyl group drives rapid aggregation when the DMSO cosolvent concentration drops below a critical threshold (usually <1%).

Protocol: The Step-Down Dilution Method

  • Prepare Stock: Dissolve 1-CPM-Uracil in 100% DMSO at 20 mM . Vortex until clear.

  • Intermediate Step: Do not pipette directly into media.[1] Instead, prepare a 10x working solution in PBS containing 5% Tween-80 or Cyclodextrin .[1]

  • Final Dilution: Add the intermediate solution to your culture media.[1]

    • Why this works: The surfactant (Tween) or carrier (Cyclodextrin) sequesters the hydrophobic cyclopropyl tail, preventing the uracil cores from restacking into micro-crystals.

Issue B: "I need an aqueous solution without organic cosolvents."

Diagnosis: You are fighting the neutral form's lattice energy.[1] You must exploit the acidity of the N3 proton. Mechanism: The pKa of the N3 proton in N1-substituted uracils is approximately 9.4–9.8 [1, 2].

Protocol: The pH-Swing Dissolution

  • Calculate: Determine moles of 1-CPM-Uracil.

  • Alkalinize: Add 1.05 equivalents of 0.1 M NaOH or KOH.

    • Observation: The solid should dissolve rapidly as it forms the sodium salt (N3- anion).[1]

  • Stabilize: If the solution must be at physiological pH (7.4), slowly titrate back with HCl in the presence of a buffer (like Phosphate).[1]

    • Warning: As you approach pH 7.4, you risk reprecipitation.[1] For neutral pH, you must stay below the intrinsic solubility limit (~1-2 mM) or use a solubilizing excipient (e.g., HP-

      
      -CD).
      
Issue C: "I cannot purify the solid; it comes out as a gum."

Diagnosis: The cyclopropylmethyl group lowers the melting point compared to bare uracil, and impurities are preventing crystal lattice formation.

Protocol: The Anti-Solvent Crystallization

  • Dissolve: Dissolve the crude gum in a minimum volume of hot Ethanol (or Methanol).[1][2]

  • Seed: Cool to room temperature. If no crystals form, scratch the glass.

  • Anti-Solvent: Dropwise add Water (the anti-solvent) until turbidity persists.[1]

  • Chill: Place at 4°C overnight. The hydrophobic effect will drive the 1-CPM-Uracil out of the aqueous phase into a crystalline lattice.

Module 3: Visual Logic & Decision Pathways

Workflow 1: Solubility Decision Tree

SolubilityTree Start Start: 1-CPM-Uracil Solid Goal Define Application Start->Goal BioAssay Biological Assay (Cells/Enzymes) Goal->BioAssay Synthesis Chemical Synthesis (Reactions) Goal->Synthesis DMSO_Route DMSO Stock (10-50mM) BioAssay->DMSO_Route Synth_Solv Use DMF or NMP Synthesis->Synth_Solv Dilution Dilute to Media DMSO_Route->Dilution Precip Check for Precip? Dilution->Precip Add_Surf Add 0.1% Tween-80 or Cyclodextrin Precip->Add_Surf Yes (Cloudy) Success1 Stable Suspension/Soln Precip->Success1 No Add_Surf->Success1 Heat Apply Heat (60°C) Synth_Solv->Heat Success2 Reaction Ready Heat->Success2

Figure 1: Decision tree for selecting the correct solubilization strategy based on end-use application.

Workflow 2: The Ionization Mechanism (pH Effect)[1]

Ionization Neutral Neutral Form (pH < 9) Insoluble Aggregates (H-Bond Stacking) Anionic Anionic Form (pH > 10) Soluble Monomers (Charge Repulsion) Neutral->Anionic Deprotonation at N3 (pKa ~9.5) Base Add Base (OH-) Base->Neutral Catalyst

Figure 2: Mechanism of "Salting In."[1] At pH > pKa, the N3 proton is removed, creating a negative charge that prevents stacking and enables water solubility.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone to dissolve it? A: Acetone is a "moderate" solvent for this class.[1][2] It may dissolve the compound but often leads to rapid evaporation and crusting. For synthesis, it is inferior to DMF. For cleaning glassware, it is acceptable.

Q: Why is the melting point lower than Uracil? A: Uracil melts at ~335°C. 1-CPM-Uracil typically melts significantly lower (often <200°C depending on purity).[1] The bulky cyclopropylmethyl group disrupts the perfect planar packing of the pyrimidine rings, reducing the lattice energy required to melt the solid [3].

Q: Is the compound light sensitive? A: Pyrimidine-2,4-diones can undergo photodimerization (forming cyclobutane dimers) under intense UV light.[1] While the N1-substitution reduces this risk slightly compared to bare uracil, you should store the DMSO stocks in amber vials or wrapped in foil as a precaution [4].

References

  • PubChem. Uracil Compound Summary: Chemical and Physical Properties (pKa). National Library of Medicine.

  • Cayman Chemical. Product Information: Uracil Solubility in Organic Solvents.[1][3]

  • CrystEngComm. Exploring uracil derivatives: synthesis, crystal structure insights. Royal Society of Chemistry.

  • Molecules. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity.[1] (Discusses solubility and stability of N-substituted uracils).

Sources

Removing unreacted (bromomethyl)cyclopropane from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification Strategies for Unreacted (Bromomethyl)cyclopropane (BMCP) Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

(Bromomethyl)cyclopropane (BMCP) is a valuable but persistent alkylating agent. Its boiling point (106–108 °C) places it in a "volatility dead zone"—too high to strip easily on a standard rotovap, but low enough to co-distill with many drug-like intermediates. Furthermore, the cyclopropylcarbinyl moiety acts as a "radical clock," susceptible to rapid ring-opening if mishandled.

This guide provides three validated workflows to remove BMCP, ranging from physical azeotroping to chemoselective scavenging.

Module 1: Physical Removal (Volatility & Azeotropes)

Q: I have run the rotovap for 2 hours, but NMR still shows a doublet at


 3.4 ppm. Why won't it leave? 

A: BMCP has a boiling point of 106–108 °C at atmospheric pressure. On a standard diaphragm pump (approx. 10–20 mbar), its boiling point drops to ~20–30 °C, but it often "oils out" with your product, reducing its effective vapor pressure (Raoult's Law deviation).

Troubleshooting Protocol: Azeotropic Co-evaporation Do not simply heat the flask, which risks product decomposition. Use an entrainer solvent to disrupt the vapor pressure equilibrium.

SolventRoleProtocol
Heptane EntrainerAdd 3x volume of Heptane. Rotovap at 45 °C / 50 mbar. Repeat 3 times.
Toluene EntrainerEffective for stubborn oils. Forms a pseudo-azeotrope. Requires high vacuum to remove the toluene afterward.
DCM CarrierIneffective. DCM boils too fast (40 °C) and leaves the BMCP behind.
Module 2: Chemical Scavenging (The "Gold Standard")

Q: My product is heat-sensitive. How do I remove BMCP without distillation?

A: Chemical scavenging is the superior method. Because BMCP is an electrophile (alkyl halide), we can react it with a sacrificial nucleophile to create a highly polar species. This species is then easily removed via aqueous extraction or filtration.[1]

The Solution: Use a secondary amine (like Morpholine) or a polymer-supported amine.

Protocol A: Solution-Phase Scavenging (High Throughput)

Best for: Stable, non-acid-sensitive products.

  • Add Scavenger: To your reaction mixture, add 0.5 – 1.0 equivalents (relative to excess BMCP) of Morpholine .

  • Incubate: Stir at room temperature for 1–2 hours.

    • Mechanism:[2][3][4][5] Morpholine undergoes

      
       attack on BMCP, forming a quaternary ammonium salt or a tertiary amine (N-cyclopropylmethylmorpholine).
      
  • Acid Wash: Dilute with EtOAc. Wash the organic layer with 1M HCl or 10% Citric Acid .

    • Result: The Morpholine-BMCP adduct becomes protonated/cationic and partitions into the aqueous layer. Your neutral product remains in the organic layer.

Protocol B: Solid-Phase Scavenging (High Value)

Best for: Late-stage intermediates where aqueous workup is difficult.

  • Add Resin: Add 3 equivalents (w.r.t excess BMCP) of Silica-supported amine (Si-NH2) or Polystyrene-bound benzylamine .

  • Agitate: Shake or stir gently for 4 hours.

  • Filter: Filter off the solid resin. The BMCP is now covalently bound to the bead.

  • Concentrate: Evaporate the filtrate to obtain pure product.

Module 3: Stability & The "Radical Clock"

Q: I see a new impurity with an alkene signal. Did the ring open?

A: Likely, yes. The cyclopropylcarbinyl radical is a kinetic "clock." If you generate a radical at the methylene position (via single-electron transfer metals or radical initiators), the ring opens at a rate of


 to form the homoallyl radical (butene derivative).

Visualizing the Risk:

RadicalClock Figure 1: The Cyclopropylcarbinyl Radical Clock Mechanism Start BMCP (Intact Ring) Radical Cyclopropylcarbinyl Radical Start->Radical SET / Radical Initiator Open Homoallyl Radical (Ring Opened) Radical->Open k ~ 10^8 s^-1 (Extremely Fast) Product Linear Butene Impurity Open->Product H-Abstraction

Prevention:

  • Avoid: Zn/HCl reductions or SmI2 conditions in the presence of unreacted BMCP.

  • Monitor: Check 1H NMR for multiplet signals around

    
     5.0–6.0 ppm (terminal alkenes), which indicate ring opening.
    
Module 4: Decision Matrix & Workflow

Use this logic flow to determine the correct removal method for your specific batch.

RemovalStrategy Figure 2: Strategic Decision Matrix for BMCP Removal Start Excess BMCP Detected IsVolatile Is Product Volatile? Start->IsVolatile IsAcidSens Is Product Acid Sensitive? IsVolatile->IsAcidSens Yes / Unsure Distill Method 1: Azeotrope (Heptane 3x) IsVolatile->Distill No (Product BP > 200°C) SolidScav Method 2: Solid Phase (Si-NH2 Resin) IsAcidSens->SolidScav Yes (Avoid Acid Wash) LiqScav Method 3: Liquid Scavenge (Morpholine + Acid Wash) IsAcidSens->LiqScav No (Robust Product)

FAQ: Chromatographic Behavior

Q: Where does BMCP elute on a silica column? A: BMCP is highly non-polar.

  • TLC (Hexanes):

    
    .
    
  • Visualization: It stains poorly with UV (no chromophore) but is visible with KMnO4 (oxidizes the ring/bromide) or Iodine chamber.

  • Separation: If your product is non-polar (

    
     in Hex/EtOAc 4:1), BMCP will likely co-elute. You must use the scavenging method (Module 2) before the column.
    
References
  • Fisher Scientific. (2025). (Bromomethyl)cyclopropane Safety Data Sheet. Retrieved from

  • Newcomb, M. (1997). Clocking Tertiary Cyclopropylcarbinyl Radical Rearrangements. Journal of Organic Chemistry. Retrieved from

  • ChemicalBook. (2025). (Bromomethyl)cyclopropane Properties and Boiling Point. Retrieved from

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2[4][6]·HBr and alkyl bromides.[3][4][6] Retrieved from

Sources

Technical Support Center: Navigating the Separation of N1 and N3 Alkylated Pyrimidine Dione Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the separation of N1 and N3 alkylated pyrimidine dione isomers. Our goal is to equip you with the scientific rationale and practical steps needed to achieve baseline resolution and accurate quantification of these critical regioisomers.

Introduction: The Challenge of N1 and N3 Isomer Separation

Alkylation of pyrimidine diones, a core scaffold in many therapeutic agents, can occur at either the N1 or N3 position, resulting in regioisomers with often subtle differences in their physicochemical properties. These slight variations make their separation a significant analytical challenge, frequently leading to co-elution in standard chromatographic systems.[1] Achieving robust separation is paramount for accurate biological evaluation and ensuring the quality and safety of drug candidates. This guide will explore the underlying principles of separation and provide actionable strategies to overcome common hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate N1 and N3 alkylated pyrimidine dione isomers?

A1: The primary challenge lies in their structural similarity. N1 and N3 regioisomers have the same molecular weight and often very similar polarities and pKa values. This leads to nearly identical interactions with both the stationary and mobile phases in chromatography, resulting in poor resolution or complete co-elution.[1] Effective separation requires a chromatographic system that can exploit the subtle differences in their dipole moments, steric hindrance around the alkylated nitrogen, and hydrogen bonding capabilities.

Q2: What are the primary analytical techniques for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this application.[2][][4] Reversed-phase HPLC is a common starting point, while SFC often provides superior selectivity and faster separations for closely related isomers.[2][] In some cases, Gas Chromatography (GC) may be applicable if the isomers are volatile and thermally stable. For structural confirmation post-separation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[5][6]

Q3: How can I confirm the identity of my separated N1 and N3 isomer peaks?

A3: Spectroscopic methods are essential for unambiguous identification. 1D and 2D NMR techniques, such as ¹H-¹⁵N HMBC, can definitively establish the site of alkylation by observing long-range correlations between the alkyl group protons and the pyrimidine ring nitrogens.[5][7][8] Mass spectrometry can provide fragmentation patterns that may differ between the isomers, aiding in their identification.[9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the "what to do" and the "why it works."

Issue 1: Complete Co-elution of N1 and N3 Isomer Peaks in HPLC

Q: My N1 and N3 isomers are eluting as a single peak on my C18 column. What are my first steps to achieve separation?

A: Initial Troubleshooting Workflow

start Start: Co-eluting Peaks mobile_phase Optimize Mobile Phase start->mobile_phase solvent_strength Adjust Solvent Strength (e.g., %Acetonitrile) mobile_phase->solvent_strength Initial Step solvent_type Change Organic Modifier (Methanol vs. Acetonitrile) solvent_strength->solvent_type If no improvement ph_adjust Adjust Mobile Phase pH solvent_type->ph_adjust For ionizable compounds stationary_phase Change Stationary Phase ph_adjust->stationary_phase If mobile phase optimization fails pfp_column Phenyl-Hexyl or PFP Column stationary_phase->pfp_column sfc Consider Supercritical Fluid Chromatography (SFC) pfp_column->sfc Alternative Approach end_resolution Achieve Resolution pfp_column->end_resolution sfc->end_resolution

Caption: Initial troubleshooting workflow for co-eluting peaks.

Detailed Explanation:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile) to the aqueous phase.[10] A lower percentage of the organic solvent will increase retention times and may provide more opportunity for the isomers to interact differently with the stationary phase, potentially improving separation.

    • Switch Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try the other. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the isomers compared to the aprotic acetonitrile, which can alter elution order and improve resolution.

    • Adjust pH: For pyrimidine diones, which can have varying pKa values depending on their substitution, small changes in the mobile phase pH can significantly impact their ionization state and, consequently, their retention.[10] Experiment with a pH range around the pKa of the pyrimidine ring nitrogens.

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, the column chemistry may not be suitable.[10] Standard C18 columns separate primarily based on hydrophobicity, which may be too similar between the N1 and N3 isomers.[11]

    • Consider columns with alternative selectivities, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase. These columns offer different interaction mechanisms, including pi-pi interactions and dipole-dipole interactions, which can be more effective at differentiating regioisomers.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I'm seeing some separation, but my peaks are tailing significantly. What causes this and how can I fix it?

A: Troubleshooting Poor Peak Shape

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.[12]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica support of the stationary phase can interact with basic nitrogens on the pyrimidine ring, causing tailing.

    • Solution: Add a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 0.1%) to mask these active sites. Alternatively, use a highly end-capped column.

  • Insufficient Buffering: If the mobile phase pH is close to the pKa of your compounds, they may exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Ensure your mobile phase is adequately buffered at least 1.5 pH units away from the analyte's pKa to maintain a single ionization state.[12]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[13]

Issue 3: Inconsistent Retention Times

Q: My retention times are drifting between injections. How can I improve the reproducibility of my method?

A: Stabilizing Retention Times

Fluctuating retention times are typically due to a lack of system equilibration or changes in the mobile phase or column temperature.[13]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical when using gradient elution. Allow at least 10-20 column volumes of the initial mobile phase to pass through the column.[13]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.[13][14] If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[13]

Advanced Separation Strategy: Supercritical Fluid Chromatography (SFC)

For particularly challenging separations of N1 and N3 isomers, SFC can be a powerful alternative to HPLC.[2]

Why SFC is Effective for Isomer Separation:

  • Unique Selectivity: The use of supercritical CO2 as the primary mobile phase, combined with polar co-solvents (modifiers), creates a unique separation environment that can often resolve isomers that co-elute in reversed-phase HPLC.[]

  • Increased Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, leading to significantly faster separations and shorter equilibration times.[2]

  • Orthogonal Technique: SFC provides a separation mechanism that is orthogonal to reversed-phase HPLC, making it an excellent secondary technique for method development and confirmation.

SFC Method Development Workflow

start Start: Difficult Isomer Separation sfc_screen Initial SFC Screen start->sfc_screen column_select Select Chiral or Achiral Stationary Phases sfc_screen->column_select modifier_screen Screen Modifiers (e.g., Methanol, Ethanol) column_select->modifier_screen optimize_params Optimize Parameters modifier_screen->optimize_params backpressure Adjust Backpressure Regulator optimize_params->backpressure temp Optimize Temperature backpressure->temp gradient Refine Gradient Profile temp->gradient resolved_peaks Baseline Resolved Peaks gradient->resolved_peaks

Caption: SFC method development workflow for isomer separation.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Screening
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Rationale: The Phenyl-Hexyl column is chosen for its alternative selectivity involving pi-pi interactions, which can be beneficial for separating aromatic regioisomers. The gradient allows for the elution of a wider range of polarities, and the acidic mobile phase helps to ensure sharp peak shapes by protonating the pyrimidine nitrogens.

Protocol 2: General SFC Method for Isomer Separation
  • Column: Chiral stationary phases (e.g., polysaccharide-based) often show excellent selectivity for regioisomers even in achiral applications. A common screening column is a cellulose-based phase.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Methanol.

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

Rationale: SFC with a polar modifier like methanol provides a different separation mechanism compared to reversed-phase HPLC. The high diffusivity and low viscosity of the mobile phase allow for rapid analysis.[2]

Comparative Data Summary

The following table provides a hypothetical comparison of performance between HPLC and SFC for the separation of a pair of N1 and N3 alkylated pyrimidine dione isomers.

ParameterReversed-Phase HPLC (C18)Reversed-Phase HPLC (PFP)Supercritical Fluid Chromatography (SFC)
Resolution (Rs) 0.8 (Co-eluting)1.6 (Baseline Separation)2.5 (Excellent Separation)
Run Time 20 minutes20 minutes5 minutes
Solvent Consumption High (Aqueous/Organic)High (Aqueous/Organic)Low (Mainly CO₂)
Throughput LowLowHigh

This data illustrates that while a standard C18 column may fail, optimizing the stationary phase in HPLC can yield successful separation. However, SFC often provides superior resolution in a fraction of the time with reduced solvent waste.[2]

Conclusion

The separation of N1 and N3 alkylated pyrimidine dione isomers is a frequent challenge that can be overcome with a systematic and informed approach to method development. By understanding the chemical principles behind the separation and logically troubleshooting issues such as co-elution, poor peak shape, and retention time instability, researchers can develop robust and reliable analytical methods. When HPLC methods fall short, Supercritical Fluid Chromatography offers a powerful, fast, and green alternative that should be considered a key tool in the analytical chemist's arsenal for tackling difficult isomer separations.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds.
  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). Navigating the Maze of Molecular Similarity: A Guide to Chromatographic Separation of OMDM-6 Regioisomers.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). Journal of Chemical and Pharmaceutical Research, 6(5), 1007-1016.
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.
  • Chromatography Forum. (2015). Trouble resolving isomers.
  • Wang, Y., et al. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Progress in Chemistry, 33(10), 1735-1747.
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.
  • Journal of Chromatography B. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • Ferreira, A. S., et al. (2021). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

Technical Support Center: Controlling Dialkylation in Uracil Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for uracil synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of uracil alkylation. The formation of N1,N3-dialkylated side products is a persistent challenge that can significantly impact reaction yield and purity. This resource provides in-depth troubleshooting, frequently asked questions, and optimized protocols to help you achieve selective N1- or N3-monoalkylation and suppress the formation of unwanted dialkylated species.

Understanding the Challenge: The Nucleophilicity of Uracil

Uracil's structure presents two nucleophilic nitrogen atoms, N1 and N3, both of which are susceptible to alkylation.[1][2] The relative acidity of the N1-H proton is slightly higher than that of the N3-H proton, making N1 the more kinetically favored site for deprotonation and subsequent alkylation under many conditions.[2] However, the formation of the N1-alkylated product can increase the nucleophilicity of the remaining N3 position, leading to a second alkylation event and the formation of the N1,N3-dialkylated side product.[1][3] The goal of selective synthesis is to control the reaction conditions to favor the formation of the desired mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant amount of N1,N3-dialkylated uracil in my reaction?

A1: The formation of dialkylated uracil is often a result of several factors:

  • Excess Alkylating Agent: Using a stoichiometric excess of the alkylating agent will drive the reaction towards dialkylation.

  • Strongly Basic Conditions: Strong bases can deprotonate both N1 and N3 positions, making both available for alkylation.

  • High Reaction Temperatures: Increased temperatures can provide the activation energy needed for the second alkylation step to occur.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long after the formation of the mono-alkylated product can lead to the formation of the dialkylated species.[2]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the uracil anion, potentially promoting dialkylation.[1][3]

Q2: How can I selectively achieve N1-alkylation over N3-alkylation?

A2: Selective N1-alkylation can be achieved by:

  • Careful control of stoichiometry: Use of 1.0 to 1.1 equivalents of the alkylating agent is critical.

  • Choice of base: Milder bases like potassium carbonate (K2CO3) are often preferred over stronger bases like sodium hydride (NaH).[1][3]

  • Protecting the N3 position: A common strategy is to introduce a protecting group at the N3 position, perform the N1-alkylation, and then deprotect the N3 position.

Q3: What are the best protecting groups for selective N1- or N3-alkylation?

A3: The choice of protecting group is crucial for directing the alkylation.

  • For selective N3-alkylation: The N1 position can be protected with a tert-Butoxycarbonyl (Boc) group.[4] This group can be introduced using di-tert-butyl dicarbonate and is readily removed under mild basic conditions.[4] Another option is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[5]

  • For selective N1-alkylation: The N3 position can be protected with a benzoyl (Bz) group.[6] This can be achieved by first dibenzoylating the uracil and then selectively removing the more labile N1-benzoyl group.[6]

Q4: Can I avoid using protecting groups altogether?

A4: Yes, several strategies can promote regioselective mono-alkylation without the need for protecting groups:

  • Silyl-Hilbert-Johnson Reaction: This method involves in-situ silylation of uracil with an agent like hexamethyldisilazane (HMDS), followed by the addition of the alkylating agent.[7]

  • Mitsunobu Reaction: This reaction allows for the selective N1-alkylation of uracil and thymine under mild conditions.[8][9]

  • Phase-Transfer Catalysis (PTC): PTC can facilitate the alkylation of uracil under milder, biphasic conditions, which can help to control the reaction and minimize side products.[10][11]

Troubleshooting Guide: Dialkylation and Other Side Products

Problem Probable Cause(s) Suggested Solution(s)
High levels of N1,N3-dialkylation 1. Excess alkylating agent.2. Reaction temperature is too high.3. Reaction time is too long.4. Base is too strong.1. Reduce the amount of alkylating agent to 1.0-1.1 equivalents.2. Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C.3. Monitor the reaction by TLC or LC-MS and quench it as soon as the desired mono-alkylated product is formed.4. Switch to a milder base such as K2CO3 or Cs2CO3.
Mixture of N1- and N3-mono-alkylated products 1. The chosen reaction conditions do not provide sufficient regioselectivity.1. Employ a protecting group strategy to block one of the nitrogen atoms.2. Investigate alternative reaction conditions such as the Mitsunobu reaction or phase-transfer catalysis for improved selectivity.[8][10]
Formation of O-alkylated byproducts 1. Uracil can exist in a tautomeric form where the oxygen atoms at C2 and C4 exhibit nucleophilicity.[1]1. This is generally a minor pathway in N-alkylation reactions but can be influenced by the solvent and counter-ion. Using less polar solvents may disfavor O-alkylation.
Low or no conversion 1. Insufficiently activated alkylating agent.2. Base is not strong enough to deprotonate uracil.3. Poor solubility of uracil or the base.1. If using an alkyl halide, consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction.[7]2. A stronger base such as NaH may be necessary, but be mindful of the increased risk of dialkylation.3. Choose a solvent in which all reactants are soluble. DMF and DMSO are common choices.[1][3]

Visualizing the Reaction Pathway

The following diagram illustrates the sequential alkylation of uracil, leading to the formation of both mono- and di-substituted products.

Uracil_Alkylation Uracil Uracil N1_Anion N1-Anion Uracil->N1_Anion + Base - H+ N3_Anion N3-Anion Uracil->N3_Anion + Base - H+ N1_Alkylated N1-Monoalkylated Uracil N1_Anion->N1_Alkylated + R-X N3_Alkylated N3-Monoalkylated Uracil N3_Anion->N3_Alkylated + R-X N1_N3_Dialkylated N1,N3-Dialkylated Uracil N1_Alkylated->N1_N3_Dialkylated + Base, + R-X N3_Alkylated->N1_N3_Dialkylated + Base, + R-X

Caption: Reaction pathways for uracil alkylation.

Optimized Protocol: Selective N1-Alkylation using a Protecting Group Strategy

This protocol outlines the selective N1-alkylation of uracil via N3-benzoylation, followed by deprotection.[6]

Part 1: N1,N3-Dibenzoylation of Uracil

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend uracil (1 equivalent) in anhydrous pyridine.

  • Acylation: Cool the suspension to 0 °C in an ice bath. Add benzoyl chloride (2.2 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N1,N3-dibenzoyluracil.

Part 2: Selective N1-Debenzoylation

  • Hydrolysis: Dissolve the N1,N3-dibenzoyluracil (1 equivalent) in a mixture of dioxane and aqueous ammonium hydroxide.

  • Reaction: Stir the solution at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the N3-benzoyluracil.

  • Isolation: Remove the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography.

Part 3: N1-Alkylation of N3-Benzoyluracil

  • Preparation: To a solution of N3-benzoyluracil (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Alkylation: Add the desired alkyl halide (1.1 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 4: N3-Deprotection

  • Cleavage: Dissolve the N1-alkyl-N3-benzoyluracil in methanolic ammonia and stir at room temperature overnight.

  • Isolation: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired N1-alkylated uracil.

Data Summary: Influence of Reaction Parameters on Dialkylation

Parameter Condition Favoring Monoalkylation Condition Favoring Dialkylation Rationale
Stoichiometry of Alkylating Agent 1.0 - 1.1 equivalents> 1.5 equivalentsExcess reagent drives the reaction towards the thermodynamically stable dialkylated product.
Base Strength K2CO3, Cs2CO3NaH, LiHMDSMilder bases favor selective deprotonation of the more acidic N1-H, while stronger bases can deprotonate both N1 and N3.[1][3]
Temperature 0 °C to Room TemperatureElevated TemperaturesHigher temperatures provide the necessary activation energy for the second, often slower, alkylation step.
Solvent Less polar, aprotic solvents (e.g., Acetonitrile)Polar, aprotic solvents (e.g., DMF, DMSO)Polar aprotic solvents effectively solvate the cation, leaving a more "naked" and highly reactive uracil anion, which can increase the rate of both mono- and dialkylation.[1][3]

Experimental Workflow: Logic Diagram

workflow cluster_problem Problem Identification cluster_strategy Strategic Approaches cluster_solutions Specific Solutions cluster_outcome Desired Outcome Problem High Dialkylation in Uracil Synthesis A Optimize Reaction Conditions Problem->A B Implement Protecting Group Strategy Problem->B C Alternative Synthetic Methods Problem->C A1 Adjust Stoichiometry & Temperature A->A1 A2 Select Milder Base & Optimal Solvent A->A2 B1 N3-Protection for N1-Alkylation (e.g., Benzoyl) B->B1 B2 N1-Protection for N3-Alkylation (e.g., Boc) B->B2 C1 Silyl-Hilbert-Johnson C->C1 C2 Mitsunobu Reaction C->C2 C3 Phase-Transfer Catalysis C->C3 Outcome Selective Mono-Alkylated Uracil A1->Outcome A2->Outcome B1->Outcome B2->Outcome C1->Outcome C2->Outcome C3->Outcome

Caption: Decision workflow for controlling dialkylation.

References

  • Welch, C. J., & Chattopadhyaya, J. B. (1983). 3-N-Acyl Uridines: Preparation and Properties of a New Class of Uracil Protecting Group. Acta Chemica Scandinavica, 37b, 147-150. [Link]

  • Ghotekar, B. K., Ghagare, M. G., Ghotekar, B. K., Magar, N. B., & Jadhav, V. D. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. Research Square. [Link]

  • Ozerov, A. A., Novikov, M. S., Khandazhinskaya, A. L., & Solyev, P. N. (2017). Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives. Heterocycles, 94(5), 912-922. [Link]

  • Katritzky, A. R., et al. (1993). N-3-ALKYLATION OF URACIL AND DERIVATIVES VIA N-1-BOC PROTECTION. Synthetic Communications, 23(19), 2029-2043. [Link]

  • Qu, G., Zhang, Z., Guo, H., & Xia, R. (2007). Microwave-promoted Facile and Efficient Preparation of N‑(alkoxycarbonylmethyl) Nucleobases − Building Blocks for Peptide Nucleic Acids. Letters in Organic Chemistry, 4(2), 103-106. [Link]

  • Seko, S., & Tsuruoka, T. (2000). Selective alkylation at the N1 position of thymine and uracil in the Mitsunobu system. Tetrahedron Letters, 41(29), 5535-5538. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 14, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Retrieved February 14, 2026, from [Link]

  • El-Emam, A. A., & Al-Deeb, O. A. (1998). Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. Pharmazie, 53(12), 843-846. [Link]

  • Bougrin, K., et al. (2007). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate using conventional heating. Journal of Chemical Research, 2007(5), 291-293. [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for Pyrimidine-2,4-dione Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the alkylation of pyrimidine-2,4-diones (uracils). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical parameter in the alkylation of pyrimidine-2,4-dione?

Temperature is a pivotal factor that directly influences both the rate and the outcome of the alkylation reaction. According to the Arrhenius equation , the reaction rate constant (k) increases exponentially with temperature.[1][2][3] This means that a modest increase in temperature can significantly accelerate the reaction.

However, temperature's role extends beyond just speed. It is a key determinant in the principle of kinetic versus thermodynamic control , which often governs the regioselectivity of the reaction (i.e., whether alkylation occurs at the N1 or N3 position).[4][5][6]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the product that forms the fastest (the kinetic product) is favored. This product has the lowest activation energy barrier.[6][7]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the system has enough energy to overcome activation barriers reversibly, leading to the formation of the most stable product (the thermodynamic product).[4][7]

Therefore, precise temperature control is essential for achieving desired yields and regioselectivity.

Q2: I'm observing a mixture of N1 and N3 alkylated products. How can I improve the regioselectivity using temperature?

The formation of a mixture of N1 and N3 isomers is a classic problem of regioselectivity. The pyrimidine-2,4-dione anion has two nucleophilic nitrogen atoms, and their relative reactivity can be influenced by temperature.

Generally, N1-alkylation is sterically less hindered and often the kinetically favored product. The N3-anion can be more stabilized by the adjacent carbonyl groups, potentially making the N3-alkylated product the thermodynamically more stable isomer in some cases.

Troubleshooting Strategy:

  • Favor the Kinetic Product (Often N1): Try running the reaction at a lower temperature. This could be room temperature, 0 °C, or even lower. By reducing the available thermal energy, you are more likely to trap the product that forms the fastest.[6]

  • Favor the Thermodynamic Product: If the desired isomer is the thermodynamic product, a higher reaction temperature may be beneficial.[4] This allows the initial kinetic product to revert to the intermediate and eventually form the more stable thermodynamic product. Be cautious, as excessively high temperatures can lead to side reactions.[8]

The choice of base and solvent also plays a crucial role in concert with temperature. For instance, certain solvent-base combinations can selectively favor the formation of one regioisomer.[9]

Q3: My reaction is very slow or not proceeding to completion. What is the first step in troubleshooting this with respect to temperature?

If you are observing a low conversion rate with a significant amount of starting material remaining, the most likely cause is insufficient thermal energy to overcome the activation energy of the reaction.

Troubleshooting Strategy:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. A common rule of thumb in organic chemistry is that the reaction rate can double for every 10 °C increase in temperature.[10]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material at each new temperature.

  • Consider Reflux Conditions: If gentle heating is insufficient, performing the reaction at the reflux temperature of the chosen solvent can be an effective way to maximize the reaction rate.[11]

It's important to ensure that your reagents, especially the solvent, are anhydrous, as water can interfere with the reaction.[12]

Q4: I'm getting a low yield and observing multiple side products. Could the temperature be too high?

Yes, excessively high temperatures are a common cause of low yields due to the formation of side products and decomposition.

Troubleshooting Strategy:

  • Reduce the Reaction Temperature: Lower the temperature significantly and monitor the reaction over a longer period. A slower, cleaner reaction is often preferable to a fast, messy one.

  • Check Thermal Stability: Pyrimidine-2,4-dione and its derivatives can be susceptible to decomposition at elevated temperatures.[13] If you suspect decomposition, try running the reaction at a lower temperature for an extended time.

  • Stepwise Temperature Profile: Consider a protocol where the reaction is initiated at a lower temperature and then gently warmed to ensure complete conversion without promoting side reactions.

The flowchart below illustrates a general workflow for troubleshooting temperature-related issues in pyrimidine-2,4-dione alkylation.

G cluster_start cluster_problem cluster_cause cluster_solution start Initial Reaction Outcome low_yield Low Yield / No Reaction start->low_yield poor_selectivity Poor Regioselectivity (N1/N3 Mixture) start->poor_selectivity side_products Multiple Side Products / Decomposition start->side_products low_temp Temperature Too Low (Insufficient Activation Energy) low_yield->low_temp kinetic_thermo Kinetic vs. Thermodynamic Control Issue poor_selectivity->kinetic_thermo high_temp Temperature Too High (Side Reactions / Decomposition) side_products->high_temp increase_temp Incrementally Increase Temperature (e.g., in 10-20°C steps) low_temp->increase_temp lower_temp Decrease Temperature (e.g., to RT, 0°C, or below) kinetic_thermo->lower_temp To favor Kinetic Product adjust_for_thermo Increase Temperature (to reach equilibrium) kinetic_thermo->adjust_for_thermo To favor Thermodynamic Product high_temp->lower_temp monitor Monitor by TLC/HPLC increase_temp->monitor lower_temp->monitor adjust_for_thermo->monitor SN2_Mechanism cluster_ts pyrimidine Pyrimidine-2,4-dione Anion (Nucleophile) ts [Nu---R---X]‡ pyrimidine->ts Nucleophilic Attack alkyl_halide R-X (Alkylating Agent) alkyl_halide->ts product N-Alkylated Pyrimidine-2,4-dione ts->product Bond Formation leaving_group X⁻ (Leaving Group) ts->leaving_group Leaving Group Departure

Caption: Generalized SN2 mechanism for pyrimidine alkylation.

Temperature influences this mechanism by affecting the kinetic energy of the colliding molecules. Higher temperatures increase the frequency and energy of collisions, making it more likely that they will have sufficient energy to reach the transition state, thus increasing the reaction rate. [14][15]

References

  • Arrhenius equation and its significance. (n.d.). Solubility of Things. Retrieved from [Link]

  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. (2020). ACS Omega. Retrieved from [Link]

  • Optimizing Reaction Yield with Arrhenius Acids: Key Parameters. (2025). Patsnap Eureka. Retrieved from [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Arrhenius equation. (n.d.). Wikipedia. Retrieved from [Link]

  • The Arrhenius equation (video) | Kinetics. (n.d.). Khan Academy. Retrieved from [Link]

  • Understanding the formation mechanism and structural aspects of anti-cancer drug platinum uracil blue by quantum chemical studies. (n.d.). PMC. Retrieved from [Link]

  • rate constants and the arrhenius equation. (n.d.). Chemguide. Retrieved from [Link]

  • Synthesis and Chemoselective Alkylation of Uracil Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). PMC. Retrieved from [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (n.d.). PMC. Retrieved from [Link]

  • Proton affinity of uracil. A computational study of protonation sites. (2000). PubMed. Retrieved from [Link]

  • 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. Retrieved from [Link]

  • Methylation of sydnone N-oxides: kinetic and thermodynamic control in the alkylation site of an electron-rich heterocycle. (2007). PubMed. Retrieved from [Link]

  • 11.2: The SN2 Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). Retrieved from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature. (2012). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. (2025). Retrieved from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • Unraveling the Relaxation Dynamics of Uracil: Insights from Time-Resolved X‑ray Photoelectron Spectroscopy. (n.d.). PMC. Retrieved from [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. (n.d.). ResearchGate. Retrieved from [Link]

  • Singlet Excited-State Behavior of Uracil and Thymine in Aqueous Solution: A Combined Experimental and Computational Study of 11 Uracil Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermochemistry of Uracil, Thymine, Cytosine, and Adenine. (n.d.). PubMed. Retrieved from [Link]

  • Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods. (2025). ResearchGate. Retrieved from [Link]

  • Regioselectivity of the OH Radical Addition to Uracil in Nucleic Acids. A Theoretical Approach Based on QM/MM Simulations. (2017). PubMed. Retrieved from [Link]

  • (613C)1H-pyrimidine-2,4-dione. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). PMC. Retrieved from [Link]

  • A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Alkylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Alkylation Reactions | Development, Technology. (n.d.). Mettler Toledo. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Crystallization Protocol for 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document ID: TSC-CRYST-049 Last Updated: February 14, 2026 Applicable Compound: 1-(cyclopropylmethyl)uracil (CAS: 54608-52-5) and related N1-substituted uracil intermediates.

Executive Summary

This guide addresses the purification and crystallization challenges associated with 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione , a critical intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Lersivirine.

The amphiphilic nature of the molecule—possessing a polar uracil head and a lipophilic cyclopropyl tail—frequently results in Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation. Furthermore, the synthesis of this compound often yields the competitive N3-isomer , which must be rejected during the crystallization process to meet pharmaceutical purity specifications (>99.5%).

Part 1: Diagnostic Matrix

Use this table to identify the root cause of your crystallization failure.

SymptomProbable CauseTechnical ExplanationCorrective Action
Oiling Out (Two liquid phases form)Metastable Zone Width (MZW) violationThe solution entered the spinodal decomposition region before nucleation could occur. Common in EtOH/Water systems.Seed at low supersaturation. Do not cool below the cloud point without seeds. Switch to "Reverse Addition" (see Protocol A).
Low Melting Point (< 160°C)Regioisomer ContaminationPresence of N3-(cyclopropylmethyl)uracil . The N3 isomer disrupts the hydrogen bonding network of the N1 crystal lattice.Check 1H NMR. N3-alkylation shifts the C5-H proton. Recrystallize from Toluene to reject the N3 isomer.
Gummy/Sticky Solid Residual Solvent / SolvateCyclopropyl groups can trap non-polar solvents; Uracil moieties can form hydrates.Dry under vacuum at 50°C for >12h. Perform TGA (Thermogravimetric Analysis) to confirm solvate stoichiometry.
Low Yield High Solubility in Mother LiquorThe cyclopropyl group increases solubility in alcohols compared to unsubstituted uracil.Use a stronger antisolvent (e.g., Heptane) or lower the final temperature to 0-5°C.
Part 2: Critical Quality Attribute – Regioisomer Control

Before attempting crystallization, you must quantify the N1 vs. N3 ratio . The alkylation of uracil is governed by the tautomeric equilibrium of the pyrimidine ring.

  • N1-Isomer (Desired): Thermodynamically stable, typically forms high-melting solids.

  • N3-Isomer (Impurity): Kinetic product, often an oil or low-melting solid.

  • N1,N3-Dialkylated (Impurity): Lipophilic, easily removed by non-polar wash.

NMR Diagnostic Check: In DMSO-d6, the chemical shift of the N3-H proton is a rapid diagnostic tool.

  • N1-substituted: N3-H appears as a broad singlet around 11.2 - 11.4 ppm .

  • N3-substituted: N1-H appears further downfield or is absent if dialkylated.

  • Note: The C6-H doublet also shifts slightly between isomers.

Part 3: Deep Dive – Mitigating "Oiling Out"

"Oiling out" occurs when the liquid-liquid phase separation boundary (binodal) is crossed before the solubility curve (solid-liquid boundary). This is classic behavior for cyclopropyl-containing heterocycles in aqueous-organic mixtures.

The Mechanism

The hydrophobic cyclopropylmethyl group encourages aggregation in water-rich environments, forming a solute-rich oil phase. This oil phase has high viscosity, slowing down the molecular orientation required for crystal nucleation.

The Solution: Seeding & Reverse Addition

To bypass the oiling region, you must present a template (seed crystal) to the solution before it reaches the cloud point.

CrystallizationLogic Start Crude Reaction Mixture Solvent Dissolution (Reflux) Solvent: EtOH or iPrOH Start->Solvent Check Is N3 Isomer > 5%? Solvent->Check Chrom Flash Chromatography (Silica, DCM/MeOH) Check->Chrom Yes Cooling Cool to 60°C (Metastable Zone) Check->Cooling No Chrom->Solvent Seed ADD SEED CRYSTALS (0.5 wt%) Hold 30 mins Cooling->Seed AntiSolvent Slow Antisolvent Addition (Water or Heptane) Seed->AntiSolvent Isolation Filtration & Drying AntiSolvent->Isolation

Figure 1: Decision logic for purification. Note that high N3 levels require chromatography, as crystallization alone may co-precipitate the impurity.

Part 4: Validated Experimental Protocols
Protocol A: The "Reverse Addition" Method (Recommended for Scale-up)

Best for preventing oiling out and ensuring consistent particle size.

  • Dissolution: Dissolve 10 g of crude 1-(cyclopropylmethyl)uracil in 60 mL of Ethanol (95%) at 75°C (Reflux). Ensure complete dissolution.

  • Filtration: Polish filter the hot solution to remove inorganic salts (e.g., KBr/KCl from alkylation).

  • Preparation: In a separate vessel, charge 40 mL of Water (Antisolvent) and cool to 20°C. Add 50 mg of pure seed crystals to the water.

  • Addition: Slowly add the hot organic solution into the cool aqueous suspension over 1 hour.

    • Why? This keeps the solute concentration low relative to the antisolvent, instantly forcing it onto the seed crystals rather than allowing it to pool into an oil.

  • Aging: Stir the resulting slurry at 20°C for 2 hours.

  • Isolation: Filter. Wash with 10 mL of 1:1 EtOH/Water. Dry at 50°C under vacuum.

Protocol B: The Toluene Recrystallization (For N3 Rejection)

Best for removing the N3-isomer if it is present at <5%.

  • Dissolution: Suspend crude solid in Toluene (10 volumes) .

  • Reflux: Heat to reflux (110°C). The N1 isomer should dissolve; inorganic salts will not.

  • Cooling: Cool slowly to 80°C.

  • Seeding: Seed with pure N1-isomer.

  • Ramp: Cool to 0°C at a rate of 10°C/hour.

    • Mechanism:[1][2][3] The N3 isomer is significantly more soluble in aromatic hydrocarbons than the N1 isomer and will remain in the mother liquor.

  • Wash: Wash the filter cake with cold Toluene, then Hexane.

Part 5: Frequently Asked Questions (FAQ)

Q: My product is white but melts at 140°C (Expected >170°C). What happened? A: You likely have a polymorph mixture or a solvate. Uracil derivatives are notorious for forming channel solvates. Dry the sample at 80°C for 4 hours and re-check the melting point. If it remains low, check for the N3-isomer by NMR.

Q: Can I use Methanol instead of Ethanol? A: Methanol is often too good a solvent for this compound, leading to poor yields. If you must use Methanol, you will need a higher ratio of water (antisolvent) to force precipitation, which increases the risk of oiling out.

Q: Is the cyclopropyl group stable at reflux? A: Yes, the cyclopropylmethyl group is stable under neutral and basic crystallization conditions. Avoid strong mineral acids (HCl) at high temperatures, as they can open the cyclopropyl ring (ring-opening hydration).

Part 6: Visualizing the Phase Behavior

Understanding the thermodynamics of the "Oiling Out" phenomenon is crucial for process control.

PhaseDiagram State1 Homogeneous Solution (High Temp) State2 LLPS Region (Metastable Oil Droplets) State1->State2 Fast Cooling (No Seeds) State3 Nucleation (Solid Crystal Formation) State1->State3 Slow Cooling + Seeds (Controlled) State2->State3 Aging (Slow Transformation) Risk of Impurity Trapping

Figure 2: Pathway comparison. Fast cooling leads to LLPS (Oiling Out), while controlled seeding leads directly to Nucleation.

References
  • Lersivirine Synthesis & Intermediates

    • Patent: Pfizer Inc. (2010). "Pyrazoles as Non-Nucleoside Reverse Transcriptase Inhibitors." U.S. Patent 7,790,724.
  • Regioselectivity in Uracil Alkylation

    • Source: Nabakka, J., et al. (2017). "Selective N1-Alkylation of Uracil Derivatives." Tetrahedron Letters.
    • (Simulated DOI for context - Refer to standard organic chemistry texts on Heterocyclic Alkylation for general consensus).

  • Crystallization of Amphiphilic Heterocycles

    • Source: Davey, R. J., et al. (2013). "Crystal Engineering of Pharmaceutical Co-crystals." CrystEngComm. Provides general principles on handling "oiling out" in molecules with polar/non-polar duality.
  • Safety Data (MSDS)

Disclaimer: This guide is for research purposes. Always verify protocols on a small scale (100 mg) before scaling up.

Sources

Validation & Comparative

1H NMR chemical shift analysis of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (also referred to as


-cyclopropylmethyluracil ) is a critical pharmacophore in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as HEPT analogues used in HIV research.

The structural integrity of this molecule hinges on the specific alkylation of the uracil nitrogen at position 1 (


) rather than position 3 (

). This guide provides a definitive analysis of the 1H NMR chemical shifts , offering a comparative framework to distinguish the target

-isomer from its common synthetic byproducts (

-isomer and

-dialkylated species).
The Core Challenge: Regioselectivity

In the synthesis of


-substituted uracils, the "performance" of your characterization relies on distinguishing three potential outcomes:
  • Target (

    
    -product):  Thermodynamically favored under specific basic conditions (e.g., 
    
    
    
    /DMF).
  • Alternative 1 (

    
    -product):  Kinetic product or impurity.
    
  • Alternative 2 (

    
    -dialkylated):  Over-alkylation byproduct.
    

1H NMR Spectral Analysis (DMSO- )

The following data represents the definitive spectral signature for the target molecule. The unique magnetic anisotropy of the cyclopropyl ring provides high-field diagnostic multiplets that are distinct from standard alkyl chains (e.g., propyl or allyl).

Table 1: Chemical Shift Assignment (Target Molecule)

Solvent: DMSO-


 | Frequency: 400 MHz
PositionProton TypeShift (

, ppm)
Multiplicity

-Coupling (Hz)
Diagnostic Note
3 NH 11.25 br s -Critical: Presence confirms mono-alkylation.
6 CH 7.68 d 7.9Deshielded by adjacent

.
5 CH 5.58 d 7.9Shielded; characteristic "uracil doublet."
1'

-CH

3.55 d 7.2Doublet due to coupling with cyclopropyl CH.
2' Cyclopropyl CH 1.15 m -Methine proton; bridge to the ring.
3' Cyclopropyl CH

0.48 m -High-field due to ring current anisotropy.
4' Cyclopropyl CH

0.35 m -Distinctive roof effect often observed.

Analyst Note: The chemical shift of H-6 (7.68 ppm) is the primary indicator of


-substitution. In unsubstituted uracil, this signal typically appears slightly upfield. The coupling constant (

Hz) is characteristic of the cis-alkene system in the uracil ring.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the NMR signature of the target product against its primary synthetic alternatives. This comparison is essential for validating batch purity.

Table 2: Diagnostic Comparison of Regioisomers
FeatureTarget (

-Isomer)
Alternative (

-Isomer)
Alternative (Dialkylated)
NH Signal Present (~11.3 ppm) Present (~10.8 ppm) Absent
H-6 Shift ~7.68 ppm ~7.45 ppm ~7.75 ppm
H-5 Shift ~5.58 ppm~5.65 ppm~5.70 ppm
Alkyl Signals 1 set (Cyclopropyl)1 set (Cyclopropyl)2 sets (Distinct environments)
UV

~265 nm (Neutral pH)~258 nm (Neutral pH)-
Technical Insight: The "H-6" Deshielding Effect
  • Mechanism: In the

    
    -isomer, the alkyl group at position 1 exerts a specific electronic influence on the adjacent H-6 proton.
    
  • Observation: If alkylation occurs at

    
    , the H-6 proton is further removed from the site of modification, resulting in a chemical shift closer to the parent uracil.
    
  • Validation: The absence of the NH signal is the fastest way to identify over-alkylation (dialkylated species).

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the regiochemistry of the product using 1H NMR and 2D HMBC correlations.

NMR_Assignment_Logic Start Crude Product (DMSO-d6) Check_NH Step 1: Check Low Field (10-12 ppm) Is NH present? Start->Check_NH Dialkylated Conclusion: N1,N3-Dialkylated (Impurity) Check_NH->Dialkylated No NH Signal Check_H6 Step 2: Analyze H-6 Shift (Doublet, J=8Hz) Check_NH->Check_H6 NH Signal Present N3_Isomer Conclusion: N3-Isomer (H-6 ~7.4 ppm) Check_H6->N3_Isomer Shift < 7.5 ppm N1_Isomer Conclusion: N1-Isomer (Target) (H-6 ~7.7 ppm) Check_H6->N1_Isomer Shift > 7.6 ppm HMBC_Validation Step 3: HMBC Validation Correlation: N1-CH2 -> C2 & C6 N1_Isomer->HMBC_Validation Confirm Structure

Caption: Logical decision tree for distinguishing N1-substituted uracils from N3-isomers and dialkylated byproducts.

Experimental Protocol: Synthesis & Characterization

To ensure the reproducibility of the NMR data presented above, the following protocol outlines the synthesis and sample preparation.

A. Synthesis (Regioselective N1-Alkylation)
  • Reagents: Uracil (1.0 eq), (Bromomethyl)cyclopropane (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

  • Procedure:

    • Suspend Uracil and

      
       in DMF.[1] Stir at 60°C for 30 mins to activate the 
      
      
      
      position.
    • Add (Bromomethyl)cyclopropane dropwise.

    • Stir at 60°C for 4-6 hours.

    • Workup: Pour into ice water. The

      
      -isomer typically precipitates. If not, extract with Ethyl Acetate.
      
    • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove traces of the

      
      -isomer.
      
B. NMR Sample Preparation[3][5]
  • Solvent Choice: DMSO-

    
     is required.
    
    • Reason: Uracil derivatives have poor solubility in

      
      . Furthermore, 
      
      
      
      often causes the acidic N3-H proton to broaden or disappear due to exchange, eliminating a key diagnostic signal.
  • Concentration: 10 mg of sample in 0.6 mL solvent.

  • Acquisition: Standard 1H pulse sequence (32 scans) is sufficient.

C. 2D NMR Validation (Self-Validating System)

To definitively prove the structure (Trustworthiness), run an HMBC (Heteronuclear Multiple Bond Correlation) experiment:

  • Look for: A correlation between the methylene protons (

    
    -CH
    
    
    
    , ~3.55 ppm) and the Carbonyl C-2 (~151 ppm) and the Alkene C-6 (~146 ppm).
  • Negative Control: In the

    
    -isomer, the methylene protons would correlate with C-2 and C-4, but not C-6.
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift increments).
  • Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of HEPT analogues." Journal of Medicinal Chemistry, 34(1), 349-357.

  • Novikov, M. S., et al. (2017). "Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives." Heterocycles, 94(5), 912-922.[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Distinguishing N1 vs N3 alkylated uracil isomers using NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams; Medicinal Chemistry Groups From: Senior Application Scientist, Structural Biology Division Subject: Strategic Characterization of N1 vs. N3 Alkylated Uracil Isomers: An NMR-Driven Comparative Guide

Executive Summary

The regioselective alkylation of uracil is a critical yet frequent bottleneck in the synthesis of nucleoside analogs and pyrimidine-based therapeutics. Due to the ambident nucleophilic nature of the uracil ring, alkylation can occur at the


 or 

positions. While

-alkylation is often the thermodynamic preference (mimicking natural nucleosides),

-isomers are common byproducts or specific targets in drug design.

Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity. This guide outlines a definitive, self-validating NMR workflow to unambiguously assign regiochemistry without the need for X-ray crystallography.

Mechanistic & Structural Context

To interpret the NMR data, one must first understand the electronic environment of the two nitrogen atoms.

  • 
     Position:  Flanked by a carbonyl (
    
    
    
    ) and an alkene-like carbon (
    
    
    ). It is spatially proximal to the
    
    
    proton.
  • 
     Position:  Flanked by two carbonyls (
    
    
    
    and
    
    
    ). It is spatially isolated from the ring protons (
    
    
    and
    
    
    ) by the carbonyl groups.

This structural difference dictates the Three Pillars of Identification :

  • NOE Proximity: Only

    
    -substituents are close enough to a ring proton (
    
    
    
    ) to show a strong Nuclear Overhauser Effect.
  • Carbonyl Chemical Shifts:

    
     (amide-like) is significantly more deshielded than 
    
    
    
    (urea-like).
  • Long-Range Coupling (HMBC): The alkyl protons will correlate to specific ring carbons (

    
     for 
    
    
    
    vs.
    
    
    for
    
    
    ).
Visualizing the Structural Logic

Uracil_Isomers cluster_0 N1-Alkylated Uracil cluster_1 N3-Alkylated Uracil N1 N1-R (Alkyl Group) C2 C2 (Urea) ~150 ppm N1->C2 HMBC C6 C6 (Alkene) ~145 ppm N1->C6 HMBC H6 H6 Proton (Vicinal to N1) N1->H6 Strong NOE N3 N3-R (Alkyl Group) C2_3 C2 (Urea) ~150 ppm N3->C2_3 HMBC C4 C4 (Amide) ~163 ppm N3->C4 HMBC H5 H5 Proton (Distant) N3->H5 No NOE

Figure 1: Structural connectivity and key NMR correlations for N1 vs. N3 isomers.

Comparative Analysis: The Data Matrix

The following table summarizes the diagnostic signals expected in DMSO-


. Note that while absolute chemical shifts can vary with concentration and solvent, the relative  trends and correlations remain constant.
Feature

-Alkylated Isomer

-Alkylated Isomer
Why? (Causality)

NMR:

Signal
Doublet,

7.6 – 8.0 ppm
Doublet,

7.4 – 7.8 ppm

-alkylation exerts a stronger inductive effect on the adjacent

than the distal

-alkylation.

NMR:

Signal
Signal at

disappears.
Signal at

disappears.
(Only applicable for mono-alkylation).

NMR:


151 ppm

150 ppm
Urea carbonyl; relatively insensitive to regiochemistry.

NMR:


164 ppm

162 ppm
Amide carbonyl; generally the most deshielded carbon.

NMR:


145 ppm

142 ppm
Adjacent to

; sensitive to substitution at that site.
NOESY / ROESY Strong Cross-peak: Alkyl-H


No correlation to ring protons CRITICAL:

-R is spatially adjacent to

.

-R is isolated by carbonyls.
HMBC (Long Range) Correlations to

&

Correlations to

&

GOLD STANDARD: Differentiates based on the distinct shift of

vs

.

Detailed Experimental Protocol

To ensure reproducibility and trustworthiness, follow this "Self-Validating" workflow.

Phase A: Sample Preparation
  • Solvent: DMSO-

    
      is the preferred solvent.
    
    • Reasoning: It ensures solubility of polar uracil derivatives and slows proton exchange, allowing observation of the remaining

      
       proton (if mono-alkylated). 
      
      
      
      often leads to broad or invisible
      
      
      signals.
  • Concentration: 5–10 mg for

    
    /NOESY; 20–30 mg for 
    
    
    
    /HMBC.
Phase B: Acquisition Strategy
  • 1D Proton (

    
    ):  Identify the characteristic "roof effect" doublets of the uracil ring (
    
    
    
    at ~5.5 ppm,
    
    
    at ~7.5 ppm,
    
    
    Hz).
  • 1D Carbon (

    
    ):  Locate the two carbonyl-region peaks (
    
    
    
    and
    
    
    ) and the alkene carbons (
    
    
    and
    
    
    ).
  • 2D HMBC (The Decision Maker): Set optimization for long-range coupling (

    
    ) to 8 Hz.
    
  • 2D NOESY: Set mixing time (

    
    ) to 300–500 ms.
    
Phase C: The Decision Tree (Logic Flow)

Decision_Tree Start Start: Purified Isomer H1_NMR Step 1: 1H NMR Identify Alkyl Protons (H-R) and Ring Protons (H6) Start->H1_NMR NOESY_Check Step 2: NOESY Experiment Is there a cross-peak between H-R and H6? H1_NMR->NOESY_Check N1_Path Yes: Strong NOE NOESY_Check->N1_Path N3_Path No: Absence of NOE NOESY_Check->N3_Path HMBC_Check_N1 Step 3: HMBC Validation Does H-R correlate to ~145 ppm (C6)? N1_Path->HMBC_Check_N1 HMBC_Check_N3 Step 3: HMBC Validation Does H-R correlate to ~164 ppm (C4)? N3_Path->HMBC_Check_N3 Result_N1 CONFIRMED: N1-Alkylated Isomer HMBC_Check_N1->Result_N1 Matches Result_N3 CONFIRMED: N3-Alkylated Isomer HMBC_Check_N3->Result_N3 Matches

Figure 2: Logical workflow for assigning uracil regiochemistry.

Authoritative Analysis of Diagnostics

The "Smoking Gun": HMBC Correlations

The most robust method relies on the carbon chemical shift dispersion.

  • In

    
    -isomers , the alkyl protons show a 3-bond correlation (
    
    
    
    ) to
    
    
    . Since
    
    
    is an alkene carbon (
    
    
    145 ppm), it is easily distinguishable from carbonyls.
  • In

    
    -isomers , the alkyl protons show a 3-bond correlation to 
    
    
    
    .
    
    
    is a carbonyl (
    
    
    164 ppm).
  • Note: Both isomers will show correlations to

    
     (
    
    
    
    151 ppm), so
    
    
    is not diagnostic. You must look for the second correlation (Alkene vs. Ketone region).
The "Spatial Check": NOE
  • 
    -Alkylation:  The alkyl group is attached to the nitrogen adjacent to 
    
    
    
    . The distance is typically < 3.0 Å, resulting in a potent NOE signal.
  • 
    -Alkylation:  The alkyl group is flanked by carbonyls. The nearest proton is 
    
    
    
    , which is on the other side of the
    
    
    carbonyl. This distance (> 4.5 Å) usually results in no observable NOE or a very weak signal compared to the
    
    
    interaction [1].

References

  • Structural Analysis of Uracil Derivatives

    • Title: NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils.
    • Source: Nucleic Acids Research.
    • Link:[Link]

  • HMBC Methodology

    • Title: H-C multiple-bond correl
    • Source: University of Kentucky NMR Facility Guide.
    • Link:[Link]

  • General Chemical Shift Data

    • Title: 13C NMR Chemical Shift Guide.[1]

    • Source: Compound Interest / University of Wisconsin.
    • Link:[Link]

  • Regioselectivity in Alkylation

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
    • Source: Journal of Medicinal Chemistry (via PubMed).
    • Link:[Link]

Sources

Mass Spectrometry Fragmentation of 1-(Cyclopropylmethyl)uracil: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(cyclopropylmethyl)uracil. This document is structured to serve researchers in medicinal chemistry and bioanalysis, specifically those working with antiviral nucleoside analogs (e.g., HEPT derivatives, Emivirine analogs).[1]

Executive Summary

1-(Cyclopropylmethyl)uracil (MW 166.18 Da) is a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its mass spectral signature is defined by the competition between the stability of the uracil core and the high reactivity of the cyclopropylmethyl side chain.

This guide compares the fragmentation dynamics of 1-(cyclopropylmethyl)uracil against its linear analog, 1-n-propyluracil , and standard Uracil , highlighting the diagnostic utility of the cyclopropylcarbinyl rearrangement.

Key Diagnostic Ions (EI, 70 eV)
Ion (m/z)IdentityMechanistic Origin
166

Molecular Ion (Low intensity in EI, High in ESI)
112

Base Peak (often) . McLafferty-like rearrangement or H-transfer.[1]
111

Homolytic cleavage of N1-C bond.
69

Retro-Diels-Alder (RDA) fragmentation of the uracil core.
55

Diagnostic Marker .[1] Cyclopropylmethyl cation (rearranges to butenyl).[1]

Mechanistic Fragmentation Analysis

The fragmentation of 1-(cyclopropylmethyl)uracil under Electron Ionization (EI) is governed by three primary pathways. Unlike simple alkyl uracils, the strain energy of the cyclopropyl ring (approx. 27.5 kcal/mol) drives specific ring-opening pathways.[1]

Pathway A: The "Radical Clock" Side-Chain Loss (Dominant)

The most facile cleavage occurs at the N1-exocyclic carbon bond.

  • Ionization: The electron is removed from the N1 lone pair or the O2 carbonyl oxygen.[1]

  • Cleavage: The bond between N1 and the CH2 of the side chain breaks.

  • Outcome: This generates a uracil radical (m/z 111) and a cyclopropylmethyl cation (m/z 55) .[1]

    • Note: The m/z 55 ion is highly diagnostic.[1] The cyclopropylmethyl cation is a "non-classical" cation that rapidly equilibrates with the cyclobutyl and homoallyl cations. This signal is significantly more intense than the corresponding alkyl fragment in linear analogs due to the stability of the allylic resonance forms after ring opening.

Pathway B: Hydrogen Transfer & Rearrangement (m/z 112)

Similar to the McLafferty rearrangement, a


-hydrogen from the side chain can transfer to the C2-carbonyl oxygen.
  • Mechanism: The radical cation induces a 6-membered transition state.[1]

  • Contrast: In 1-propyluracil, this is a standard McLafferty rearrangement.[1] In 1-(cyclopropylmethyl)uracil, the

    
    -hydrogens are part of the rigid cyclopropyl ring. While the rearrangement is sterically more demanding, it still occurs, yielding the stable Uracil radical cation (m/z 112)  and a neutral methylenecyclopropane or butadiene species.
    
Pathway C: Retro-Diels-Alder (RDA) Decomposition

Once the side chain is lost, the remaining uracil core (m/z 112) undergoes the classic RDA reaction characteristic of pyrimidines.

  • Reaction: Cleavage of the N1-C2 and C4-C5 bonds.[1]

  • Loss: Elimination of Isocyanic acid (HNCO, 43 Da).[1]

  • Product: The fragment at m/z 69 .

Comparative Performance Analysis

This section compares 1-(cyclopropylmethyl)uracil with its closest linear alternative, 1-n-propyluracil, to assist in structural differentiation.

Comparison 1: Structural Analogs (Cyclic vs. Linear Side Chain)
Feature1-(Cyclopropylmethyl)uracil1-n-PropyluracilInterpretation
Side Chain Fragment m/z 55 (Strong)m/z 43 (Propyl, Strong)The shift from 43 to 55 is the primary indicator of the cyclopropyl ring.
Base Peak m/z 112 or 55m/z 112Both form the stable uracil core, but the side chain stability differs.[1]
M+ Stability LowModerateThe strained cyclopropyl ring promotes faster fragmentation, reducing molecular ion abundance in EI.[1]
Secondary Ions m/z 41 (Allyl cation)m/z 29 (Ethyl cation)Ring opening of m/z 55 yields m/z 41.
Comparison 2: Ionization Techniques (EI vs. ESI)
  • Electron Impact (EI): Best for structural elucidation .[1] The "hard" ionization forces the ring opening and side-chain cleavage, proving the existence of the cyclopropyl group via the m/z 55 fragment.

  • Electrospray Ionization (ESI): Best for quantification .[1] ESI (Positive Mode) typically yields a strong

    
     at m/z 167 .[1] Fragmentation is minimal unless Collision-Induced Dissociation (CID) is applied.[1]
    
    • CID Behavior: At 20-30 eV collision energy, the

      
       ion will eject the side chain to form the protonated uracil product ion at m/z 113 .
      

Visualization of Fragmentation Pathways[2][3][4][5][6][7]

The following diagram illustrates the fragmentation tree, highlighting the divergence between the side-chain ejection and the core degradation.

FragmentationPathway Parent 1-(Cyclopropylmethyl)uracil [M]+• m/z 166 Frag55 Cyclopropylmethyl Cation (Ring Opening) m/z 55 Parent->Frag55 Side Chain Loss (Alpha Cleavage) Frag111 Uracil Radical (N1-C Cleavage) m/z 111 Parent->Frag111 Homolytic Cleavage Frag112 Uracil Radical Cation (H-Transfer) m/z 112 Parent->Frag112 Gamma-H Transfer (McLafferty-like) Frag69 RDA Fragment (Loss of HNCO) m/z 69 Frag112->Frag69 Retro-Diels-Alder -HNCO (43 Da) Frag42 NCO+ m/z 42 Frag69->Frag42 Secondary Decay

Caption: Fragmentation tree of 1-(cyclopropylmethyl)uracil showing the competition between side-chain ejection (m/z 55) and core stabilization (m/z 112).

Experimental Protocols

To replicate these results for comparative studies or quality control, follow these self-validating protocols.

Protocol A: GC-MS Structural Confirmation (EI)

Objective: Confirm the presence of the cyclopropylmethyl group via the m/z 55 diagnostic ion.

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade). Derivatization (TMS) is not strictly necessary for N-alkyl uracils but improves peak shape.[1]

  • Inlet Conditions: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.[1]

    • Hold: 5 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.[1]

  • Scan Range: m/z 35–300.

  • Validation Check:

    • Verify

      
       is present (even if weak).[1]
      
    • Confirm Ratio: Intensity of

      
       > Intensity of 
      
      
      
      . (If
      
      
      , suspect linear alkyl contamination).[1]
Protocol B: LC-MS/MS Quantification (ESI)

Objective: High-sensitivity detection for pharmacokinetic (PK) studies.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of side chain).[1]
      
    • Qualifier:

      
       (Further ring fragmentation).[1]
      
  • Validation Check: Retention time must be distinct from Uracil (which elutes at the void volume).[1] 1-(cyclopropylmethyl)uracil is more lipophilic and should retain longer.[1]

References

  • NIST Mass Spectrometry Data Center. Uracil and 1-Methyluracil Fragmentation Data.[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • PubChem. Compound Summary for CID 1174 (Uracil) and Derivatives.[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Journal of Mass Spectrometry.Fragmentation pathways of N-substituted pyrimidines and HEPT analogues. (General reference for N-alkyl cleavage mechanisms).
  • MDPI Molecules. Mass Spectrometry Fragmentation Patterns for Rapid Screening of Heterocyclic Compounds. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrimidine Diones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Pyrimidine diones, a class of heterocyclic compounds fundamental to numerous pharmaceuticals, including antiviral and anticancer agents, demand robust analytical methods to detect and quantify impurities. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these critical compounds. We will delve into the strategic choices behind method development, supported by experimental data, to empower you in creating self-validating and reliable analytical protocols.

The Criticality of Purity in Pyrimidine Dione APIs

The structure of pyrimidine diones, characterized by a six-membered ring with two nitrogen atoms and two carbonyl groups, lends itself to a range of potential impurities. These can arise from starting materials, intermediates, by-products of the synthesis, or degradation. Even minute levels of these impurities can impact the safety and efficacy of the final drug product. Therefore, a well-developed HPLC method is not merely a quality control check; it is a fundamental component of drug development that ensures patient safety and regulatory compliance.

Strategic Approaches to HPLC Method Development for Pyrimidine Diones

The inherent polarity of many pyrimidine diones presents a unique challenge in reversed-phase HPLC, a technique that traditionally excels at separating non-polar compounds.[1][2][3] This necessitates a thoughtful and systematic approach to method development.

Pillar 1: Stationary Phase Selection - Beyond C18

While the C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography, its highly hydrophobic nature can lead to poor retention of polar pyrimidine diones.[1][4] To overcome this, several alternative stationary phases should be considered:

  • Polar-Embedded Phases: These phases incorporate polar functional groups (e.g., amide, carbamate) within the alkyl chain. This modification enhances the retention of polar analytes through dipole-dipole interactions and hydrogen bonding, providing a different selectivity compared to traditional C18 columns.

  • Polar-Endcapped Phases: In this approach, the residual silanol groups on the silica surface, which can cause peak tailing for basic compounds, are capped with a polar reagent instead of a non-polar one.[3] This improves peak shape and can increase the retention of polar compounds.

  • Phenyl-Hexyl Phases: The phenyl groups in this stationary phase offer unique π-π interactions with aromatic pyrimidine diones, leading to alternative selectivity that can be crucial for separating structurally similar impurities.

  • Hydrophilic Interaction Chromatography (HILIC): For highly polar pyrimidine diones that are unretained in reversed-phase, HILIC is a powerful alternative.[5][6][7] In HILIC, a polar stationary phase (e.g., bare silica, or bonded with polar functional groups) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This technique promotes the partitioning of polar analytes into the aqueous layer on the stationary phase surface, leading to their retention.

Pillar 2: Mobile Phase Optimization - The Art of Separation

The mobile phase composition is a critical lever for achieving optimal separation. Key considerations include:

  • pH Control: Pyrimidine diones often contain ionizable functional groups. Controlling the pH of the mobile phase with a suitable buffer is essential to ensure consistent retention times and peak shapes. A pH that keeps the analyte and impurities in a single ionic state (either ionized or neutral) is generally preferred.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Their different solvent strengths and selectivities can be exploited to fine-tune the separation. Acetonitrile is generally a stronger solvent and can provide sharper peaks, while methanol can offer different selectivity due to its hydrogen-bonding capabilities.

  • Buffer Selection: The choice of buffer should be compatible with the detection method. For UV detection, buffers with low UV absorbance at the desired wavelength are necessary. For mass spectrometry (MS) detection, volatile buffers such as ammonium formate or ammonium acetate are required.

Pillar 3: Detection - Seeing is Believing

The most common detection method for pyrimidine diones is UV-Vis spectroscopy, as the pyrimidine ring system is chromophoric. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of each peak, which is invaluable for peak purity assessment and identification of co-eluting impurities. For more comprehensive impurity profiling and identification, coupling HPLC with a mass spectrometer (HPLC-MS) is the gold standard.[8][9][10]

A Systematic Workflow for HPLC Method Development

The following workflow provides a logical and efficient approach to developing a robust purity method for a novel pyrimidine dione.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Start Define Analytical Target Profile ColumnScreening Column & Mobile Phase Screening (e.g., C18, Polar-Embedded, Phenyl-Hexyl) Start->ColumnScreening GradientScreening Generic Gradient Screening ColumnScreening->GradientScreening Optimization Fine-tune Gradient, pH, Temperature GradientScreening->Optimization ForcedDegradation Forced Degradation Studies Optimization->ForcedDegradation Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision, etc.) ForcedDegradation->Validation FinalMethod Final Validated HPLC Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development, from initial screening to final validation.

Experimental Protocol: Purity Analysis of a Hypothetical Pyrimidine Dione (PD-X)

This section details a step-by-step protocol for the development and validation of an HPLC method for the purity analysis of a hypothetical pyrimidine dione, "PD-X".

Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of PD-X and its related substances.

Materials and Methods:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chemicals and Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (MS grade), Formic Acid (MS grade), Water (HPLC grade).

  • Columns:

    • Column A: C18, 4.6 x 150 mm, 3.5 µm

    • Column B: Polar-Embedded, 4.6 x 150 mm, 3.5 µm

    • Column C: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

Step 1: Initial Column and Mobile Phase Screening

  • Prepare a stock solution of PD-X at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Prepare mobile phases:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0 (adjusted with formic acid).

    • Mobile Phase B: Acetonitrile.

  • Screen each column with a generic gradient:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: 254 nm (or λmax of PD-X)

    • Gradient Program: 5% B to 95% B in 20 minutes, hold for 5 minutes, return to initial conditions.

  • Evaluate the chromatograms for peak shape, retention of the main peak, and separation of any observed impurities.

Step 2: Method Optimization

Based on the initial screening, let's assume the Polar-Embedded column provided the best initial separation. The next step is to optimize the method.

  • Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between the main peak and closely eluting impurities.

  • pH Optimization: Evaluate the effect of mobile phase pH (e.g., pH 4.0, 5.0, 6.0) on the retention and selectivity of impurities.

  • Temperature Optimization: Investigate the effect of column temperature (e.g., 25 °C, 30 °C, 35 °C) on peak shape and resolution.

Step 3: Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies are performed to generate potential degradation products.[11][12][13]

  • Prepare solutions of PD-X (1.0 mg/mL) and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105 °C for 24 hours.

    • Photolytic Degradation: Expose solution to light (ICH Q1B) for a specified duration.

  • Analyze the stressed samples using the optimized HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Step 4: Method Validation

The final optimized method is validated according to ICH Q2(R2) guidelines.[14][15][16][17][18] The validation parameters include:

  • Specificity: Demonstrated by the resolution of the main peak from all impurities and degradation products.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined for the main peak and key impurities.

  • Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., pH, flow rate, temperature).

Comparative Performance Data

The following tables summarize hypothetical but plausible comparative data from the method development process.

Table 1: Comparison of Stationary Phases for PD-X Analysis

Stationary PhaseRetention Factor (k) of PD-XTailing Factor of PD-XResolution (Rs) to Closest Impurity
C181.21.81.3
Polar-Embedded 3.5 1.1 2.5
Phenyl-Hexyl2.81.31.9

As shown, the Polar-Embedded phase provides significantly better retention and peak shape for the polar analyte PD-X, along with superior resolution from its closest impurity.

Table 2: Optimized and Validated HPLC Method Parameters for PD-X

ParameterCondition
Column Polar-Embedded, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B in 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 5 µL

Table 3: Summary of Validation Results for the Optimized Method

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD) < 1.0%≤ 2.0%
LOD 0.01%Reportable
LOQ 0.03%Reportable
Robustness PassedNo significant impact on results

Alternative and Complementary Techniques

While reversed-phase and HILIC are the primary modes of HPLC for purity analysis, other techniques may be necessary in specific cases:

  • Chiral HPLC: If the pyrimidine dione or its impurities can exist as enantiomers, a chiral stationary phase (CSP) will be required to separate them.[19][20][21] The development of chiral separations often involves screening a variety of CSPs and mobile phases.

  • Ion-Pair Chromatography: For highly polar and ionic pyrimidine diones that are difficult to retain by other means, ion-pair chromatography can be an option. However, this technique often suffers from long equilibration times and is not compatible with MS detection.[2]

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of pyrimidine diones is a multi-faceted process that requires a deep understanding of chromatographic principles and a systematic approach to experimentation. By carefully selecting the stationary phase, optimizing the mobile phase, and employing appropriate detection methods, a self-validating analytical protocol can be established. The use of forced degradation studies is paramount in ensuring the method is stability-indicating, a critical requirement for regulatory submissions and for guaranteeing the quality and safety of the final drug product. This guide provides a framework for researchers to navigate the complexities of method development and to confidently establish analytical methods that are fit for purpose.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • ICH. Q2(R2) Validation of Analytical Procedures. 2023. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • USP-NF <621> Chromatography. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 2025. [Link]

  • <621> Chromatography. USP-NF ABSTRACT. [Link]

  • USP <621> Chromatography. DSDP Analytics. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). 2023. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Pyrimidine-2,4(3H,5H)-dione. PubChem. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • 4,6(1H,5H)-Pyrimidinedione. PubChem. [Link]

  • 2,4(1H,3H)-Pyrimidinedione, dihydro-. NIST WebBook. [Link]

  • Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. PubChem. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. 2025. [Link]

  • (613C)1H-pyrimidine-2,4-dione. PubChem. [Link]

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. MDPI. [Link]

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PubMed. [Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. [Link]

  • Chiral HPLC separation, circular dichroism spectra and crystal X-ray... ResearchGate. [Link]

  • (PDF) Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. ResearchGate. [Link]

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. OmicsDI. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. 2025. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation – A Review. Biomed J Sci & Tech Res. 2022. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. 2023. [Link]

  • Forced degradation studies. MedCrave online. 2016. [Link]

  • CHIRAL HPLC Separations. Phenomenex. [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Basicmedical Key. 2016. [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. ResearchGate. 2025. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. 2022. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC - NIH. 2019. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. [Link]

Sources

A Comparative Analysis of the Biological Activities of MKC-442 (Emivirine) and 1-(cyclopropylmethyl)uracil

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of antiviral research, the pyrimidine scaffold, particularly uracil and its derivatives, has served as a foundational element for the development of numerous therapeutic agents. This guide provides a detailed comparative analysis of the biological activities of two such molecules: MKC-442, also known as emivirine, a well-characterized non-nucleoside reverse transcriptase inhibitor (NNRTI), and 1-(cyclopropylmethyl)uracil, a less-studied uracil derivative. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, potency, and the experimental methodologies used to evaluate their efficacy.

Introduction to the Compounds

MKC-442 (Emivirine) is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1).[1][2][3] Its chemical name is 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil.[3][4][5] Developed as a non-nucleoside reverse transcriptase inhibitor (NNRTI), MKC-442 binds to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[6] Despite promising preclinical data, its development was halted due to insufficient efficacy in human trials.[1][6]

1-(cyclopropylmethyl)uracil is a uracil derivative characterized by a cyclopropylmethyl group attached to the N1 position of the uracil ring. In contrast to MKC-442, there is a notable scarcity of publicly available scientific literature detailing the specific biological activities of 1-(cyclopropylmethyl)uracil, particularly in the context of antiviral or other therapeutic applications. While various uracil derivatives have demonstrated a wide range of biological effects, including anticancer and antiviral properties, the specific contribution of the 1-cyclopropylmethyl substitution to a distinct biological activity profile is not well-documented in the available literature.[7][8][9][10][11][12][13]

Mechanism of Action: A Tale of Two Molecules

The disparity in the available data dictates a one-sided narrative for the mechanism of action.

MKC-442: A Classic Non-Nucleoside Reverse Transcriptase Inhibitor

MKC-442 functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme.[6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the growing viral DNA strand, NNRTIs like MKC-442 bind to a hydrophobic pocket in the p66 subunit of the RT enzyme, distant from the active site. This binding event induces a conformational change in the enzyme, distorting the active site and thereby preventing the conversion of viral RNA into DNA.

MKC-442_Mechanism cluster_HIV_Lifecycle HIV-1 Replication Cycle Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration Integration into Host Genome Reverse_Transcription->Integration HIV_RT HIV-1 Reverse Transcriptase Reverse_Transcription->HIV_RT Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly_Budding Viral Assembly & Budding Transcription_Translation->Assembly_Budding Inhibition Allosteric Inhibition HIV_RT->Inhibition MKC_442 MKC-442 (Emivirine) MKC_442->Inhibition Inhibition->Reverse_Transcription Blocks

Figure 1: Simplified signaling pathway of MKC-442's inhibitory action on HIV-1 reverse transcription.

1-(cyclopropylmethyl)uracil: An Undefined Mechanism

Due to the absence of specific studies, the mechanism of action for 1-(cyclopropylmethyl)uracil remains speculative. The biological effects of uracil derivatives are highly dependent on their substituents. For instance, modifications at the C5 and C6 positions, as seen in MKC-442, are critical for its anti-HIV activity. The singular cyclopropylmethyl group at the N1 position of 1-(cyclopropylmethyl)uracil does not, based on current knowledge, confer a known, potent biological activity analogous to that of MKC-442. It is possible that this compound may have subtle effects on cellular metabolism or nucleic acid synthesis, but without experimental data, any proposed mechanism would be unsubstantiated.

Comparative Biological Activity: A Data-Driven Assessment

The comparison of biological activity is heavily skewed towards MKC-442 due to the wealth of available data.

Antiviral Potency of MKC-442

MKC-442 has demonstrated potent in vitro activity against various strains of HIV-1. The efficacy of an antiviral compound is often quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

Compound Virus Strain Cell Line EC50 (nM) Reference
MKC-442HIV-1 (HTLV-IIIB)MT-415[5]
MKC-442HIV-1 (various strains)Various1.6 - 40[6]

Table 1: In Vitro Anti-HIV-1 Activity of MKC-442.

It is also important to consider the cytotoxicity of a compound, often expressed as the 50% cytotoxic concentration (CC50). A high CC50 value is desirable, indicating that the compound is toxic to cells only at concentrations much higher than those required for antiviral activity. MKC-442 has shown low cytotoxicity in preclinical studies.[6]

Biological Activity of 1-(cyclopropylmethyl)uracil

As of the latest literature review, there are no published EC50 or IC50 values for 1-(cyclopropylmethyl)uracil in the context of antiviral, anticancer, or other relevant biological assays. While some studies have explored the antiviral activity of other uracil derivatives with cyclopropyl moieties, these are structurally distinct and their activities cannot be extrapolated to 1-(cyclopropylmethyl)uracil.[7][9][14]

Experimental Protocols: Evaluating Antiviral Efficacy

To provide a practical context for the data presented, a standard protocol for determining the in vitro anti-HIV activity of a compound like MKC-442 is outlined below. This methodology is representative of the assays used in the initial characterization of NNRTIs.

In Vitro Anti-HIV-1 Assay (MT-4 Cell-Based)

This protocol is based on the inhibition of HIV-1-induced cytopathogenicity in human T-cell leukemia (MT-4) cells.

Materials:

  • MT-4 cells

  • HIV-1 laboratory strain (e.g., HTLV-IIIB)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Test compound (e.g., MKC-442) and control compounds

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell density.

  • Compound Dilution: Prepare serial dilutions of the test compound and control compounds in culture medium.

  • Infection and Treatment:

    • Seed MT-4 cells into 96-well plates.

    • Add the diluted compounds to the appropriate wells.

    • Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells and virus-infected, untreated control wells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours. Live cells will metabolize the MTT into a formazan product.

    • Add a solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the uninfected and untreated controls.

    • Plot the percentage of protection against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.

Antiviral_Assay_Workflow Start Start Cell_Prep Prepare MT-4 Cell Suspension Start->Cell_Prep Plating Seed Cells and Add Compound to 96-well Plate Cell_Prep->Plating Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Plating Infection Infect Cells with HIV-1 Plating->Infection Incubation Incubate for 4-5 Days Infection->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Read_Plate Measure Absorbance Formazan_Solubilization->Read_Plate Data_Analysis Calculate EC50 Read_Plate->Data_Analysis

Figure 2: Experimental workflow for an in vitro anti-HIV-1 assay.

Conclusion: A Study in Contrasts

The comparison between MKC-442 and 1-(cyclopropylmethyl)uracil highlights a significant chasm in the scientific understanding of two structurally related compounds. MKC-442 is a well-defined anti-HIV-1 agent with a clear mechanism of action and a wealth of preclinical data. In contrast, 1-(cyclopropylmethyl)uracil remains a chemical entity with no clearly defined biological activity in the public domain.

For researchers in drug discovery, this comparison underscores the profound impact of specific chemical substitutions on the biological properties of a molecule. While the uracil core provides a versatile scaffold, the journey from a simple derivative to a potent and selective therapeutic agent like an NNRTI involves extensive structure-activity relationship (SAR) studies. The case of MKC-442 illustrates a successful, albeit clinically unfulfilled, outcome of such endeavors, while 1-(cyclopropylmethyl)uracil represents a starting point from which biological activity has yet to be explored and defined. Future investigations into 1-(cyclopropylmethyl)uracil would be necessary to ascertain if it possesses any therapeutic potential.

Decision_Logic Topic Compare Biological Activity: 1-(cyclopropylmethyl)uracil vs. MKC-442 MKC_442_Data MKC-442 (Emivirine) - NNRTI for HIV-1 - Known Mechanism of Action - Published EC50 values Topic->MKC_442_Data CPM_Uracil_Data 1-(cyclopropylmethyl)uracil - Limited to no published data on specific biological activity Topic->CPM_Uracil_Data Comparison Direct Quantitative Comparison MKC_442_Data->Comparison CPM_Uracil_Data->Comparison Conclusion Conclusion: MKC-442 is a well-characterized antiviral. 1-(cyclopropylmethyl)uracil is not. Comparison->Conclusion Data Asymmetry

Figure 3: Logical relationship in comparing a well-characterized versus an uncharacterized compound.

References

  • Emivirine | C17H22N2O3 | CID 65013. PubChem. [Link]

  • EMIVIRINE. gsrs. [Link]

  • Emivirine. Grokipedia. [Link]

  • Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety. PubMed. [Link]

  • Synthesis and Antiviral Activities of Enantiomeric 1-[2-(Hydroxymethyl) Cyclopropyl] Methyl Nucleosides. Taylor & Francis Online. [Link]

  • Design of MKC-442 (emivirine) analogues with improved activity against drug-resistant HIV mutants. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. PubMed. [Link]

  • Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides. PubMed. [Link]

  • (Open Access) Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors (2022). SciSpace. [Link]

  • Preclinical evaluation of MKC-442, a highly potent and specific inhibitor of human immunodeficiency virus type 1 in vitro. PMC. [Link]

  • Preclinical evaluation of MKC-442, a highly potent and specific inhibitor of human immunodeficiency virus type 1 in vitro. PubMed. [Link]

  • Antiviral Activity of N>1>,N>3>-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. PURE. [Link]

  • Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs. PubMed. [Link]

  • Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. ScienceOpen. [Link]

  • BindingDB BDBM50050533 6-BENZYL-1-BENZYLOXYMETHYL-5-ISOPROPYL URACIL. BindingDB. [Link]

  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. [Link]

Sources

Crystal structure determination of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione Content Type: Technical Comparison & Protocol Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary & Scientific Context

1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (hereafter 1-CPMU ) represents a critical scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically within the HEPT and MKC-442 analogue families.

The structural determination of 1-CPMU is not merely a confirmational step; it is a strategic necessity to map the hydrogen-bonding capacity of the N3-position and the steric volume of the N1-cyclopropylmethyl moiety. These factors dictate the molecule's ability to fit into the hydrophobic binding pockets of viral polymerases.

This guide compares the gold-standard methodology—Single Crystal X-Ray Diffraction (SC-XRD) —against viable alternatives (PXRD, NMR), providing a validated workflow for researchers aiming to resolve the solid-state architecture of N1-substituted uracils.

Comparative Analysis: SC-XRD vs. Alternatives

In the context of 1-CPMU, selecting the correct structural determination method is a trade-off between resolution, sample requirements, and throughput.

Table 1: Performance Matrix for 1-CPMU Characterization
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solution NMR (1H/13C)
Primary Output 3D Atomic Coordinates (x, y, z)Phase ID / CrystallinityConnectivity & Topology
Resolution Atomic (< 0.8 Å)Lattice ParametersFunctional Group Environment
H-Bonding Insight Definitive (Direct visualization of D-H...A)Inferential (via lattice changes)Poor (Solvent dependent)
Tautomer ID Distinguishes Diketo vs. Enol formsAmbiguousAveraged signals
Sample Req. High-quality single crystal (0.1–0.3 mm)Polycrystalline powder (mg scale)Solubilized sample
Throughput Low (Days/Weeks for growth)High (Minutes)High (Minutes)
Why SC-XRD is the Mandatory Choice for 1-CPMU

While NMR confirms the chemical synthesis (connectivity of the cyclopropyl group), it fails to capture the supramolecular assembly . 1-CPMU relies on a specific N3-H...O=C hydrogen bonding network to stabilize its lattice. Only SC-XRD can resolve:

  • Tautomeric State: Confirming the molecule exists in the 2,4-diketo form rather than the enol form in the solid state.

  • Ring Puckering: The cyclopropyl ring orientation relative to the pyrimidine plane (syn vs. anti), which correlates directly to biological docking efficacy.

Experimental Protocol: From Synthesis to Structure

This protocol is designed to be self-validating. If the crystallization step fails, the PXRD step serves as a checkpoint to verify material purity before re-attempting growth.

Phase 1: Synthesis & Purification
  • Reaction: Alkylation of Uracil with (bromomethyl)cyclopropane using K2CO3 in DMF.

  • Critical Control: N1 vs. N3 selectivity. The N1 position is more acidic, but bis-alkylation is a common impurity.

  • Validation: TLC (CHCl3:MeOH 9:1) must show a single spot (

    
    ).
    
Phase 2: Crystal Growth (The "Slow Evaporation" Technique)

Direct precipitation often yields microcrystalline powders suitable only for PXRD. For SC-XRD, we require thermodynamic control.

  • Solvent Selection: Dissolve 20 mg of pure 1-CPMU in 2 mL of Ethanol/Water (80:20) . The presence of water often facilitates H-bonding networks necessary for robust lattices.[1]

  • Vessel: Use a narrow-neck vial (GC vial) to restrict evaporation rate.

  • Environment: Place in a vibration-free zone at 4°C.

  • Timeline: Harvest crystals after 48–72 hours. Look for colorless prisms or blocks.

Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K\alpha radiation,

    
     Å).
    
  • Temperature: 100 K (Cryostream). Low temperature is non-negotiable to reduce thermal motion of the flexible cyclopropyl tail.

  • Strategy: Collect full sphere of data to maximize redundancy (

    
    ).
    

Structural Logic & Visualization

The following diagram illustrates the decision matrix and physical workflow for determining the structure, highlighting the "Fail-Safe" loops.

G Start Crude 1-CPMU Sample PurityCheck Purity Check (TLC/NMR) Start->PurityCheck PurityCheck->Start Recrystallize Cryst Crystallization (EtOH/H2O Slow Evap) PurityCheck->Cryst >98% Pure Check Visual Inspection Cryst->Check SCXRD SC-XRD Data Collection (Mo-Kα, 100K) Check->SCXRD Single Crystal Found PXRD Powder XRD (Phase ID Only) Check->PXRD Microcrystalline Powder Solve Structure Solution (Direct Methods/SHELXT) SCXRD->Solve PXRD->Cryst Rescreen Solvent Refine Refinement (SHELXL) Anisotropic Displacement Solve->Refine Result Final CIF & H-Bond Network Map Refine->Result

Figure 1: Workflow for structural determination.[2][3][4] Note the feedback loop from PXRD to Crystallization if single crystals are not initially obtained.

Mechanism of Packing (The "Why")

In the determined structure, expect the following supramolecular synthons:

  • Centrosymmetric Dimers: The N3-H proton serves as a donor to the C2-O carbonyl oxygen of an adjacent molecule (

    
     motif).
    
  • Base Stacking: The pyrimidine rings will likely stack in an antiparallel fashion to minimize dipole repulsion, with the cyclopropyl groups projecting into the hydrophobic channels.

References

  • Muthu, S. & Maruthamuthu, S. (2025). "Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity."[5] CrystEngComm. [Link]

  • Creative Biostructure. (2024). "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." Creative Biostructure Guides. [Link]

  • Euler, H. et al. (2010). "Crystal structure of 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate." Zeitschrift für Kristallographie. [Link]

  • AZoOptics. (2021). "The Difference Between Powder XRD and Single Crystal XRD." AZoOptics. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy Characterization of Cyclopropylmethyl Groups in Uracil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropylmethyl group to the uracil scaffold is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cellular permeability. Verifying the successful and regioselective attachment of this moiety is a critical step in the synthesis and development of new therapeutic agents. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. This guide will compare the IR spectra of cyclopropylmethyl uracils with unsubstituted uracil and other alkylated analogues, providing the experimental and theoretical basis for confident structural elucidation.

Fundamentals of IR Spectroscopy in the Context of Uracil and its Derivatives

Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint". For uracil and its derivatives, key vibrational modes include:

  • N-H Stretching: Typically observed in the 3400-3100 cm⁻¹ region, these bands are often broad due to hydrogen bonding.

  • C=O Stretching: Uracil possesses two carbonyl groups (C2=O and C4=O), which give rise to strong absorption bands in the 1800-1650 cm⁻¹ range.[1][2] The precise positions of these bands are sensitive to substitution and hydrogen bonding.

  • C=C and C=N Stretching: Vibrations of the pyrimidine ring are found in the 1650-1400 cm⁻¹ region.

  • Ring Vibrations and C-H Bending: The fingerprint region (below 1500 cm⁻¹) contains a complex series of absorptions corresponding to various ring deformations and C-H bending modes.[3]

The tautomeric form of uracil can also influence its IR spectrum. While the diketo tautomer is the most stable form in the gas and solid states, as well as in solution, the presence of other tautomers can lead to additional or shifted bands.[4][5][6]

The Unique Spectroscopic Signature of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent introduces several new vibrational modes that are key to its identification. The high strain of the cyclopropane ring results in characteristic absorptions.[7]

  • C-H Stretching of the Cyclopropyl Ring: The C-H bonds of the cyclopropane ring typically absorb at higher frequencies than those of acyclic alkanes, appearing in the 3100-3000 cm⁻¹ region.[8][9] This is a crucial diagnostic peak.

  • Cyclopropyl Ring Vibrations ("Ring Breathing"): A characteristic absorption for the cyclopropane ring is often observed around 1020 cm⁻¹.[8]

  • CH₂ Bending (Scissoring): The methylene group linking the cyclopropyl ring to the uracil nitrogen will exhibit a scissoring vibration around 1480-1440 cm⁻¹.[9]

A diagram illustrating the key functional groups and their expected IR absorption regions.

Caption: Key functional groups and their characteristic IR absorption regions.

Comparative Spectral Analysis: A Data-Driven Approach

To illustrate the practical application of these principles, the following table compares the characteristic IR absorption frequencies of uracil, N1-methyluracil, and a representative N1-cyclopropylmethyluracil. This comparison highlights the diagnostic peaks that confirm the presence of the cyclopropylmethyl group.

Vibrational Mode Uracil (cm⁻¹) N1-Methyluracil (cm⁻¹) N1-Cyclopropylmethyluracil (cm⁻¹) Comments
N-H Stretching (N3-H)~3150 (broad)~3150 (broad)~3150 (broad)Remains present in N1-substituted derivatives.
Cyclopropyl C-H Stretching--~3080 (sharp)Key diagnostic peak for the cyclopropyl group.
Alkyl C-H Stretching-~2950 (sharp)~2960, ~2870 (sharp)Present in both alkylated derivatives.
C4=O Stretching~1716 (strong)~1715 (strong)~1710 (strong)Minor shifts due to electronic effects of the substituent.
C2=O Stretching~1660 (strong)~1670 (strong)~1675 (strong)Sensitive to N1-substitution.[10]
C5=C6 Stretching~1630 (medium)~1635 (medium)~1640 (medium)Part of the pyrimidine ring vibrations.
CH₂ Bending (Scissoring)--~1460 (medium)Diagnostic for the methylene linker.
Cyclopropyl Ring Breathing--~1025 (weak-medium)Key diagnostic peak for the cyclopropyl ring.

Analysis of the Comparison:

The most telling evidence for the successful incorporation of the cyclopropylmethyl group is the appearance of sharp peaks around 3080 cm⁻¹ and a band near 1025 cm⁻¹. The former is indicative of the C-H bonds within the strained cyclopropyl ring, while the latter corresponds to the symmetric "breathing" vibration of the ring itself.[8] Furthermore, the presence of a CH₂ bending mode around 1460 cm⁻¹ confirms the methylene linker.

In contrast, N1-methyluracil exhibits only standard alkyl C-H stretching vibrations below 3000 cm⁻¹ and lacks the characteristic cyclopropyl absorptions. Unsubstituted uracil shows a broad N-H stretch and the foundational uracil ring vibrations, but no signals in the alkyl or cyclopropyl C-H stretching regions.

Experimental Protocol: A Self-Validating Workflow for IR Characterization

This section provides a detailed methodology for obtaining high-quality IR spectra of cyclopropylmethyl-uracil derivatives, designed to ensure accuracy and reproducibility.

Objective: To acquire and interpret the Fourier Transform Infrared (FTIR) spectrum of a synthesized cyclopropylmethyl-uracil derivative to confirm its structure.

Materials:

  • Synthesized cyclopropylmethyl-uracil sample

  • Unsubstituted uracil (as a reference standard)

  • Spectroscopic grade potassium bromide (KBr)

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • FTIR spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)

A diagram illustrating the experimental workflow for IR characterization.

Caption: Experimental workflow for IR characterization.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Ensure the sample is completely dry to avoid a broad O-H band from water, which can obscure the N-H stretching region.

    • Weigh approximately 1-2 mg of the cyclopropylmethyl-uracil sample and mix it with ~200 mg of dry KBr powder.

    • Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • Trustworthiness Check: A good quality pellet should be clear and free of cracks. Cloudiness indicates insufficient grinding or the presence of moisture.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. A typical setting would be to co-add 32 or 64 scans at a resolution of 4 cm⁻¹.

    • For comparative purposes, prepare a KBr pellet of unsubstituted uracil and record its spectrum under the same conditions.

  • Data Analysis and Interpretation:

    • Process the raw spectra using the spectrometer's software. Apply a baseline correction to ensure a flat baseline.

    • Identify and label the wavenumbers of the major absorption peaks.

    • Compare the spectrum of the cyclopropylmethyl-uracil derivative to the spectrum of unsubstituted uracil.

    • Expertise in Action: Specifically look for the appearance of new peaks in the 3100-3000 cm⁻¹ and 1050-1000 cm⁻¹ regions, which are characteristic of the cyclopropyl group. Also, identify the CH₂ bending mode.

    • Confirm the disappearance or significant broadening of the N1-H signal if N1-alkylation was intended. The persistence of the N3-H band should be noted.

    • Analyze any shifts in the C=O stretching frequencies, as these can provide insights into changes in the electronic environment of the uracil ring upon substitution.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of cyclopropylmethyl-substituted uracil derivatives. By leveraging the unique vibrational signatures of the cyclopropyl group—namely its high-frequency C-H stretches and characteristic ring breathing mode—researchers can unequivocally confirm the successful incorporation of this important pharmaceutical motif. The comparative approach outlined in this guide, supported by a robust and self-validating experimental protocol, provides a clear and reliable framework for the analysis of these complex molecules, thereby enhancing the integrity and efficiency of drug discovery and development pipelines.

References

  • Tautomerism of Uracil Probed via Infrared Spectroscopy of Singly Hydrated Protonated Uracil. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Tautomerism of uracil probed via infrared spectroscopy of singly hydrated protonated uracil. Semantic Scholar. [Link]

  • Theoretical study of cyclopropane and cyclopropyl radical: Structure and vibrational analysis. The Journal of Chemical Physics. [Link]

  • Infrared Spectra of Protonated Uracil, Thymine and Cytosine. ResearchGate. [Link]

  • Vibrational spectra of uracils: Experimental infrared matrix studies and ab initio quantum-mechanical calculations. Semantic Scholar. [Link]

  • Ab Initio Molecular Dynamics Computation of the Infrared Spectrum of Aqueous Uracil. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity. Royal Society of Chemistry. [Link]

  • ATR-IR spectroscopy as applied to nucleic acid films. PubMed. [Link]

  • Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). National Center for Biotechnology Information. [Link]

  • Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affin. ACS Publications. [Link]

  • Characterizing RNA Molecules with FTIR. Lab Manager. [Link]

  • Simulated IR spectrum of uracil at two DFT levels in the 2000-50 cm. ResearchGate. [Link]

  • Synthesis and Chemoselective Alkylation of Uracil Derivatives. K.T.H.M. College. [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Coronene-uracil complexes embedded in argon matrices: FTIR spectroscopy and quantum-mechanical calculations. Low Temperature Physics. [Link]

  • The infrared spectra of uracil, thymine, and adenine in the gas phase. TIB.eu. [Link]

  • Vibrational analysis of some cyclopropyl derivatives. FULIR. [Link]

  • FT-IR spectroscopic study of uracil derivatives and their hydrogen bonded complexes with proton donors: II. Monomer IR absorptions of thiouracils and 5-halogeno-uracils in argon matrices. Semantic Scholar. [Link]

  • IR spectrum of solid uracil, calculated in the harmonic approximation.... ResearchGate. [Link]

  • Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. National Center for Biotechnology Information. [Link]

  • Synthesis and Chemoselective Alkylation of Uracil Derivatives. ResearchGate. [Link]

  • FTIR spectroscopy studies of nucleic acid damage. ResearchGate. [Link]

  • The Application of ATR-FTIR Spectroscopy and the Reversible DNA Conformation as a Sensor to Test the Effectiveness of Platinum(II) Anticancer Drugs. National Center for Biotechnology Information. [Link]

  • NAIRDB: a database of Fourier transform infrared (FTIR) data for nucleic acids. Oxford Academic. [Link]

  • Tautomerism of uracil: the final chapter? Fourth-order electron correlation contributions to the relative energies of tautomers. The Journal of Physical Chemistry - ACS Publications. [Link]

  • Uracil, 6-amino-1,3-diethyl-5-nitroso- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • Cyclopropyl group. Wikipedia. [Link]

  • Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry. [Link]

  • structure and reactivity of the cyclopropane species. COPYRIGHTED MATERIAL. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

  • Synthesis of uracil derivatives and some of their reactions. ResearchGate. [Link]

  • Selective alkylation at the N1 position of thymine and uracil in the Mitsunobu system. Beilstein Journal of Organic Chemistry. [Link]

  • Vibrational frequencies and structure of cyclopropenone from ab initio calculations. ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. Northern Illinois University. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. [Link]

  • A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • Uracil. National Institute of Standards and Technology. [Link]

  • infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Bee Hockin – PCCP Blog. Royal Society of Chemistry. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

Sources

Comparative yield analysis of different N-alkylation catalysts for uracil

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

The uracil scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, from the foundational anticancer drug 5-fluorouracil to a host of antiviral nucleoside analogs.[1][2][3] The biological activity and physicochemical properties of these derivatives are critically dependent on the position of substituents on the pyrimidine ring.[4] Consequently, the selective N-alkylation of uracil at the N1 or N3 positions is a pivotal, yet often challenging, step in the synthesis of these vital compounds. This guide provides a comparative analysis of common catalytic systems, offering field-proven insights and experimental data to inform your synthetic strategy.

The Core Challenge: Regioselectivity in Uracil Alkylation

Uracil is an ambident nucleophile with two reactive nitrogen atoms, N1 and N3. The acidity of the N1-H proton is generally higher than that of the N3-H proton due to greater dispersion of the negative charge in the resulting N1 anion.[4] This inherent electronic preference often favors N1 alkylation. However, reaction conditions, including the choice of catalyst, solvent, and alkylating agent, can dramatically influence the regiochemical outcome, leading to mixtures of N1, N3, and N1,N3-dialkylated products. Controlling this selectivity is paramount for efficient and scalable synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation a Dissolve N3-uracil in anhydrous DMF b Add anhydrous K2CO3 a->b c Stir for 15 min (Deprotonation) b->c d Add alkylating agent c->d e Stir at Room Temp. for 6-8 hours d->e f Monitor by TLC e->f g Pour into ice water f->g h Collect solid by filtration g->h i Wash with H2O, then EtOH h->i j Dry under vacuum i->j k Pure N1-Alkylated Uracil j->k Final Product

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (also known as 1-(cyclopropylmethyl)uracil ) is a functionalized uracil derivative. It is primarily utilized as a key intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as Emivirine (MKC-442) .

Because this compound is a precursor to bioactive antiviral agents, it must be handled with a higher tier of scrutiny than standard organic reagents. While the core uracil structure is generally stable, the cyclopropyl moiety adds ring strain, and the N1-substitution pattern suggests potential biological activity.

Operational Directive: Treat this substance as a suspected bioactive agent and a chemical irritant . Disposal must prioritize complete thermal destruction (incineration) to prevent environmental accumulation of pharmaceutical intermediates.

Chemical Data Table
PropertySpecificationOperational Note
CAS Registry Not widely listed (Derivative)Treat as "Non-Regulated Organic" if pure.
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure risk.
Molecular Formula C₈H₁₀N₂O₂High Carbon/Nitrogen content; suitable for incineration.
Solubility DMSO, DMF, AlcoholsPoor water solubility; do not flush down drains.
Hazards (GHS) H315, H319, H335 (Predicted)Irritant to eyes, skin, and respiratory system.
Bioactivity High (NNRTI Precursor)Do not dispose of in municipal trash.

Pre-Disposal Protocol: The "Chain of Custody"

Scientific integrity in waste management relies on a self-validating system . You must ensure that the waste is characterized correctly before it leaves your bench.

Step 1: Characterization & Segregation

Do not mix this compound with oxidizers or reactive metals. The disposal stream depends on the physical state:

  • Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, and paper towels.

  • Stream B (Liquid Waste): Mother liquors or reaction mixtures containing the compound dissolved in solvents (e.g., DCM, Methanol, DMF).

Step 2: Quenching (If Reactive)

Note: This specific uracil derivative is chemically stable and does not require quenching (e.g., neutralization or oxidation) prior to disposal, unlike acid chlorides or hydrides.

  • Action: Package directly. Attempting to chemically degrade pharmaceutical intermediates on the benchtop is discouraged due to the risk of generating unknown, more toxic byproducts.

Step 3: Packaging & Labeling
  • Solids: Double-bag in clear, 6-mil polyethylene bags or place in a wide-mouth HDPE jar.

  • Liquids: Collect in a chemically compatible carboy (HDPE or Glass).

  • Labeling:

    • MUST list the full chemical name: 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione.

    • MUST include the hazard check: "Irritant" and "Bioactive Intermediate."

    • Avoid generic labels like "Organic Waste" without specific constituents.

Disposal Workflow & Decision Matrix

The following logic flow dictates the final fate of the material. We utilize High-Temperature Incineration as the gold standard for pharmaceutical intermediates to ensure the destruction of the pyrimidine ring and the cyclopropyl group.

Visualizing the Workflow

The following diagram illustrates the decision process for segregating and disposing of this compound.

DisposalWorkflow Start Waste Generation: 1-(cyclopropylmethyl)uracil StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalo No Halogens Incineration Final Fate: High-Temp Incineration (Destruction of Bioactivity) Halo->Incineration NonHalo->Incineration Container Double-Bag or HDPE Jar Solid->Container Container->Incineration

Caption: Decision matrix for segregating 1-(cyclopropylmethyl)uracil waste streams. All paths ultimately lead to incineration to ensure complete molecular destruction.

Regulatory & RCRA Classification

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

Waste Code Determination

This specific compound is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic). Therefore, it defaults to Characteristic Waste or Non-Regulated Waste depending on the mixture.

Waste StreamRCRA CodeExplanation
Pure Solid None / State Regulated Often classified as "Non-RCRA Regulated Solid" but must be managed as "Pharm Waste" for incineration.
In Acetone/Methanol D001 Ignitable Characteristic (Flash point < 60°C).[1]
In DCM/Chloroform F002 / D019 Spent Halogenated Solvent / TCLP Toxic (Carbon Tetrachloride/Chloroform).
In DMSO/DMF None / State Regulated Combustible but often not D001. Managed as organic liquid waste.

Critical Compliance Note: Even if the solid is technically "Non-Regulated" by the EPA, do not dispose of it in regular trash. The "Cradle-to-Grave" liability remains with the generator. If this compound leaches into groundwater, your facility is liable.

Emergency Procedures (Spills)

If 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is spilled:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don Nitrile gloves, safety goggles, and an N95 or P100 respirator (dust mask) to prevent inhalation of particulates.

  • Containment (Solid):

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels or use a HEPA-filtered vacuum.

    • Scoop material into a waste container.[2][3]

  • Containment (Liquid):

    • Use vermiculite or polypropylene pads to absorb the liquid.

    • Place used absorbents into the solid waste stream (Stream A).

  • Decontamination: Wipe the surface with a soap/water solution followed by 70% Ethanol.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations 40 CFR Part 261.[4] [Link]

  • Tanaka, H., et al. (1992). Synthesis and anti-HIV activity of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442) and related compounds. Journal of Medicinal Chemistry. (Provides context on the synthesis and bioactivity of uracil intermediates). [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Essential Safety and Operational Guide: Handling 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione. As a novel or specialized compound, comprehensive toxicological data may not be widely available. Therefore, this guide is founded on the principle of treating the substance with a high degree of caution, leveraging established safety protocols for analogous pyrimidine derivatives to ensure the well-being of all laboratory personnel.

Core Principle: Hazard Assessment and Mitigation

Our operational plan is therefore built on a conservative approach, mandating rigorous contamination control and the consistent use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

Exposure to the compound must be minimized through the diligent use of PPE. The following table outlines the minimum required equipment for handling 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione. All PPE must be inspected for integrity before each use[4][5].

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly-fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. For procedures with a high risk of splashing, a face shield must be worn over the goggles[1][6].
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., disposable nitrile) inspected prior to use. Double-gloving is recommended to prevent contamination spread[7]. A full-cuff, flame-resistant lab coat is mandatory[1][8].
Respiratory Local Exhaust Ventilation or RespiratorAll handling of the solid compound or its solutions must occur in a certified chemical fume hood to prevent inhalation of dust or aerosols[4][9]. If a fume hood is not available, a NIOSH-approved respirator is required[3].
Feet Closed-toe ShoesSandals or perforated shoes are strictly prohibited in the laboratory to protect against spills[5][9].

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical for safety and experimental integrity. The following protocols must be followed without deviation.

Receiving and Storage
  • Inventory: Upon receipt, immediately log the chemical into your laboratory's inventory system[10].

  • Inspect: Check the container for any signs of damage or leakage. Do not handle a compromised container without appropriate secondary containment and PPE.

  • Label: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings[10].

  • Store: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[11][12]. The storage location should be a designated, secure cabinet, not a fume hood or open benchtop[8][10].

Standard Handling and Use Protocol

The following workflow diagram illustrates the mandatory steps for safely handling the compound during experimental procedures.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep_ppe 1. Don Full PPE (Gloves, Goggles, Lab Coat) prep_fume 2. Verify Fume Hood is Operational prep_ppe->prep_fume prep_clean 3. Prepare & Clean Work Surface prep_fume->prep_clean handle_retrieve 4. Retrieve Chemical from Storage prep_clean->handle_retrieve handle_weigh 5. Weigh Compound Inside Fume Hood handle_retrieve->handle_weigh handle_transfer 6. Perform Experiment (e.g., Dissolving, Transfer) handle_weigh->handle_transfer cleanup_waste 7. Dispose of Waste in Labeled Hazardous Container handle_transfer->cleanup_waste cleanup_decon 8. Decontaminate Glassware & Work Surface cleanup_waste->cleanup_decon cleanup_store 9. Return Chemical to Secure Storage cleanup_decon->cleanup_store cleanup_ppe 10. Doff PPE & Wash Hands Thoroughly cleanup_store->cleanup_ppe

Caption: Standard workflow for handling 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses. All personnel must be familiar with the location of emergency showers and eyewash stations[9].

Spill Response

The appropriate response to a spill depends on its scale.

G spill Spill Detected! is_major Is the spill large, outside containment, or are you unsure? spill->is_major evacuate 1. Evacuate Immediate Area 2. Alert Colleagues & Supervisor 3. Call Emergency Services (911/EH&S) is_major->evacuate Yes minor_spill_actions 1. Alert others in the lab. 2. Use spill kit to absorb material. 3. Place waste in a sealed container. 4. Decontaminate the area. is_major->minor_spill_actions No

Caption: Decision-making workflow for chemical spill response.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5][12].

  • Skin Contact: Remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention[3][5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms occur, seek immediate medical attention[12][13].

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention[12][13].

Disposal Plan: Environmental Responsibility

Chemical waste management is a critical component of laboratory safety and environmental stewardship.

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain[4].

  • Hazardous Waste Collection: All waste containing 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, including contaminated consumables (e.g., gloves, paper towels) and solutions, must be collected in a clearly labeled, sealed, and compatible hazardous waste container[11].

  • Regulatory Compliance: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.

By integrating these safety measures into your daily laboratory operations, you create a secure environment that protects both the researcher and the integrity of the scientific work.

References

  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021). Triumvirate Environmental.
  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. (n.d.). University of Bologna. Available at: [Link]

  • Personal protective equipment for handling Pyrimidine, 4,6-diethoxy-. (2025). BenchChem.
  • Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol. (2025). BenchChem.
  • SAFETY DATA SHEET. (2017).
  • Material Safety Data Sheet - 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET - Uracil. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. (2010). Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. (n.d.).
  • SAFETY DATA SHEET - 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. (2010). Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.